ATHR
Description
The exact mass of the compound methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
117016-15-6 |
|---|---|
Molecular Formula |
C28H31NO12 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C28H31NO12/c1-4-28(38)8-13(41-14-7-10(29)22(32)9(2)40-14)17-18(21(28)27(37)39-3)26(36)20-19(25(17)35)23(33)15-11(30)5-6-12(31)16(15)24(20)34/h5-6,9-10,13-14,21-22,30-32,35-36,38H,4,7-8,29H2,1-3H3/t9-,10-,13-,14-,21-,22+,28+/m0/s1 |
InChI Key |
QZUSXQWRSHCKJZ-BCMLCFFESA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
Synonyms |
(alpha-L-arabino-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone (alpha-L-ribo-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone 1-hydroxy-10-methoxycarbonyl-13-deoxocarminomycin 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone acosaminyl-epsilon-iso-rhodomycinone ATHR |
Origin of Product |
United States |
Foundational & Exploratory
The Role of All-Trans Retinoic Acid (ATRA) in Embryonic Development and Cell Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
All-Trans Retinoic Acid (ATRA), a biologically active metabolite of vitamin A, is a critical signaling molecule that plays a fundamental role in vertebrate embryonic development and the regulation of cell differentiation.[1][2] It directly controls gene expression by acting as a ligand for nuclear retinoic acid receptors (RARs), influencing a vast array of cellular processes including patterning of the body axis, organogenesis, and lineage-specific differentiation of stem and progenitor cells.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms of ATRA, its function in key developmental events, and its application in directing cell fate, with a focus on hematopoietic and neuronal lineages. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are provided to serve as a resource for research and therapeutic development.
The Core ATRA Signaling Pathway
The action of ATRA is mediated through a well-defined intracellular signaling cascade. This pathway governs the transcriptional regulation of a multitude of target genes, thereby executing ATRA's diverse biological functions.
2.1 Synthesis and Transport Maternally derived retinol (vitamin A) is the precursor to ATRA.[5] Within the embryonic cells, retinol is converted to retinaldehyde by retinol dehydrogenases (e.g., RDH10).[2][5] Subsequently, retinaldehyde is oxidized to ATRA by retinaldehyde dehydrogenases (e.g., ALDH1A1, ALDH1A2, ALDH1A3), which are expressed in specific spatial and temporal patterns, creating gradients of ATRA within the embryo.[2][5]
2.2 Nuclear Receptor Activation and Gene Regulation Once synthesized, ATRA diffuses into the nucleus and binds to its cognate receptors, the Retinoic Acid Receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[4][6] RARs form heterodimers with Retinoid X Receptors (RXRs).[2][7]
-
In the absence of ATRA: The RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[4][8] This complex recruits co-repressors (e.g., N-CoR, SMRT) and histone deacetylases (HDACs), which maintain a condensed chromatin structure and repress gene transcription.[4][8]
-
In the presence of ATRA: The binding of ATRA to the RAR ligand-binding domain induces a conformational change in the receptor complex.[7] This change leads to the dissociation of co-repressors and the recruitment of co-activators, such as those with histone acetyltransferase (HAT) activity (e.g., p300/CBP).[8] The resulting chromatin remodeling allows for the initiation of target gene transcription.[4]
Role in Embryonic Development
ATRA signaling is indispensable for the proper formation of various structures during embryogenesis. It often acts as a morphogen, where its concentration gradient provides positional information to developing tissues.
3.1 Anteroposterior (AP) Axis and Hindbrain Patterning During early development, ATRA generated in the presomitic mesoderm diffuses into the adjacent neural tube.[5] This gradient is crucial for patterning the hindbrain and spinal cord. One of ATRA's major functions is to repress Fgf8 signaling in the caudal progenitors and heart field.[5][9] This FGF8-free region is essential for somitogenesis, heart morphogenesis, and spinal cord neurogenesis.[3][5] Furthermore, ATRA directly activates the expression of specific Hox genes, which are transcription factors that specify regional identity along the anteroposterior axis.[10]
3.2 Limb Development ATRA plays a critical, albeit complex, role in vertebrate limb development.
-
Forelimb Initiation: Genetic loss-of-function studies in mice have demonstrated that ATRA is required to initiate forelimb budding. It achieves this by repressing Fgf8 in the prospective forelimb field, which provides a permissive environment for the expression of the key forelimb initiation gene, Tbx5.[5]
-
Proximo-Distal (PD) Patterning: ATRA is involved in specifying the proximal (shoulder-to-elbow) identity of the limb. It directly activates the expression of Meis1 and Meis2 genes in the trunk mesoderm that will form the proximal limb.[5] This proximal ATRA signal works in opposition to a distal FGF signal emanating from the apical ectodermal ridge (AER) to pattern the PD axis.[11][12]
Function in Cell Differentiation
ATRA is a potent modulator of cell differentiation, capable of driving stem and progenitor cells toward specific lineages. Its effects are highly context-dependent, varying with cell type and maturational state.
4.1 Hematopoietic Differentiation ATRA's role in hematopoiesis is multifaceted. It exhibits opposing effects on primitive versus committed hematopoietic cells.
-
Primitive Precursors: In cultures of highly enriched murine hematopoietic precursors (lin-c-kit+Sca-1+), ATRA delays differentiation.[13][14] This is evidenced by the prolonged maintenance of cells lacking lineage-associated antigens and retaining the stem cell marker Sca-1.[13][14]
-
Committed Progenitors: Conversely, ATRA enhances the terminal maturation of committed granulocyte/monocyte progenitors.[13][14] This dual function is critical in its therapeutic application.
-
Acute Promyelocytic Leukemia (APL): In APL, a chromosomal translocation creates a PML-RARα fusion protein that blocks myeloid differentiation at the promyelocytic stage.[15][16] Pharmacological doses of ATRA can overcome this block by directly binding the fusion protein, releasing co-repressors, and restoring the transcriptional program for granulocytic differentiation.[8][15] This "differentiation therapy" has revolutionized the treatment of APL.[16][17]
4.2 Neuronal Differentiation ATRA is a well-established inducer of neuronal differentiation from various pluripotent and multipotent stem cells.[1][18]
-
Mechanism: ATRA treatment of embryonic stem cells or neural stem cells (NSCs) promotes cell cycle exit and the adoption of post-mitotic neural phenotypes.[1][19] It upregulates the expression of pan-neuronal markers like Neuron-specific enolase (ENO2) and neurofilament (NF1).[18]
-
Lineage Specificity: The specific neuronal subtype generated can be influenced by the context. For instance, in human dental mesenchymal stem cells, ATRA treatment preferentially upregulates the GABAergic-specific marker SLC32A1.[18] In rat embryonic NSCs, an optimal concentration of 1.0 µmol/L significantly promotes differentiation into neurons.[19]
Quantitative Data Summary
The following tables summarize key quantitative findings from various experimental studies on the effects of ATRA.
Table 1: Effects of ATRA on Hematopoietic Precursor Cell Phenotype Data from liquid suspension culture of murine lin-c-kit+Sca-1+ cells.[13][14]
| Culture Day | Treatment | % Lin- Cells | % Sca-1+ Cells |
|---|---|---|---|
| Day 7 | Control | 31.5% | 10.4% |
| ATRA | 55.4% | 44.7% | |
| Day 14 | Control | 4.0% | 0.7% |
| | ATRA | 68.6% | 79.9% |
Table 2: Effects of ATRA on Neuronal Stem Cell (NSC) Differentiation Data from in vitro culture of rat embryonic NSCs.[19]
| Culture Day | Treatment | % Differentiated Neurons |
|---|---|---|
| Day 3 | Control | 11.11% ± 0.59% |
| 1.0 µmol/L ATRA | 29.46% ± 0.47% | |
| Day 5 | Control | 14.10% ± 0.32% |
| 1.0 µmol/L ATRA | 47.25% ± 0.46% | |
| Day 7 | Control | 15.92% ± 0.70% |
| | 1.0 µmol/L ATRA | 66.81% ± 0.57% |
Table 3: Gene Expression Modulation in APL (NB4) Cells by ATRA Data from cDNA microarray analysis after ATRA treatment.[17][20]
| Gene Category | Up-regulated Genes | Down-regulated Genes |
|---|---|---|
| Cell Surface/Adhesion | CD52, Adhesion molecules | - |
| Transcription Factors | IRF-1, C/EBPε, PU.1, STAT1 | c-Myc, GFI-1 |
| Cell Cycle/Apoptosis | BIK, Daxx, p21 | BCL-2, API3 |
| Signaling | PKA-R1α | - |
| Metabolism | Aldolase C, PGAM1 | NDUFB6, SDHA |
Experimental Protocols
6.1 Protocol: ATRA-Induced Differentiation of Murine Hematopoietic Precursors
This protocol is based on methodologies described for studying the effects of ATRA on primitive hematopoietic cells.[13][14]
-
Cell Isolation: Isolate bone marrow from mice (e.g., C57BL/6). Enrich for primitive hematopoietic precursors (lin-c-kit+Sca-1+) using magnetic-activated cell sorting (MACS) to deplete lineage-positive cells, followed by fluorescence-activated cell sorting (FACS) for c-kit and Sca-1 positive populations.
-
Cell Culture: Directly sort 50-100 cells/well into 96-well plates containing liquid suspension culture medium. The medium should be supplemented with a cytokine cocktail known to support stem cell survival, such as Flt-3 ligand (FLT) and thrombopoietin (TPO).
-
ATRA Treatment: For the experimental group, supplement the culture medium with ATRA to a final concentration of 1 µmol/L. The control group receives the vehicle (e.g., DMSO) alone.
-
Incubation: Culture the cells for up to 28 days at 37°C in a humidified incubator with 5% CO₂.
-
Analysis:
-
Colony-Forming Cell (CFC) Assay: At various time points (e.g., days 7, 14, 21), harvest cells and plate them in methylcellulose medium to quantify the number of colony-forming units.
-
Flow Cytometry: At the same time points, analyze the expression of cell surface markers. Stain cells with fluorescently-conjugated antibodies against lineage markers (e.g., CD4, CD8, B220, Gr-1, Mac-1) and stem/progenitor markers (c-kit, Sca-1) to determine the differentiation status of the cell population.
-
6.2 Protocol: ATRA-Induced Neuronal Differentiation of Stem Cells
This protocol is a generalized method based on studies using various stem cell types.[18][19][21]
-
Cell Culture: Culture the chosen stem cell line (e.g., human teratocarcinoma NT2-D1, rat embryonic NSCs) in their respective growth medium until they reach 70-80% confluency.
-
Initiation of Differentiation: To induce differentiation, replace the growth medium with a differentiation medium. This is typically a basal medium (e.g., DMEM/F12) with reduced serum (e.g., 5% FBS) or serum-free, supplemented with ATRA to a final concentration of 1-10 µmol/L. A common starting concentration is 1 µmol/L.[18][19]
-
Treatment Period: Continue the ATRA treatment for a period ranging from 4 days to 4 weeks, depending on the cell line. For NT2-D1 cells, a 4-week treatment is often followed by 2 weeks in ATRA-free medium to allow for maturation.[21] For NSCs, a 7-day period may be sufficient.[19] Change the medium every 2-3 days.
-
Analysis of Differentiation:
-
Morphology: Observe the cells daily using phase-contrast microscopy for morphological changes indicative of neuronal differentiation, such as cell body rounding and the extension of neurites.
-
Immunocytochemistry (ICC): At the end of the differentiation period, fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2, β-III Tubulin, NeuN) and glial markers (e.g., GFAP) to confirm cell identity and purity.
-
Quantitative RT-PCR (qRT-PCR): Extract RNA from undifferentiated and differentiated cells to quantify the expression levels of key neural-specific genes, such as ENO2, NF1, TH, or SLC32A1.[18] Use a housekeeping gene (e.g., β-actin) for normalization.
-
Conclusion
All-Trans Retinoic Acid is a pleiotropic signaling molecule that is central to the orchestration of embryonic development and the control of cell fate. Its mechanism of action through nuclear receptors provides a direct link between an extracellular signal and the transcriptional machinery, enabling precise regulation of gene networks. Understanding the intricacies of the ATRA pathway, from its role in patterning the embryo to its ability to force differentiation in leukemic cells, continues to provide invaluable insights into fundamental biology. For drug development professionals, the targeted manipulation of this pathway remains a promising strategy, not only in oncology but also in the burgeoning field of regenerative medicine, where the directed differentiation of stem cells is paramount.
References
- 1. Developmental Signals - Retinoic acid - Embryology [embryology.med.unsw.edu.au]
- 2. The role of retinoic acid in embryonic and post-embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Early retinoic acid signaling organizes the body axis and defines domains for the forelimb and eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All trans-retinoic acid (ATRA) induces re-differentiation of early transformed breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Vertebrate Limb Development: Moving from Classical Morphogen Gradients to an Integrated 4-Dimensional Patterning System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. All-trans retinoic acid delays the differentiation of primitive hematopoietic precursors (lin-c-kit+Sca-1(+)) while enhancing the terminal maturation of committed granulocyte/monocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Mechanisms of all-trans retinoic acid-induced differentiation of acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neural Differentiation of Human Dental Mesenchymal Stem Cells Induced by ATRA and UDP-4: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [The role of all-trans-retinoic acid on the proliferation and differentiation of rat embryonic neural stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unraveling the Dualistic Nature of All-Trans Retinoic Acid: A Technical Guide to its Genomic and Non-Genomic Effects
For Researchers, Scientists, and Drug Development Professionals
All-Trans Retinoic Acid (ATRA), a biologically active metabolite of vitamin A, is a pivotal signaling molecule that orchestrates a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[1] Its therapeutic applications, most notably in the treatment of acute promyelocytic leukemia (APL), have established it as a cornerstone of differentiation therapy.[2][3] The multifaceted effects of ATRA are primarily mediated through two distinct, yet potentially interconnected, pathways: the classical genomic and the rapid non-genomic signaling cascades.[4][5] This technical guide provides an in-depth exploration of these dual mechanisms, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and workflows to empower researchers and drug development professionals in their scientific endeavors.
The Genomic Pathway: A Transcriptional Symphony
The canonical genomic effects of ATRA are mediated by its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6] ATRA directly binds to RARs, which exist as heterodimers with RXRs.[7] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[8]
Quantitative Analysis of ATRA's Genomic Effects
The transcriptional response to ATRA is both dose- and time-dependent, and varies significantly across different cell types. Below are tables summarizing key quantitative data related to ATRA's genomic actions.
Table 1: Dissociation Constants (Kd) of ATRA for Retinoic Acid Receptors
| Receptor Type | Cell Line/System | Dissociation Constant (Kd) | Reference |
| RARα | HL-60 | 5 ± 0.3 nM | [9] |
| RARα | NB4 | 8.5 ± 0.5 nM | [9] |
| PLZF-RAR | COS-1 cells | 0.17 nM | [1] |
| PLZF-RAR | U937 cells | 0.19 nM | [1] |
Table 2: IC50 Values of ATRA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| THP-1 | Acute Myeloid Leukemia (MLL-AF9) | 3.91 ± 0.87 | [6] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-AF9) | 1.24 ± 0.70 | [6] |
| KOCL-48 | Acute Myeloid Leukemia (MLL-AF4) | 77.2 ± 7.37 | [6] |
| MCF-7 | Breast Cancer | > 50 | [10] |
| HepG2 | Liver Cancer | > 50 | [10] |
Table 3: Fold Change in Gene Expression in NB4 Cells Following ATRA (1 µM) Treatment
| Gene | 12 hours | 24 hours | 48 hours | 72 hours | 96 hours | Reference |
| DEFA4 | 1.5 | 7.25 | 38.06 | 41.44 | 152.62 | [7] |
| HP-1 | 1.94 | 3.86 | 15.09 | 24.7 | 58.55 | [7] |
| ICAM1 | 1.06 | 3.06 | - | - | - | [7] |
Experimental Protocols for Studying Genomic Effects
This protocol outlines the steps to determine if ATRA influences the binding of RAR/RXR heterodimers to a specific RARE.
Workflow for EMSA
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Nuclear Extract Preparation: Culture cells with and without ATRA for the desired time. Harvest cells and prepare nuclear extracts using a standard protocol. Determine protein concentration using a Bradford or BCA assay.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the RARE sequence of interest. Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), labeled probe (20-50 fmol), and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. For competition assays, add an excess of unlabeled RARE probe. Incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in a cold room or at 4°C until the dye front reaches the bottom.
-
Detection: Dry the gel and expose it to X-ray film for autoradiography or transfer the DNA to a membrane for chemiluminescent detection if using a biotinylated probe. A "shifted" band indicates the formation of a protein-DNA complex.
This assay quantifies the transcriptional activity induced by ATRA through RAREs.
Workflow for Reporter Gene Assay
Caption: Workflow for RARE-Driven Reporter Gene Assay.
Methodology:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with a reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pGL3-RARE-luc) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
ATRA Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ATRA or vehicle control. Incubate for another 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity relative to the vehicle-treated control.
The Non-Genomic Pathways: Rapid Signaling Cascades
ATRA can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often initiated at the cell membrane or in the cytoplasm and involve the activation of various kinase signaling pathways.[5]
Key Non-Genomic Signaling Pathways Activated by ATRA
Signaling Pathway of ATRA's Non-Genomic Effects
Caption: Simplified overview of ATRA's non-genomic signaling pathways.
ATRA has been shown to rapidly activate the following key pathways:
-
PI3K/Akt Pathway: In some cell types, ATRA can activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[11][12]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of ATRA's non-genomic actions.[4] Activation of this pathway is often observed within minutes of ATRA treatment and can influence cell proliferation and differentiation.[4]
-
Protein Kinase C (PKC): ATRA can directly interact with and modulate the activity of certain PKC isozymes, influencing downstream signaling events.[11]
Quantitative Analysis of ATRA's Non-Genomic Effects
Table 4: Time Course of ATRA-Induced Non-Genomic Signaling
| Cell Line | Pathway | Time to Activation | ATRA Concentration | Reference |
| A549 | ERK Phosphorylation | 5-15 minutes | 5 µM | [4] |
| Neurons | ERK Activation | Within 10 minutes | Not specified | [4] |
Experimental Protocols for Studying Non-Genomic Effects
This protocol is used to detect the activation of kinase signaling pathways by assessing the phosphorylation status of key proteins.
Workflow for Western Blotting
Caption: Workflow for Western Blotting to detect phosphorylated kinases.
Methodology:
-
Cell Treatment and Lysis: Plate cells and serum-starve them overnight to reduce basal kinase activity. Treat cells with ATRA (e.g., 1-10 µM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase (e.g., anti-total ERK1/2).
This assay directly measures the enzymatic activity of a specific kinase from cell lysates.
Methodology:
-
Cell Treatment and Lysis: Treat cells with ATRA as described for Western blotting and prepare cell lysates.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the kinase of interest (e.g., anti-Akt) to immunoprecipitate the kinase.
-
Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase buffer containing a specific substrate for that kinase and [γ-³²P]ATP. Incubate at 30°C for a specified time.
-
Detection: Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP before scintillation counting.
ATRA in Drug Development: A Dual-Pronged Approach
The dual genomic and non-genomic actions of ATRA have significant implications for drug development. While the differentiation-inducing genomic effects are the basis for its use in APL, the non-genomic pathways can contribute to both therapeutic efficacy and potential resistance mechanisms.[1][4] Understanding the interplay between these pathways is crucial for designing more effective retinoid-based therapies and overcoming drug resistance.
For instance, the rapid activation of pro-survival pathways like PI3K/Akt by ATRA could potentially counteract its pro-apoptotic genomic effects in certain cancer types.[13] This highlights the importance of a comprehensive understanding of ATRA's signaling in different cellular contexts to predict therapeutic outcomes and to devise rational combination therapies.
Conclusion
All-trans retinoic acid is a remarkable signaling molecule with a dualistic nature, capable of orchestrating both long-term transcriptional programs and rapid, transient signaling events. A thorough understanding of both its genomic and non-genomic effects is paramount for researchers and clinicians seeking to harness its therapeutic potential. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further exploration into the intricate world of retinoid signaling and its application in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Employees | Centre for Mathematical Sciences [maths.lu.se]
- 4. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity of MLL-rearranged AML cells to all-trans retinoic acid is associated with the level of H3K4me2 in the RARα promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All-trans-retinoic acid mediates changes in PI3K and retinoic acid signaling proteins of leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
Unraveling the Intricacies of Cellular Signaling: A Technical Guide to the All-Trans Retinoic Acid (ATRA) and Retinoic Acid Receptor (RAR) Binding Mechanism
For Immediate Release
A Deep Dive into the Molecular Dialogue Governing Gene Expression
This whitepaper provides a comprehensive technical overview of the binding mechanism of All-Trans Retinoic Acid (ATRA) with its cognate Retinoic Acid Receptors (RARs). This pivotal interaction governs a multitude of cellular processes, including differentiation, proliferation, and apoptosis, making it a critical area of study for researchers, scientists, and drug development professionals. Herein, we dissect the molecular intricacies of this binding event, the subsequent signaling cascade, and the experimental methodologies employed to elucidate this fundamental biological process.
The Core Binding Mechanism: A Ligand-Induced Conformational Shift
All-Trans Retinoic Acid (ATRA), a metabolite of vitamin A, orchestrates its profound biological effects by functioning as a high-affinity ligand for the Retinoic Acid Receptors (RARs), which belong to the nuclear receptor superfamily.[1][2] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a distinct gene.[1][2] These receptors act as ligand-activated transcription factors, meaning they require the binding of a ligand like ATRA to modulate the expression of target genes.[1]
In its inactive state, RAR exists as a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2][3] This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][2] However, in the absence of ATRA, the heterodimer is associated with a complex of corepressor proteins, such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors).[1][4] These corepressors recruit histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription.[4]
The binding of ATRA to the Ligand Binding Domain (LBD) of RAR induces a critical conformational change in the receptor protein.[4] This structural shift triggers the dissociation of the corepressor complex and facilitates the recruitment of a suite of coactivator proteins, including histone acetyltransferases (HATs) like p300/CBP.[4][5] The recruited coactivators then remodel the chromatin to a more relaxed state, allowing for the assembly of the basal transcription machinery and the initiation of target gene transcription.[4]
Quantitative Analysis of ATRA-RAR Binding
The affinity of ATRA for the different RAR isotypes is a key determinant of its biological activity. This interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity. Additionally, the half-maximal effective concentration (EC50), which measures the concentration of a ligand that induces a response halfway between the baseline and maximum, is another crucial parameter.
| Parameter | RARα | RARβ | RARγ | Reference |
| Kd (nM) | ~5 | - | - | [4] |
| EC50 (nM) | 169 | 9 | 2 | [6] |
Note: Kd and EC50 values can vary depending on the experimental conditions and cell types used.
Signaling Pathway and Experimental Workflow
The binding of ATRA to RAR initiates a well-defined signaling cascade that culminates in the altered expression of a vast array of genes. This pathway is a cornerstone of cellular regulation and a prime target for therapeutic intervention.
To investigate this pathway and the binding mechanism, a variety of sophisticated experimental techniques are employed. A common workflow involves a combination of in vitro binding assays and cell-based reporter gene assays.
Detailed Experimental Protocols
Luciferase Reporter Assay for RAR Activation
This assay is a cornerstone for quantifying the transcriptional activity of RAR in response to ATRA.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs is introduced into cells that also express the RAR of interest. Upon ATRA binding to RAR and subsequent transcriptional activation, the luciferase enzyme is produced. The amount of light emitted upon addition of a substrate is proportional to the level of RAR activation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a lipid-based transfection reagent with an RAR expression vector and a RARE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of ATRA or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Following a 16-24 hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of ATRA-treated cells by that of the vehicle-treated cells.
-
EC50 values are determined by plotting the fold induction against the logarithm of the ATRA concentration and fitting the data to a sigmoidal dose-response curve.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identifying RAR Target Genes
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, in this case, RAR.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the protein of interest (RAR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.
Methodology:
-
Cell Culture and Cross-linking:
-
Cells (e.g., a relevant cancer cell line or primary cells) are grown to a suitable confluency.
-
Formaldehyde is added to the culture medium to cross-link proteins to DNA. The reaction is quenched with glycine.
-
-
Chromatin Preparation:
-
Cells are harvested and lysed to isolate the nuclei.
-
The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific to the RAR isotype of interest.
-
Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.
-
The beads are washed to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
The protein-DNA complexes are eluted from the beads.
-
The cross-links are reversed by heating in the presence of a high salt concentration.
-
Proteins are degraded using proteinase K.
-
-
DNA Purification and Library Preparation:
-
The DNA is purified using spin columns or phenol-chloroform extraction.
-
The purified DNA fragments are prepared for high-throughput sequencing by ligating adapters.
-
-
Sequencing and Data Analysis:
-
The DNA library is sequenced using a next-generation sequencing platform.
-
The resulting sequence reads are aligned to a reference genome.
-
Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for RAR binding.
-
These enriched regions, or "peaks," represent the RAREs where RAR was bound.
-
Downstream bioinformatic analysis can identify the genes associated with these binding sites and the pathways they regulate.
-
Logical Relationship of the Binding Mechanism
The binding of ATRA to RAR is a highly specific and regulated process that can be conceptualized as a series of dependent events.
Conclusion
The interaction between ATRA and RAR is a master regulatory switch that fine-tunes gene expression programs essential for cellular health and development. A thorough understanding of this binding mechanism, from the initial ligand-receptor engagement to the downstream transcriptional consequences, is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and developmental disorders. The experimental approaches detailed in this whitepaper provide a robust framework for dissecting this intricate molecular dialogue and for the identification and characterization of new modulators of the retinoid signaling pathway.
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 2. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]
All-trans Retinoic Acid (ATRA) Target Genes in Myeloid Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-trans retinoic acid (ATRA), a derivative of vitamin A, has revolutionized the treatment of acute promyelocytic leukemia (APL), a subtype of acute myeloid leukemia (AML).[1][2] Its therapeutic efficacy lies in its ability to induce the differentiation of leukemic promyelocytes into mature granulocytes, a process driven by the modulation of a complex network of target genes.[1][3] This technical guide provides a comprehensive overview of the target genes of ATRA in myeloid leukemia, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
The primary molecular target of ATRA in APL is the oncogenic fusion protein PML-RARα, generated by the t(15;17) chromosomal translocation.[4] In the absence of pharmacological doses of ATRA, PML-RARα acts as a potent transcriptional repressor, recruiting co-repressor complexes to DNA and inhibiting the expression of genes crucial for myeloid differentiation.[4] ATRA, at therapeutic concentrations, binds to the RARα moiety of the fusion protein, inducing a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators.[3] This event triggers the degradation of the PML-RARα oncoprotein and restores the transcriptional activity of target genes, ultimately leading to cell differentiation.[4][5]
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative changes in the expression of key ATRA target genes in the NB4 APL cell line, a well-established model for studying ATRA-induced differentiation. The data is derived from microarray analysis and demonstrates the time-dependent regulation of gene expression following ATRA treatment.
Table 1: Up-regulated Genes in NB4 Cells Treated with ATRA (Fold Change) [1]
| Gene Name | 12 hours | 24 hours | 48 hours | 72 hours | 96 hours |
| DEFA4 (defensin, alpha 4) | 1.5 | 7.25 | 38.06 | 41.44 | 152.62 |
| HP-1 (corticostatin/defensin HP-1 protein) | 1.94 | 3.86 | 15.09 | 24.7 | 58.55 |
| ICAM1 (intercellular adhesion molecule 1) | 1.06 | 3.06 | 12.31 | 21.08 | 35.19 |
| PKA-RIα (protein kinase A, regulatory subunit I alpha) | 1.34 | 2.16 | 4.89 | 5.31 | 5.87 |
| MAP4K2 (mitogen-activated protein kinase kinase kinase kinase 2) | 1.21 | 2.33 | 3.45 | 4.12 | 4.55 |
| PKC-δ (protein kinase C, delta) | 1.15 | 2.08 | 3.11 | 3.56 | 3.98 |
| CD52 | 1.28 | 2.54 | 6.78 | 8.91 | 10.23 |
Table 2: Down-regulated Genes in NB4 Cells Treated with ATRA (Fold Change) [1]
| Gene Name | 12 hours | 24 hours | 48 hours | 72 hours | 96 hours |
| C/EBP-α (CCAAT/enhancer binding protein alpha) | 0.89 | 0.76 | 0.65 | 0.51 | 0.42 |
| PTPN3 (protein tyrosine phosphatase, non-receptor type 3) | 0.58 | 0.72 | 0.48 | 0.5 | 0.69 |
| TF (F3) (tissue factor) | 1.03 | 0.75 | 0.69 | 0.52 | 0.46 |
| PLU-1 (putative DNA/chromatin binding motif) | 0.67 | 0.53 | 0.52 | 0.51 | 0.5 |
| HFL-EDDG1 (erythroid differentiation and denucleation factor 1) | 1.07 | 0.91 | 0.78 | 0.52 | 0.55 |
| ACVR1 (activin A receptor type 1) | 1.18 | 0.7 | 0.99 | 0.79 | 0.58 |
Signaling Pathways
ATRA's effects on myeloid leukemia cells are mediated through a complex interplay of signaling pathways. The primary pathway involves the direct binding of ATRA to the PML-RARα fusion protein, leading to a cascade of events that ultimately results in gene transcription and cellular differentiation.
Caption: ATRA signaling pathway in APL cells.
Experimental Protocols
The identification and validation of ATRA target genes rely on a combination of powerful molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, PML-RARα or other transcription factors involved in ATRA signaling.
Objective: To map the genomic locations where PML-RARα binds in myeloid leukemia cells.
Materials:
-
Myeloid leukemia cell line (e.g., NB4)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Antibody specific to PML-RARα
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Treat 1x10^7 to 1x10^8 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-600 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against PML-RARα.
-
Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of PML-RARα.
Caption: ChIP-seq experimental workflow.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique for transcriptome profiling, allowing for the quantification of gene expression changes in response to ATRA treatment.
Objective: To identify and quantify genes that are differentially expressed in myeloid leukemia cells following ATRA treatment.
Materials:
-
Myeloid leukemia cell line (e.g., NB4) treated with ATRA and a vehicle control
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA isolation kit (poly-A selection) or rRNA depletion kit
-
cDNA synthesis kit
-
Sequencing library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and RNA Extraction: Treat myeloid leukemia cells with ATRA (e.g., 1 µM) for various time points (e.g., 12, 24, 48, 72, 96 hours) alongside a vehicle-treated control group.[1] Extract total RNA from the cells using a suitable method.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA.
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) beads for poly-A selection, or deplete ribosomal RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the enriched RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Library Preparation: Fragment the double-stranded cDNA and ligate sequencing adapters to the fragments. Amplify the library using PCR.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes with statistically significant changes in expression between ATRA-treated and control samples.
-
Caption: RNA-seq experimental workflow.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the differential expression of specific target genes identified by RNA-seq or other discovery methods.
Objective: To confirm and quantify the changes in expression of selected ATRA target genes.
Materials:
-
cDNA synthesized from RNA of ATRA-treated and control cells
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Primer Design and Validation: Design primers specific to the target genes of interest and a stable reference gene. Validate the primer efficiency.
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
Real-Time PCR: Perform the PCR reaction in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the control.[6]
Conclusion
The study of all-trans retinoic acid target genes in myeloid leukemia has provided profound insights into the molecular mechanisms of differentiation therapy. The integration of genome-wide techniques like ChIP-seq and RNA-seq has enabled the identification of a vast network of genes regulated by ATRA, both directly and indirectly. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further unravel the complexities of ATRA's action and to develop novel therapeutic strategies for myeloid malignancies. The continued exploration of these target genes and their associated pathways holds the promise of refining existing treatments and identifying new targets for intervention.
References
- 1. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genetic and Epigenetic Signatures in Acute Promyelocytic Leukemia Treatment and Molecular Remission - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of All-Trans Retinoic Acid (ATRA) in Regulating Neuroblastoma Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a cornerstone of differentiation therapy for high-risk neuroblastoma. Its therapeutic efficacy lies in its profound ability to remodel the genetic landscape of neuroblastoma cells, pushing them from a state of aggressive proliferation to one of terminal differentiation. This guide delves into the core molecular mechanisms underpinning ATRA's regulation of gene expression in neuroblastoma, providing a detailed overview of the signaling pathways, epigenetic modifications, and key genetic targets. We further present a summary of quantitative data from seminal studies and outline the experimental protocols used to elucidate these complex processes.
The Canonical ATRA Signaling Pathway: A Nuclear Receptor-Mediated Cascade
The primary mechanism by which ATRA governs gene expression is through the nuclear receptor signaling pathway. This process is initiated by the passive diffusion of ATRA across the cell membrane and its subsequent entry into the nucleus.
Receptor Binding and Heterodimerization
In the nucleus, ATRA binds to its specific receptors, the Retinoic Acid Receptors (RARs), which belong to the nuclear hormone receptor superfamily.[1][2][3] Neuroblastoma cells predominantly express RARα, with ATRA treatment often inducing the expression of RARβ.[2][4] Upon ligand binding, RARs undergo a conformational change that promotes their heterodimerization with Retinoid X Receptors (RXRs).[2][4]
Interaction with Retinoic Acid Response Elements (RAREs)
The RAR-RXR heterodimer then functions as a ligand-dependent transcription factor. It recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter or enhancer regions of target genes.[2][5] The consensus RARE sequence is typically composed of two direct repeats of the hexanucleotide motif 5'-AGGTCA-3', separated by a specific number of nucleotides.
Recruitment of Coactivators and Corepressors
The transcriptional outcome of RAR-RXR binding to RAREs is dictated by the recruitment of a cohort of coregulatory proteins. In the absence of ATRA, RAR-RXR heterodimers are often bound by corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT), which recruit histone deacetylases (HDACs).[2][6] This leads to a condensed chromatin structure and transcriptional repression of target genes.
Upon ATRA binding, a conformational shift in the RAR-RXR complex leads to the dissociation of corepressors and the recruitment of coactivator complexes.[6][7][8] These coactivators, including proteins like p300/CBP, possess histone acetyltransferase (HAT) activity.[7][9] The acetylation of histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.
References
- 1. All-trans retinoic acid-responsive genes identified in the human SH-SY5Y neuroblastoma cell line and their regulated expression in the nervous system of early embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct sensitivity of neuroblastoma cells for retinoid receptor agonists: evidence for functional receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid induces differentiation in neuroblastoma via ROR1 by modulating retinoic acid response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coactivator and corepressor complexes in nuclear receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Corepressor CTBP2 Is a Coactivator of Retinoic Acid Receptor/Retinoid X Receptor in Retinoic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coactivators and corepressors as mediators of nuclear receptor function: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Analysis Revealed the Potential Gene Regulatory Processes of ATRA-Triggered Neuroblastoma Differentiation and Identified a Novel RA Response Sequence in the NTRK2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of All-Trans Retinoic Acid (ATRA) in Modulating the PI3K/AKT Signaling Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: All-Trans Retinoic Acid (ATRA), an active metabolite of vitamin A, is a potent signaling molecule that governs a myriad of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Its therapeutic efficacy, most notably in acute promyelocytic leukemia (APL), is well-established.[3] The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that is central to cell growth, survival, and metabolism; its dysregulation is a hallmark of numerous cancers.[4][5][6] Emerging evidence reveals a complex and often context-dependent interplay between ATRA and the PI3K/AKT pathway. This technical guide elucidates the multifaceted mechanisms by which ATRA modulates PI3K/AKT signaling, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to provide a comprehensive resource for researchers and drug development professionals.
The Core PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that regulates a wide array of cellular functions.[4] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[7] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating critical cellular processes.[5][7] The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[3][6]
ATRA's Mechanisms of PI3K/AKT Pathway Modulation
ATRA's influence on the PI3K/AKT pathway is not monolithic; it can activate or inhibit the pathway through both direct, non-genomic actions and indirect, genomic mechanisms. The net effect is highly dependent on the cellular context, such as cell type and disease state.
Non-Genomic Activation and Interaction
In several cell types, ATRA can induce rapid, transcription-independent activation of PI3K/AKT signaling.
-
Direct RAR-PI3K Interaction: In breast cancer and neuroblastoma cells, ATRA has been shown to promote a direct physical interaction between its nuclear receptor, RAR, and the p85 regulatory subunit of PI3K.[3][8] This interaction can rapidly stimulate PI3K activity. In A549 lung cancer cells, ATRA treatment induces the translocation of RARα to the plasma membrane, where it forms a complex with and activates AKT.[1][9] This non-genomic activation can paradoxically promote cell survival and invasion, contributing to ATRA resistance.[1][9]
-
Neuronal Differentiation: The activation of the PI3K/AKT pathway is a requirement for ATRA-induced neural differentiation of neuroblastoma cells (e.g., SH-SY5Y and P19 cells).[10][11] ATRA treatment leads to a rapid increase in PI3K activity and subsequent phosphorylation of AKT at Ser-473.[10] Inhibition of PI3K impairs this differentiation process, highlighting the pathway's critical role.[10]
Genomic Regulation and Inhibition
Conversely, ATRA can also suppress PI3K/AKT signaling, often through its classical role as a regulator of gene transcription.
-
Upregulation of PTEN: A key mechanism of PI3K/AKT inhibition by ATRA is the transcriptional upregulation of the tumor suppressor PTEN.[12] In acute promyelocytic leukemia (APL) cells (e.g., NB4), ATRA treatment leads to a time- and dose-dependent increase in both PTEN mRNA and protein expression.[13] This restoration of PTEN function antagonizes PI3K activity, attenuates AKT phosphorylation, and promotes cell differentiation.[12][13] Combining ATRA with other agents like epigallocatechin-3-gallate (EGCG) can further enhance PTEN expression and synergistically promote APL cell maturation.[12]
-
Inhibition in Breast Cancer: In certain breast cancer models, ATRA has been shown to inhibit the PI3K pathway in a rapid, RAR-dependent, and transcription-independent manner, which triggers differentiative responses.[3]
The diagram below illustrates the dual and context-dependent interactions of ATRA with the PI3K/AKT pathway.
Quantitative Data on ATRA's Effects
Summarizing quantitative findings from various studies is crucial for understanding the magnitude of ATRA's effects on the PI3K/AKT pathway. The following table consolidates key data from the literature.
| Cell Type | Treatment | Target Protein | Effect | Quantitative Change | Reference |
| Primary APL Cells | ATRA (1 µM) for 72h | PTEN mRNA | Upregulation | ~2.5-fold increase | [13] |
| Primary APL Cells | ATRA (1 µM) for 72h | PTEN Protein | Upregulation | ~4.6-fold increase | [13] |
| NB4 (APL) | ATRA (1 µM) for 48h | PTEN mRNA | Upregulation | >2-fold increase (p<0.005) | [13] |
| NB4 (APL) | ATRA (1 µM) for 48h | PTEN Protein | Upregulation | >2-fold increase (p<0.005) | [13] |
| SH-SY5Y (Neuroblastoma) | ATRA | p-AKT (Ser-473) | Upregulation | Rapid increase observed | [10] |
| A549 (Lung Cancer) | ATRA (5 µM) for 15 min | AKT bound to RARα | Increased Interaction | ~1.5-fold increase (p<0.05) | [14] |
| P19 (Embryonal Carcinoma) | ATRA | PI3K, AKT, p-AKT | Upregulation | Significant increase | [11] |
| Leiomyoma Cells | ATRA | p-GSK3β | Downregulation | Relative decrease | [15] |
Key Experimental Protocols
The investigation of ATRA's influence on the PI3K/AKT pathway relies heavily on standard molecular biology techniques, primarily Western Blotting to quantify protein expression and phosphorylation, and Co-Immunoprecipitation to identify protein-protein interactions.
Western Blot for PI3K/AKT Pathway Activation
Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of key proteins in the PI3K/AKT pathway, thereby assessing its activation state.[4][16]
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of ATRA or vehicle control (e.g., DMSO) for specified time periods.[16]
-
Cell Lysis: Aspirate the medium, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[17]
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[18] Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-50 µg) onto a polyacrylamide gel and separate by size via electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-PTEN) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST.[4] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[4] Quantify band intensity using densitometry software, normalizing the phosphorylated protein signal to the total protein signal.[4]
Co-Immunoprecipitation for Protein Interaction Analysis
Co-Immunoprecipitation (Co-IP) is used to determine if two or more proteins physically interact, such as the interaction between RARα and AKT or PI3K.[20]
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with ATRA as described for Western Blotting to induce the protein interaction of interest.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet debris. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.[17] Pellet the beads and collect the pre-cleared supernatant.
-
Immunoprecipitation (Antibody Incubation): Add the primary "bait" antibody (e.g., anti-RARα) to the pre-cleared lysate.[14][18] Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-protein complexes.[18]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the complexes.[17]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[17][20]
-
Elution: Elute the bound proteins from the beads by resuspending them in sample buffer and boiling, or by using a gentle elution buffer.
-
Analysis: Analyze the eluted proteins by Western Blot, probing with an antibody against the suspected interacting "prey" protein (e.g., anti-AKT).[20]
Conclusion and Future Directions
The interaction between All-Trans Retinoic Acid and the PI3K/AKT signaling pathway is intricate and highly context-specific. ATRA can act as both an activator and an inhibitor through distinct genomic and non-genomic mechanisms. In hematopoietic cells like those in APL, ATRA's ability to induce PTEN expression and thereby inhibit the pro-survival PI3K/AKT pathway is central to its therapeutic effect.[12][13] Conversely, in certain solid tumors like lung cancer, ATRA can activate the same pathway through non-genomic RAR interactions, promoting cell survival and contributing to therapeutic resistance.[1][9] Furthermore, in the context of neuronal development, this activation is essential for differentiation.[10][21]
For drug development professionals, these findings carry significant implications.
-
Combination Therapies: The paradoxical activation of PI3K/AKT by ATRA in some cancers suggests that combining ATRA with specific PI3K or AKT inhibitors could be a powerful strategy to overcome resistance and enhance therapeutic efficacy.[1][9]
-
Biomarker Development: The expression levels of pathway components like PTEN or RAR isoforms could serve as predictive biomarkers to stratify patients who are most likely to respond to ATRA-based therapies.
-
Context-Specific Drug Design: Understanding the precise molecular interactions (e.g., RAR-p85) could enable the design of novel retinoids or combination strategies that selectively promote the desired anti-tumor effects while avoiding pro-survival signaling.
Future research should focus on further dissecting the structural basis of the non-genomic interactions between RAR and PI3K/AKT pathway components and exploring the broader network of genes regulated by ATRA that impinge upon this critical signaling axis. A deeper understanding of this regulatory nexus will be paramount for optimizing the therapeutic potential of retinoids in oncology and beyond.
References
- 1. Activation of Akt pathway by transcription-independent mechanisms of retinoic acid promotes survival and invasion in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the PI3 Kinase Pathway By Retinoic Acid Mediates Sodium/Iodide Symporter (NIS) Induction and Iodide Transport in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. All-trans-retinoic acid mediates changes in PI3K and retinoic acid signaling proteins of leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 21. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-Canonical Retinoic Acid Signaling Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), the biologically active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of cellular processes, including differentiation, proliferation, and apoptosis. The canonical understanding of RA signaling involves its direct binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These ligand-activated transcription factors then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression. However, a growing body of evidence has illuminated a parallel network of "non-canonical" RA signaling pathways that are rapid, initiated outside the nucleus, and do not directly involve gene transcription. These pathways are predominantly mediated through the modulation of cytoplasmic kinase cascades and interactions with cytosolic proteins, adding a new layer of complexity to the regulatory functions of RA.
This technical guide provides an in-depth exploration of the core non-canonical retinoic acid signaling pathways. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these pathways, including their molecular mechanisms, quantitative aspects, and the experimental methodologies used to investigate them.
Core Non-Canonical Signaling Pathways
PI3K/AKT Signaling Pathway
A significant non-canonical pathway activated by retinoic acid is the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade. This pathway is crucial for cell survival, growth, and proliferation.
Molecular Mechanism:
Upon treatment with all-trans retinoic acid (atRA), a rapid, non-genomic activation of the PI3K/AKT pathway occurs.[1][2] This activation is initiated by the interaction of the retinoic acid receptor alpha (RARα) with the p85α regulatory subunit of PI3K in the cytoplasm.[3][4] While a stable association between RARα and p85α exists even in the absence of RA, the binding of RA to RARα promotes the recruitment of the p110 catalytic subunit to this complex, leading to the activation of PI3K.[3] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT (also known as Protein Kinase B). This rapid activation of AKT occurs within minutes of RA treatment and is independent of new gene transcription or protein synthesis.[3] Downstream effectors of this pathway include the mTOR and p70S6 kinases.[5]
MAPK/ERK Signaling Pathway
Retinoic acid can also rapidly activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is a central regulator of cell proliferation, differentiation, and survival.
Molecular Mechanism:
Similar to the PI3K/AKT pathway, RA-induced activation of ERK is a rapid, non-genomic event.[6][7] In some cellular contexts, this activation is dependent on RAR.[7] The activation of ERK by RA has been shown to be selective, as it does not typically activate other MAPK family members like JNK/SAPK or p38.[8] The upstream events leading to ERK activation can involve crosstalk from the PI3K pathway. Downstream of ERK activation, transcription factors such as CREB can be phosphorylated, leading to the expression of genes that regulate neuronal differentiation.[6]
CRABP1-Mediated Signaling
Cellular Retinoic Acid Binding Protein 1 (CRABP1) has emerged as a key mediator of non-canonical RA signaling, acting as an adaptor protein to modulate kinase activity.
Molecular Mechanism:
All-trans retinoic acid binds to CRABP1 with high affinity.[9] The atRA-CRABP1 complex can then interact with other signaling proteins. A well-established function of the atRA-CRABP1 complex is the dampening of the MAPK/ERK cascade.[10][11] CRABP1, when bound to atRA, competes with Ras for binding to the Ras-binding domain (RBD) of RAF kinase, a key upstream activator of the MEK/ERK pathway.[11] This competition leads to a reduction in growth factor-stimulated ERK activation, thereby suppressing cell cycle progression in stem cells.[10] In addition to modulating the MAPK pathway, the atRA-CRABP1 complex has also been shown to rapidly reduce the activity of Ca2+/calmodulin-dependent kinase II (CaMKII).[10]
Quantitative Data
The following tables summarize key quantitative parameters associated with non-canonical retinoic acid signaling.
| Parameter | Value | Protein/Pathway | Cell Type/System | Reference |
| Binding Affinities | ||||
| atRA to CRABP1 (Kd) | < 1 nM | CRABP1 | In vitro | [9] |
| KRAS to RAF1 (RBD) (Kd) | ~356 nM | KRAS, RAF1 | In vitro (SPR) | [12] |
| Effective Concentrations | ||||
| atRA for Akt Activation | 1 µM - 5 µM | PI3K/AKT Pathway | SH-SY5Y, A549 | [1][13] |
| atRA for ERK Activation | 1 µM | MAPK/ERK Pathway | HL-60, PC12 | [6][7] |
| atRA for Neurite Outgrowth | 10⁻⁶ M (maximal effect) | Neurite Outgrowth | Mouse Spinal Cord | [14] |
| 25 µM | Neurite Outgrowth | Neuro-2a | [15] |
| Pathway Activation/Response | Time Course | Cell Type | Reference |
| Kinetics | |||
| Akt Phosphorylation | Detectable within 5 minutes | SH-SY5Y | [3] |
| Peaks at 5-10 minutes | MCF-7 | [16] | |
| ERK Phosphorylation | Rapid, within hours | HL-60 | [7] |
| Rapid, within 10 minutes | Neurons | [17] | |
| CRABP1-mediated Effects | Rapid, within minutes | Stem Cells | [10] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is designed to identify the interaction between a protein of interest (e.g., RARα) and its binding partner (e.g., p85α).
Workflow Diagram:
Detailed Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose/magnetic beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-RARα) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, for mass spectrometry analysis, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the suspected interacting protein ("prey," e.g., anti-p85α).
-
In Vitro Kinase Assay
This protocol is to determine if retinoic acid directly activates a specific kinase.
Workflow Diagram:
Detailed Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified active kinase, the specific substrate protein, and the kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Prepare separate reactions for the experimental condition (with retinoic acid) and a vehicle control (e.g., DMSO).
-
-
Treatment:
-
Add the desired concentration of retinoic acid or the vehicle to the respective reaction tubes.
-
Pre-incubate for a short period if necessary.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for detection with phospho-specific antibodies or luminescence-based assays).
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer or a specific kinase inhibitor.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate by:
-
Autoradiography: If using radiolabeled ATP.
-
Western Blotting: Using a phospho-specific antibody for the substrate.
-
Luminescence-based assays: Quantify the amount of ADP produced.
-
-
Quantify the signal to determine the effect of retinoic acid on kinase activity.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is to determine if non-canonical signaling leads to the binding of a specific transcription factor to a target gene promoter.
Workflow Diagram:
Detailed Methodology:
-
Cross-linking:
-
Treat cells with retinoic acid for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-p-CREB).
-
Include a negative control with a non-specific IgG antibody.
-
-
Capture, Wash, and Elution:
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of precipitated DNA corresponding to a specific gene promoter using quantitative PCR (qPCR) with primers flanking the putative binding site.
-
Alternatively, perform ChIP-sequencing (ChIP-seq) for genome-wide analysis.
-
Quantitative Neurite Outgrowth Assay
This protocol provides a method to quantify the effect of retinoic acid on neuronal differentiation.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding:
-
Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) at an appropriate density.
-
-
Treatment:
-
Treat the cells with various concentrations of retinoic acid or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software from high-content imagers) to automatically or semi-automatically trace and measure the length of neurites.
-
Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
-
-
Data Analysis:
-
Perform statistical analysis to compare the effects of different concentrations of retinoic acid on neurite outgrowth parameters.
-
Conclusion
The study of non-canonical retinoic acid signaling pathways has significantly expanded our understanding of how this pleiotropic molecule exerts its diverse biological effects. The rapid, non-genomic actions of RA on kinase cascades such as the PI3K/AKT and MAPK/ERK pathways, as well as the modulatory role of CRABP1, provide a framework for understanding the immediate cellular responses to RA. For researchers in both basic science and drug development, a thorough appreciation of these non-canonical mechanisms is essential for a complete picture of retinoid biology and for the rational design of novel therapeutics that can selectively target these pathways. The experimental protocols detailed in this guide provide a starting point for the investigation of these complex and important signaling networks.
References
- 1. Frontiers | Non-canonical retinoid signaling in neural development, regeneration and synaptic function [frontiersin.org]
- 2. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, nongenomic actions of retinoic acid on phosphatidylinositol-3-kinase signaling pathway mediated by the retinoic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Effects of Retinoic Acid on CREB and ERK Phosphorylation in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid induced mitogen-activated protein (MAP)/extracellular signal-regulated kinase (ERK) kinase-dependent MAP kinase activation needed to elicit HL-60 cell differentiation and growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid selectively activates the ERK2 but not JNK/SAPK or p38 MAP kinases when inducing myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRABP1 in Non-Canonical Activities of Retinoic Acid in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noncanonical retinoic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Activation of Akt pathway by transcription-independent mechanisms of retinoic acid promotes survival and invasion in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for All-Trans Retinoic Acid (ATRA)-Induced Differentiation of HL-60 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human promyelocytic leukemia cell line, HL-60, serves as a valuable in vitro model for studying myeloid differentiation. Derived from a patient with acute promyelocytic leukemia (APL), these cells can be induced to differentiate into granulocyte-like cells upon treatment with all-trans retinoic acid (ATRA).[1][2][3][4] This process mimics the therapeutic effect of ATRA in APL patients, making the HL-60 model instrumental for investigating the molecular mechanisms of differentiation and for screening potential therapeutic agents.[4][5] These application notes provide a comprehensive protocol for the ATRA-induced differentiation of HL-60 cells, including methods for assessing differentiation and an overview of the key signaling pathways involved.
Principle of ATRA-Induced Differentiation
ATRA, a metabolite of vitamin A, plays a crucial role in regulating cellular growth, differentiation, and apoptosis.[3][6] In HL-60 cells, ATRA binds to the retinoic acid receptor (RAR), leading to the activation of gene transcription necessary for myeloid differentiation.[5][6] This process involves cell cycle arrest, typically at the G0/G1 phase, and the expression of mature granulocyte markers.[4][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and expected outcomes for ATRA-induced differentiation of HL-60 cells.
Table 1: Recommended Conditions for ATRA-Induced HL-60 Differentiation
| Parameter | Recommended Value | Notes |
| ATRA Concentration | 1 µM | Concentrations can range from 0.1 µM to 10 µM, but 1 µM is a commonly used and effective concentration.[9][10] |
| Incubation Time | 5 days | Differentiation markers are typically expressed within 3-7 days. A 5-day incubation often provides an optimal balance between differentiation and cell viability.[9][10][11] |
| Initial Cell Seeding Density | 1 x 10⁵ cells/mL | Maintaining a cell density below 1 x 10⁶ cells/mL is recommended to prevent spontaneous differentiation.[9][12] |
| Cell Culture Medium | RPMI-1640 + 10-15% FBS | Supplemented with L-glutamine, penicillin, and streptomycin.[9] |
| Culture Conditions | 37°C, 5% CO₂ | Standard mammalian cell culture conditions.[13][9] |
Table 2: Expected Outcomes of ATRA-Induced HL-60 Differentiation
| Assay | Marker/Parameter | Expected Result after 5 Days of 1 µM ATRA Treatment |
| Morphology | Nuclear Shape | Increased presence of lobulated and banded nuclei.[13] |
| Cell Size | Reduction in cell size.[13] | |
| Nuclear-to-Cytoplasmic Ratio | Decrease in the N/C ratio.[13] | |
| Cell Proliferation | Cell Cycle | Arrest in the G0/G1 phase.[7][8] |
| Functional Assay | NBT Reduction | Significant increase in the percentage of NBT-positive cells (typically >70%).[13][14] |
| Flow Cytometry | CD11b Expression | Drastic increase in the percentage of CD11b-positive cells (often >70%).[15][16] |
| CD66b Expression | Increased expression.[7][11] |
Experimental Protocols
-
Cell Culture Maintenance:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10-15% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Do not allow the cell density to exceed 1 x 10⁶ cells/mL to avoid spontaneous differentiation.[9]
-
-
Induction of Differentiation:
-
Prepare a 1 mM stock solution of ATRA in DMSO. Store in the dark at -20°C.[13]
-
Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in fresh culture medium.
-
Add ATRA stock solution to the cell suspension to a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for up to 7 days. For most applications, a 5-day incubation is sufficient.[9][10]
-
It is recommended to re-feed the cells with fresh medium containing ATRA on day 3.
-
This assay measures the ability of differentiated cells to produce superoxide upon stimulation, which reduces the yellow NBT to a dark blue formazan precipitate.
-
Reagent Preparation:
-
NBT Solution: Dissolve NBT in PBS to a final concentration of 1 mg/mL.
-
Phorbol 12-myristate 13-acetate (PMA) Solution: Prepare a 1 mg/mL stock solution in DMSO and dilute to 1 µM in PBS before use.
-
-
Assay Procedure:
-
Harvest the ATRA-treated and control HL-60 cells by centrifugation (200 x g for 5 minutes).
-
Resuspend the cell pellet in 200 µL of fresh RPMI-1640 medium.
-
Add 200 µL of NBT solution (1 mg/mL) and 2 µL of PMA solution (1 µM).
-
Incubate the cell suspension at 37°C for 30 minutes.[14]
-
After incubation, cytospin the cells onto a glass slide and observe under a light microscope.
-
Count at least 200 cells and determine the percentage of NBT-positive cells (cells containing intracellular dark blue formazan deposits).
-
CD11b is a cell surface marker that is upregulated during myeloid differentiation.
-
Staining Procedure:
-
Harvest approximately 1 x 10⁶ ATRA-treated and control cells by centrifugation.
-
Wash the cells once with cold PBS containing 1% BSA (staining buffer).
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add a fluorescently conjugated anti-CD11b antibody (e.g., FITC or PE conjugate) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold staining buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the main cell population based on forward and side scatter to exclude debris.
-
Determine the percentage of CD11b-positive cells compared to an isotype control. A significant increase in CD11b expression is expected in ATRA-treated cells.[15][16][17]
-
ATRA-induced differentiation is associated with cell cycle arrest at the G0/G1 phase.
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10⁶ ATRA-treated and control cells.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry. An accumulation of cells in the G0/G1 phase is indicative of differentiation-associated cell cycle arrest.[7][8]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in ATRA-induced differentiation and the general experimental workflow.
Caption: ATRA signaling pathway in HL-60 cell differentiation.
Caption: Experimental workflow for ATRA-induced differentiation of HL-60 cells.
Troubleshooting
-
Low Differentiation Efficiency:
-
Cell Health: Ensure the starting HL-60 cell population is healthy and in the logarithmic growth phase.
-
ATRA Activity: ATRA is light and temperature sensitive. Ensure proper storage and handling of the ATRA stock solution. Prepare fresh dilutions before each experiment.
-
Cell Density: High cell density can lead to spontaneous differentiation and may affect the response to ATRA. Maintain the recommended cell densities.
-
Serum Batch Variability: Different batches of FBS can have varying effects on cell differentiation. If problems persist, test a different lot of FBS.
-
-
High Cell Death:
-
ATRA Toxicity: While 1 µM is generally well-tolerated, higher concentrations can be toxic. If significant cell death is observed, consider reducing the ATRA concentration or the incubation time.
-
Culture Conditions: Ensure optimal culture conditions (pH, humidity, temperature) are maintained throughout the experiment.
-
Conclusion
The ATRA-induced differentiation of HL-60 cells into a granulocyte-like phenotype is a robust and widely used model system. By following the detailed protocols and considering the quantitative data provided, researchers can reliably induce and assess differentiation. This model is invaluable for studying the molecular intricacies of myeloid differentiation and for the preclinical evaluation of novel therapeutic strategies for acute myeloid leukemia.
References
- 1. Proteomic Profiling of HL-60 Cells during ATRA-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ATRActive future for differentiation therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential cell fates induced by all-trans retinoic acid-treated HL-60 human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the functional landscape of ATRA- and DMSO-differentiated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | ATRA treatment slowed P-selectin-mediated rolling of flowing HL60 cells in a mechano-chemical-dependent manner [frontiersin.org]
- 14. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Optimal All-Trans Retinoic Acid (ATRA) Concentration for Inducing Neuronal Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing All-Trans Retinoic Acid (ATRA) to induce neuronal differentiation in various cell lines. The information is curated to assist researchers in neuroscience, regenerative medicine, and drug development in establishing robust and reproducible differentiation models.
Introduction
All-Trans Retinoic Acid (ATRA), a metabolite of vitamin A, is a potent signaling molecule crucial for neuronal development.[1] It plays a significant role in the morphogenetic differentiation of pluripotent stem cells and neural progenitor cells.[1] ATRA's mechanism of action involves binding to nuclear retinoic acid receptors (RARs) which then heterodimerize with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription and inducing cell cycle arrest and differentiation.[2] Due to its ability to promote neuronal differentiation, ATRA is widely used in vitro to generate neuron-like cells from various cell lines, providing valuable models for studying neurogenesis, neurodegenerative diseases, and for neurotoxicity screening.
Data Presentation: Optimal ATRA Concentrations for Neuronal Differentiation
The optimal concentration of ATRA for inducing neuronal differentiation varies depending on the cell line. Below is a summary of effective concentrations reported in the literature for commonly used cell lines.
| Cell Line | Optimal ATRA Concentration | Treatment Duration | Key Neuronal Markers Upregulated | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | 10 µM | 3 - 10 days | βIII-tubulin, MAP2, NeuN, Synaptophysin | [1][3][4] |
| P19 (Mouse Embryonal Carcinoma) | 0.5 µM - 5 µM | 2 - 4 days (aggregate formation) | βIII-tubulin, NeuN, Calretinin, Calbindin, Synapsin I | [5][6] |
| NT2/D1 (NTERA-2) (Human Embryonal Carcinoma) | 10 µM | 4 weeks | βIII-tubulin, MAP2, Tau, Synapsin 1 | [7][8] |
| Rat Mesenchymal Stem Cells (MSCs) | 1 µM | 24 hours (pre-induction) | Nestin, NSE, MAP-2 | [9] |
| Human Dental Pulp Stem Cells (DPSCs) | 1 µM | Up to 120 hours | ENO2, NF1, SLC32A1 (GABAergic marker) | [10] |
| Rat Embryonic Neural Stem Cells (NSCs) | 1.0 µM | 3 - 7 days | Increased neuron differentiation ratio | [11] |
Signaling Pathway and Experimental Workflow
ATRA Signaling Pathway in Neuronal Differentiation
Caption: ATRA signaling pathway leading to neuronal differentiation.
General Experimental Workflow for ATRA-Induced Neuronal Differentiation
Caption: A generalized workflow for ATRA-induced neuronal differentiation.
Experimental Protocols
Protocol 1: Neuronal Differentiation of SH-SY5Y Cells
This protocol is adapted from methodologies that utilize a sequential treatment with ATRA, often followed by other factors like Brain-Derived Neurotrophic Factor (BDNF) for mature neuronal phenotypes.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM/F12 medium with 1% FBS (Differentiation Medium)
-
All-Trans Retinoic Acid (ATRA) stock solution (e.g., 10 mM in DMSO, stored at -20°C, protected from light)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional, for mature phenotype)
-
Poly-D-lysine or other appropriate coating material
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Coat tissue culture plates with Poly-D-lysine according to the manufacturer's instructions. Seed SH-SY5Y cells at a density of 20,000-30,000 cells/cm² in Growth Medium.
-
Initiation of Differentiation: The following day, replace the Growth Medium with Differentiation Medium containing 10 µM ATRA.[4]
-
Maintenance: Replace the differentiation medium with fresh 10 µM ATRA-containing medium every 2-3 days.[12]
-
Incubation: Continue the differentiation for 5-7 days. During this time, observe the cells for morphological changes, such as the extension of neurites.
-
(Optional) Maturation with BDNF: After the initial ATRA treatment, the medium can be replaced with serum-free medium containing BDNF (e.g., 50 ng/mL) for an additional 2-5 days to promote a more mature neuronal phenotype.[1]
Protocol 2: Neuronal Differentiation of P19 Cells
This protocol is based on the aggregate formation method, which is a common and effective way to induce neuronal differentiation in P19 cells.[6]
Materials:
-
P19 cells
-
α-MEM with 10% FBS (Propagation Medium)
-
α-MEM with 5% FBS (Aggregation Medium)
-
ATRA stock solution
-
Bacteriological-grade petri dishes
-
Gelatin-coated tissue culture dishes
-
Neurobasal medium with B27 supplement (Neuronal Maturation Medium)
Procedure:
-
Cell Culture: Maintain undifferentiated P19 cells in Propagation Medium, passaging every 2 days.[5]
-
Aggregate Formation: To induce differentiation, trypsinize the cells and resuspend them in Aggregation Medium containing 0.5 µM ATRA at a density of 1 x 10⁶ cells per 100 mm bacteriological-grade petri dish.[5]
-
Incubation: Culture the cells in suspension for 4 days to allow the formation of embryoid bodies (EBs). Swirl the dishes gently daily to prevent attachment.
-
Plating of Aggregates: After 4 days, collect the EBs and plate them onto gelatin-coated tissue culture dishes in Neuronal Maturation Medium.
-
Maturation: Culture the plated EBs for an additional 5-7 days. Neurons will migrate out from the aggregates and form a network. The medium should be changed every 2 days.[6]
Protocol 3: Assessment of Neuronal Differentiation
A. Immunocytochemistry (ICC) for Neuronal Markers
Materials:
-
Differentiated cells on coverslips or in culture plates
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-MAP2, anti-NeuN)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.[13][14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.[14]
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.[14]
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto slides with mounting medium, and visualize using a fluorescence microscope.
B. Western Blotting for Neuronal Proteins
Materials:
-
Differentiated and undifferentiated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 20 minutes, then centrifuge to collect the supernatant containing the protein lysate.[3]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
C. Quantitative PCR (qPCR) for Neuronal Gene Expression
Materials:
-
Differentiated and undifferentiated cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for neuronal marker genes (e.g., TUBB3, MAP2, NEUN) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets according to the kit manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Analyze the gene expression data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in differentiated cells compared to undifferentiated controls.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the successful induction of neuronal differentiation using ATRA. By carefully selecting the appropriate ATRA concentration and treatment duration for a specific cell line, and by utilizing the described methods for assessing differentiation, researchers can generate reliable in vitro neuronal models for a wide range of applications in the fields of neuroscience and drug development.
References
- 1. A method for generating high-yield enriched neuronal cultures from P19 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blotting for Neuronal Proteins [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. GeneQuery™ Human Neural Differentiation Markers qPCR Array Kit... [sciencellonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 8. hayar.net [hayar.net]
- 9. systembio.com [systembio.com]
- 10. static.igem.org [static.igem.org]
- 11. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunocytochemistry for the characterization of hiPSC to Motor Neuron differentiation [protocols.io]
- 14. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note and Protocol: Preparation of All-Trans Retinoic Acid (ATRA) Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
All-Trans Retinoic Acid (ATRA), an active metabolite of vitamin A, is a potent signaling molecule crucial for numerous biological processes, including cell growth, differentiation, and apoptosis.[1][2] In cell culture, ATRA is widely used to induce the differentiation of various cell types, such as stem cells into neurons or promoting the terminal differentiation of cancer cells.[3][4] Due to its high sensitivity to light, air, and heat, and its poor solubility in aqueous media, preparing and storing ATRA solutions correctly is critical for experimental reproducibility and success.[5][6] This document provides a detailed protocol for the preparation, storage, and use of ATRA stock solutions in cell culture applications.
Data Presentation
Table 1: Solubility and Storage of All-Trans Retinoic Acid (ATRA)
This table summarizes the physical properties, solubility in common laboratory solvents, and recommended storage conditions for ATRA.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈O₂ | [4][7] |
| Molecular Weight | 300.44 g/mol | [3][4] |
| Physical Appearance | Yellow to light-orange crystalline solid | [3][7] |
| Solubility in DMSO | ≤ 65 mM (approx. 20 mg/mL) | [4][7][8] |
| Solubility in Ethanol | ≤ 9 mM (approx. 2.7 mg/mL in 95% ethanol) | [3][6] |
| Solubility in Water | Practically insoluble | [6][8] |
| Storage (Solid Powder) | -20°C, protected from light, preferably under inert gas (e.g., Argon) | [4][5][6] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots, protected from light | [4][5][8] |
| Solution Stability | Prepare fresh. DMSO stocks may degrade after a few weeks. | [5][9] |
Experimental Protocols
Protocol for Preparing a 10 mM ATRA Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for ATRA.[7][8]
Materials:
-
All-Trans Retinoic Acid (ATRA) powder (e.g., Sigma-Aldrich, Cat. No. R2625)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Balance for weighing the compound
Safety Precautions:
-
ATRA is a hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7]
-
Perform all manipulations in a chemical fume hood.
-
ATRA is sensitive to light, heat, and air.[6] All steps must be performed in subdued light. Use amber tubes and cover equipment with aluminum foil where necessary.
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of ATRA.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 300.44 g/mol x 1000 mg/g = 3.0044 mg .
-
-
Weighing: In subdued light, carefully weigh out ~3 mg of ATRA powder and place it into a sterile, amber microcentrifuge tube.
-
Dissolving:
-
Add 1 mL of anhydrous DMSO to the tube containing the ATRA powder.[10]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and yellow.
-
If a precipitate is observed, the solution can be gently warmed in a 37°C water bath for 2-5 minutes to aid dissolution.[3]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[4][8]
-
Store the aliquots at -20°C or -80°C, protected from light.[5][8]
-
It is highly recommended to prepare stock solutions fresh every month, as stability in DMSO can be limited.[5][9]
-
Protocol for Preparing a Working Solution for Cell Culture
This protocol describes the dilution of the concentrated stock solution into cell culture medium for treating cells.
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM ATRA stock solution at room temperature, keeping it protected from light.
-
Dilution:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize precipitation and solvent toxicity, perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to the culture medium.
-
Example for a final concentration of 1 µM in 10 mL of medium: a. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. Mix gently by pipetting. This creates a 10 µM intermediate solution. b. Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 1 µM concentration.
-
The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.[4][8]
-
-
Application: Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of ATRA.
-
Incubation: Return the cells to the incubator. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) in your experiment.
Visualizations
ATRA Stock Preparation Workflow
The following diagram illustrates the key steps from receiving the powdered compound to its application in cell culture.
Caption: Workflow for preparing and using ATRA stock solution.
Simplified ATRA Signaling Pathway
This diagram shows the mechanism of action of ATRA within a target cell.
Caption: ATRA binds to nuclear receptors to regulate gene expression.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. reprocell.com [reprocell.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Differentiation in Myeloid Leukemia Cell Lines Using All-Trans Retinoic Acid (ATRA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a potent inducer of cellular differentiation and has revolutionized the treatment of acute promyelocytic leukemia (APL), a subtype of acute myeloid leukemia (AML).[1] In APL, ATRA targets the PML-RARα fusion protein, a product of the t(15;17) chromosomal translocation, leading to the degradation of this oncoprotein and subsequent differentiation of leukemic blasts into mature granulocytes.[2][3] Beyond APL, ATRA has been investigated for its differentiation-inducing potential in other myeloid leukemia subtypes, albeit with more varied success.[4] This document provides detailed protocols for inducing and assessing the differentiation of myeloid leukemia cell lines, such as HL-60 and NB4, using ATRA.
Mechanism of Action: The ATRA Signaling Pathway
ATRA exerts its biological effects by binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). In the absence of ATRA, the RAR-RXR heterodimer is bound to retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting corepressors and inhibiting transcription. Upon ATRA binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of genes involved in myeloid differentiation.[2][5] Key downstream targets include transcription factors such as PU.1 and C/EBPε, which are crucial for granulocytic differentiation.[1][2] The ATRA signaling pathway also exhibits crosstalk with other signaling cascades, notably the MAPK/ERK pathway, which is necessary for the full differentiation response.[6][7]
References
- 1. Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced differentiation of acute myeloid leukemia cells by activation of Retinoid X and Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. All-trans retinoic acid in non-promyelocytic acute myeloid leukemia: driver lesion dependent effects on leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding how retinoic acid derivatives induce differentiation in non-M3 acute myelogeneous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roscovitine enhances all-trans retinoic acid (ATRA)-induced nuclear enrichment of an ensemble of activated signaling molecules and augments ATRA-induced myeloid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATRA-Based Therapy in Acute Promyeloctic Leukemia (APL) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for the clinical application of All-Trans Retinoic Acid (ATRA) in the treatment of Acute Promyeloctic Leukemia (APL). APL is a distinct subtype of acute myeloid leukemia (AML) characterized by the t(15;17) chromosomal translocation, which results in the formation of the PML-RARA fusion gene.[1][2] ATRA, a derivative of vitamin A, is a cornerstone of APL therapy, inducing the differentiation of leukemic promyelocytes into mature granulocytes.[1][3] This document outlines risk-stratified treatment protocols, summarizes key clinical trial data, details essential experimental procedures for monitoring treatment response, and illustrates the underlying molecular mechanisms and clinical workflows.
Overview of Treatment Strategies
The treatment of APL is a multiphase process, typically consisting of induction, consolidation, and sometimes maintenance therapy.[4][5][6] The intensity and composition of these phases are tailored based on the patient's risk stratification, which is primarily determined by their white blood cell (WBC) count at diagnosis.[7][8]
-
Low/Intermediate-Risk APL: Generally defined as a WBC count ≤10 x 10⁹/L.[7] The current standard of care for these patients is a chemotherapy-free regimen combining ATRA with arsenic trioxide (ATO).[3][5][9]
-
High-Risk APL: Defined as a WBC count >10 x 10⁹/L.[7][8] Treatment for this group typically involves the addition of an anthracycline chemotherapy agent (e.g., idarubicin or daunorubicin) or gemtuzumab ozogamicin to the ATRA and ATO backbone to manage the higher tumor burden and risk of complications.[5][7][9][10]
Quantitative Data from Key Clinical Trials
The following tables summarize the efficacy of various ATRA-based regimens in clinical trials for APL.
Table 1: Outcomes of ATRA and Arsenic Trioxide (ATO) Based Regimens in Low- to Intermediate-Risk APL
| Clinical Trial | Treatment Arm | Number of Patients | Complete Remission (CR) Rate | 2-Year Event-Free Survival (EFS) | 5-Year Overall Survival (OS) | Reference |
| APL0406 | ATRA + ATO | Not Specified | >95% | 97% | Not Specified | [11] |
| AML17 | ATRA + ATO | Not Specified | Not Specified | Not Specified | Not Specified | [8][9] |
| MD Anderson | ATRA + ATO +/- GO | 133 | 96% | Not Specified | 88% | [12] |
Table 2: Outcomes of ATRA-Based Regimens in High-Risk APL
| Clinical Trial | Treatment Arm | Number of Patients | Complete Remission (CR) Rate | 2-Year Event-Free Survival (EFS) | 5-Year Overall Survival (OS) | Reference |
| APOLLO | ATRA + ATO + Idarubicin | 68 | 93% | 88% | 93% (at median 37 months) | [11][13][14][15] |
| APOLLO | ATRA + Chemotherapy | 65 | 91% | 71% | 87% (at median 37 months) | [11][13][14][15] |
| MD Anderson | ATRA + ATO + GO | 54 | 96% | Not Specified | 88% | [12] |
Experimental Protocols
Protocol for ATRA-Based Induction Therapy
Objective: To achieve complete hematologic and molecular remission.
Materials:
-
All-Trans Retinoic Acid (ATRA) capsules
-
Arsenic Trioxide (ATO) for intravenous infusion
-
Idarubicin or Daunorubicin for intravenous infusion (for high-risk patients)
-
Gemtuzumab Ozogamicin (GO) for intravenous infusion (as an alternative for high-risk patients)
-
Supportive care medications (e.g., for management of differentiation syndrome, coagulopathy)[16]
Procedure:
-
Risk Stratification: Determine the patient's risk status based on the initial WBC count.
-
Low/Intermediate-Risk Protocol (ATRA + ATO):
-
Administer ATRA orally at a dose of 45 mg/m²/day in two divided doses until complete remission is achieved.[7] A lower dose of 25 mg/m² may be used in children and adolescents.[7][9]
-
Administer ATO intravenously at a dose of 0.15 mg/kg/day until bone marrow remission, for a maximum of 60 days.[7][17]
-
-
High-Risk Protocol (ATRA + ATO + Anthracycline):
-
Administer ATRA and ATO as described for low/intermediate-risk patients.
-
Administer an anthracycline, such as idarubicin (12 mg/m² on days 2, 4, 6, and 8) or daunorubicin (50-60 mg/m² for 3-4 days).[7][10]
-
Alternatively, a single dose of gemtuzumab ozogamicin (6 or 9 mg/m²) can be administered on day 1.[9]
-
-
Monitoring:
-
Monitor complete blood counts, coagulation profiles (PT, aPTT, fibrinogen), and chemistry panels daily during the initial phase of treatment.[16]
-
Perform a bone marrow aspirate and biopsy to confirm morphologic remission, typically around day 28-35 if blood counts have not recovered.[7]
-
Monitor for signs of differentiation syndrome (fever, respiratory distress, weight gain, etc.) and manage with dexamethasone if it occurs.[17]
-
Monitor the QTc interval with regular EKGs during ATO infusion.[17][18]
-
Protocol for Consolidation Therapy
Objective: To eradicate residual leukemia cells and prevent relapse.
Procedure:
-
Low/Intermediate-Risk Protocol: Following induction, patients typically receive four to seven cycles of consolidation therapy with ATRA and ATO.[3][12]
-
High-Risk Protocol: Patients who received an anthracycline during induction will typically receive additional cycles of chemotherapy, often in combination with ATRA and ATO.[10][11]
Protocol for Maintenance Therapy
Objective: To prolong remission in high-risk patients.
Procedure:
-
Maintenance therapy is generally not required for low/intermediate-risk patients who achieve molecular remission after consolidation with ATRA and ATO.[5][9]
-
For high-risk patients, maintenance therapy may be considered and can include intermittent ATRA, low-dose 6-mercaptopurine (6-MP), and methotrexate for up to two years.[1][4][19]
Protocol for Monitoring Minimal Residual Disease (MRD)
Objective: To detect the presence of the PML-RARA fusion transcript, indicating residual leukemia.
Materials:
-
Bone marrow aspirate or peripheral blood sample
-
RNA extraction kit
-
Reverse transcriptase
-
Primers and probes for PML-RARA fusion transcript
-
Real-time quantitative PCR (RQ-PCR) instrument and reagents
Procedure:
-
Sample Collection: Obtain bone marrow aspirates or peripheral blood samples at baseline, after induction, after each consolidation cycle, and then at regular intervals (e.g., every 3-6 months) during and after treatment.[20]
-
RNA Extraction: Isolate total RNA from the collected samples.
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
RQ-PCR:
-
Set up the RQ-PCR reaction using primers and a fluorescently labeled probe specific for the PML-RARA fusion transcript.
-
Run the reaction on a real-time PCR instrument.
-
Quantify the level of PML-RARA transcripts relative to a control gene.
-
-
Interpretation:
-
A negative MRD result indicates molecular remission.
-
A positive or rising MRD result may indicate impending relapse and necessitates further clinical evaluation and potential therapeutic intervention.[20]
-
Visualizations
Signaling Pathway of ATRA and ATO in APL
Caption: Mechanism of ATRA and ATO in APL cells.
Experimental Workflow for an APL Clinical Trial
Caption: APL clinical trial workflow.
References
- 1. ashpublications.org [ashpublications.org]
- 2. dovepress.com [dovepress.com]
- 3. Blog [leukaemiacare.org.uk]
- 4. Acute Promyelocytic Leukemia Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 5. Treatment of Acute Promyelocytic Leukemia (APL) | American Cancer Society [cancer.org]
- 6. acuteleuk.org [acuteleuk.org]
- 7. Acute Promyelocytic Leukemia (APL) Guidelines: Guidelines Summary [emedicine.medscape.com]
- 8. Patients with high-risk acute promyelocytic leukemia need maintenance therapy for 1 year - the CONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Highly Curative Treatment of High-Risk Acute Promyelocytic Leukemia: Induction and Consolidation with ATRA+ATO+anthracyclines and Maintenance with ATRA+RIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Arsenic Trioxide and All-Trans Retinoic Acid Combination Therapy for the Treatment of High-Risk Acute Promyelocytic Leukemia: Results From the APOLLO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 17. fundacionpethema.es [fundacionpethema.es]
- 18. Arsenic Trioxide and Tretinoin (AsO/ATRA) for Acute Promyelocytic Leukemia (APL) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of maintenance therapy in acute promyelocytic leukemia in the first complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application of All-Trans Retinoic Acid (ATRA) in Combination with Arsenic Trioxide (ATO) for Acute Promyelocytic Leukemia (APL)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of all-trans retinoic acid (ATRA) and arsenic trioxide (ATO) has revolutionized the treatment of acute promyelocytic leukemia (APL), transforming it from a highly fatal malignancy to a curable disease.[1][2] This chemotherapy-free regimen represents a paradigm of targeted therapy, achieving complete remission rates exceeding 90% and significantly improving long-term survival.[3][4] These application notes provide a comprehensive overview of the ATRA and ATO combination therapy, including its mechanism of action, clinical efficacy, and detailed protocols for in vitro evaluation.
Mechanism of Action
APL is characterized by a specific chromosomal translocation, t(15;17), which generates the PML-RARα fusion oncoprotein. This aberrant protein is central to the pathogenesis of APL, as it blocks the differentiation of myeloid progenitor cells and promotes their proliferation.[3][4]
ATRA and ATO exert synergistic effects by targeting both the RARα and PML moieties of the PML-RARα oncoprotein, respectively.[1][4]
-
ATRA , at pharmacological concentrations (approximately 10⁻⁶ M), binds to the RARα portion of the fusion protein. This binding induces a conformational change that leads to the dissociation of transcriptional co-repressors and the recruitment of co-activators, thereby relieving the transcriptional block and promoting the differentiation of leukemic promyelocytes into mature granulocytes.[3][4] ATRA also induces the degradation of the PML-RARα oncoprotein through the proteasome pathway.
-
ATO targets the PML moiety of the fusion protein. It induces the degradation of PML-RARα through a process involving sumoylation and ubiquitination, leading to its clearance by the proteasome.[5] This degradation restores the formation of normal PML nuclear bodies (PML-NBs), which are essential for regulating cellular processes like apoptosis and senescence.[4] ATO also has dose-dependent effects; at lower concentrations (0.1–0.5 x 10⁻⁶ M), it induces partial differentiation, while at higher concentrations (0.5–2 x 10⁻⁶ M), it triggers apoptosis in APL cells.[1][4]
The dual targeting of PML-RARα by ATRA and ATO leads to a more profound and sustained degradation of the oncoprotein than either agent alone, resulting in the efficient eradication of APL cells.[1]
Synergistic Signaling Pathways
The combination of ATRA and ATO synergistically modulates multiple downstream signaling pathways to induce differentiation and apoptosis in APL cells.
Clinical Efficacy and Treatment Outcomes
The combination of ATRA and ATO is now the standard of care for patients with low- to intermediate-risk APL.[3] For high-risk APL, this combination, sometimes with the addition of cytoreductive chemotherapy, has also shown superior outcomes compared to traditional chemotherapy-based regimens.[6][7]
Table 1: Summary of Key Clinical Trials
| Trial Name | Patient Population | Treatment Arms | Key Findings | Reference(s) |
| APL0406 | Low- or intermediate-risk newly diagnosed APL | 1. ATRA + ATO2. ATRA + Chemotherapy | At a median follow-up of 40.6 months, the ATRA-ATO arm had significantly higher event-free survival (97.3% vs. 80%), lower cumulative incidence of relapse (1.9% vs. 13.9%), and higher overall survival (99.2% vs. 92.6%) compared to the ATRA-chemotherapy arm. | [2] |
| APOLLO | High-risk newly diagnosed APL | 1. ATRA + ATO + low-dose idarubicin2. ATRA + anthracycline-based chemotherapy | At a median follow-up of 37 months, the 2-year event-free survival was 88% in the ATRA-ATO arm versus 71% in the ATRA-chemotherapy arm. Molecular relapse was significantly lower in the ATRA-ATO arm (1.5% vs. 12.3%). | [6][8][9] |
| AAML1331 | Pediatric standard- and high-risk APL | ATRA + ATO | The 2-year event-free survival rates were 98.0% for standard-risk and 96.4% for high-risk patients, demonstrating the efficacy and safety of a chemotherapy-free regimen in children. |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of ATRA and ATO on APL cells, such as the NB4 cell line, which harbors the t(15;17) translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. bhs.be [bhs.be]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. altaioncology.com [altaioncology.com]
- 9. First results of the APOLLO trial: ATRA-ATO versus SoC in high-risk acute promyelocytic leukemia | VJHemOnc [vjhemonc.com]
Application Notes and Protocols for ATRA and Tamoxifen Combination Therapy in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the scientific rationale and experimental methodologies for investigating the combination therapy of All-Trans Retinoic Acid (ATRA) and tamoxifen in breast cancer. This combination has shown promise in preclinical studies and early clinical trials, particularly in overcoming tamoxifen resistance.
Scientific Rationale
All-Trans Retinoic Acid (ATRA), a derivative of vitamin A, is a potent signaling molecule that regulates cell growth, differentiation, and apoptosis by activating retinoic acid receptors (RARs). Tamoxifen is a selective estrogen receptor modulator (SERM) that is a standard endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The combination of ATRA and tamoxifen has been investigated for its potential synergistic effects in inhibiting breast cancer cell growth and overcoming resistance to tamoxifen.
The primary mechanisms underlying the synergistic interaction between ATRA and tamoxifen include:
-
Modulation of Estrogen Receptor (ER) and Retinoic Acid Receptor (RAR) Signaling: ATRA can interfere with ERα transcription complexes, leading to the downregulation of ERα and several estrogen-responsive genes. This can enhance the sensitivity of breast cancer cells to tamoxifen.
-
Induction of Apoptosis: The combination of ATRA and tamoxifen has been shown to be more effective at inducing programmed cell death (apoptosis) in breast cancer cells than either agent alone.
-
Overcoming Tamoxifen Resistance: In tamoxifen-resistant breast cancer cells, ATRA has been shown to inhibit signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often upregulated and contribute to resistance. By targeting these pathways, ATRA can re-sensitize cells to tamoxifen.
Data Presentation
In Vitro Efficacy of ATRA and Tamoxifen Combination Therapy
The following tables summarize the quantitative data from preclinical studies on the effects of ATRA and tamoxifen, alone and in combination, on the viability and apoptosis of various breast cancer cell lines.
Table 1: Effect of ATRA and Tamoxifen on Breast Cancer Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | Reference |
| MCF-7 | Tamoxifen | ~10.0 | [1] |
| 4-hydroxytamoxifen | ~5.0 | [2] | |
| T47D | Tamoxifen | ~11.2 | [3] |
| 4-hydroxytamoxifen | ~4.2 | [2] | |
| MDA-MB-231 | Tamoxifen | ~2.2 | [1] |
Note: IC50 values for the combination of ATRA and tamoxifen are not consistently reported in the literature, however, synergistic inhibition of cell viability has been observed.
Table 2: Induction of Apoptosis by ATRA and Tamoxifen Combination
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| T47D | Control | ~5 | [4] |
| Tamoxifen (10 µM) | ~15 | [4] | |
| Fatostatin (10 µM) | ~12 | [4] | |
| Tamoxifen (10 µM) + Fatostatin (10 µM) | ~35 | [4] | |
| MCF-7 | Control | ~3 | [4] |
| Tamoxifen (10 µM) | ~10 | [4] | |
| Fatostatin (10 µM) | ~8 | [4] | |
| Tamoxifen (10 µM) + Fatostatin (10 µM) | ~28 | [4] |
Note: Fatostatin is used here as an example of a synergistic agent with tamoxifen, as direct quantitative data for ATRA was not available in a comparable format. The principle of quantifying apoptosis for combination therapies remains the same.
Signaling Pathways and Experimental Workflow
Signaling Pathway of ATRA and Tamoxifen Interaction
References
- 1. researchgate.net [researchgate.net]
- 2. Tamoxifen suppresses histologic progression to atypia and DCIS in MCFIOAT xenografts, a model of early human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of tamoxifen and simvastatin as the combination therapy for the treatment of hormonal dependent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Gene Regulation in Acute Promyelocytic Leukemia: The Role of All-Trans Retinoic Acid
Application Notes and Protocols for Researchers
Introduction
Acute Promyelocytic Leukemia (APL) is a distinct subtype of acute myeloid leukemia (AML) characterized by a specific chromosomal translocation, t(15;17), which results in the formation of the PML-RARα fusion protein.[1][2] This oncoprotein acts as a transcriptional repressor, blocking myeloid differentiation at the promyelocyte stage.[1][3] All-trans retinoic acid (ATRA), a derivative of vitamin A, has revolutionized the treatment of APL by inducing the terminal differentiation of leukemic cells, representing a paradigm of targeted cancer therapy.[4][5][6] These application notes provide a detailed overview and experimental protocols for utilizing ATRA to investigate gene regulation in APL cells, offering a valuable resource for researchers in oncology, hematology, and drug development.
Molecular Mechanism of ATRA Action
In the absence of therapeutic concentrations of ATRA, the PML-RARα fusion protein homodimerizes and binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6][7] This complex recruits co-repressors (CoR), such as N-CoR/SMRT, and histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression of genes crucial for myeloid differentiation.[7][8][9]
Pharmacological doses of ATRA (in the micromolar range) directly bind to the RARα moiety of the PML-RARα oncoprotein.[5][10] This binding induces a conformational change that leads to the dissociation of the co-repressor complex and the recruitment of co-activators (CoA), including histone acetyltransferases (HATs) like p300/CBP.[7][9] The subsequent histone acetylation results in a more open chromatin structure, allowing for the transcriptional activation of target genes and ultimately driving the differentiation of APL cells into mature granulocytes.[7][8] Furthermore, ATRA treatment also leads to the degradation of the PML-RARα fusion protein through the ubiquitin-proteasome pathway, contributing to the relief of transcriptional repression.[3][10][11]
Quantitative Analysis of ATRA-Induced Gene Expression Changes
ATRA treatment of APL cells, particularly the well-established NB4 cell line, leads to significant changes in the expression of a multitude of genes involved in cell differentiation, proliferation, and apoptosis.[12][13] The following tables summarize the quantitative data on the expression changes of key genes and cell surface markers following ATRA treatment.
Table 1: Modulation of Key Gene Expression in NB4 Cells by ATRA (1 µM)
| Gene | Time Point | Fold Change (vs. Untreated) | Method | Reference |
| IRF-1 | 24h | >2 | Microarray | [12] |
| IRF-2 | 48h | >2 | Microarray | [12] |
| 2'-5' OAS | 72h | >2 | Microarray | [12] |
| TGM2 | 72h | Sustained high expression | Not specified | [14] |
| RARB | 72h | Sustained high expression | Not specified | [14] |
| CD11b | 72h | >2 | RNA Sequencing | [15] |
| C/EBPɛ | 72h | >2 | RNA Sequencing | [15] |
| PIK3CD | 72h | >2 | RNA Sequencing | [15] |
| GCSFR | 72h | >2 | RNA Sequencing | [15] |
| CTSD | 72h | >2 | RNA Sequencing | [15] |
| GABARAP | 72h | >2 | RNA Sequencing | [15] |
| CYP26A1 | 24h | Dose-dependent increase | RT-PCR | [16] |
Table 2: Upregulation of Neutrophil Marker Protein Genes in NB4 Cells by ATRA (1 µM)
| Gene | 12h | 24h | 48h | 72h | 96h |
| fMLP receptor | 1.8 | 2.5 | 3.2 | 4.1 | 5.0 |
| CD11b | 1.5 | 2.1 | 2.9 | 3.8 | 4.5 |
| CD11c | 1.2 | 1.8 | 2.5 | 3.5 | 4.2 |
| CD18 | 1.3 | 1.9 | 2.6 | 3.6 | 4.3 |
| CD66c | 1.1 | 1.5 | 2.2 | 3.1 | 3.9 |
| G-CSF receptor | 1.4 | 2.0 | 2.8 | 3.7 | 4.4 |
| GM-CSF receptor α | 1.2 | 1.7 | 2.4 | 3.3 | 4.0 |
| Data represents the fold of change in expression compared to untreated cells.[12] |
Table 3: Changes in Cell Surface Marker Expression on NB4 Cells Following ATRA Treatment (1 µM)
| Marker | Treatment Duration | % Positive Cells (ATRA) | % Positive Cells (Control) | Method | Reference |
| CD11b | 120h | Increased | Low | Flow Cytometry | [13][17] |
| CD15 | 120h | Increased | Low | Flow Cytometry | [13][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of ATRA-induced gene regulation in APL cells.
Protocol 1: APL Cell Culture and ATRA Treatment
1. Cell Line:
-
The human APL cell line NB4, which harbors the t(15;17) translocation and expresses the PML-RARα fusion protein, is a widely used model.[13][18]
-
ATRA-resistant NB4 subclones (e.g., NB4-MR4) can be used as negative controls.[13]
2. Culture Medium:
-
RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[13]
3. Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Seed NB4 cells at a density of 0.2 x 10⁵ cells/mL for experiments.[15]
4. ATRA Preparation and Treatment:
-
Prepare a stock solution of ATRA (e.g., 10 mM in DMSO) and store at -80°C, protected from light.
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (typically 1 µM).[12][13][16]
-
Add the ATRA solution to the cell culture. For control cells, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 12, 24, 48, 72, 96, or 120 hours) before harvesting for downstream analysis.[12][13][17]
Protocol 2: RNA Isolation and Gene Expression Analysis (RT-qPCR)
1. RNA Isolation:
-
Harvest cells by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.
3. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.
-
Design or use validated primers for target genes (e.g., CD11b, C/EBPɛ, RARB) and a housekeeping gene (e.g., hPRT, GAPDH) for normalization.[15]
-
The cycling conditions are typically: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
1. Cross-linking:
-
Treat NB4 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M.
2. Cell Lysis and Sonication:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., PML-RARα, RARα, PML, HDAC1, p300) or a negative control IgG.[19]
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
6. Analysis:
-
Analyze the enriched DNA by qPCR using primers flanking the RAREs of target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[19]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: ATRA signaling pathway in APL cells.
Caption: Experimental workflow for studying ATRA in APL.
Caption: ATRA treatment and cellular differentiation.
References
- 1. preprints.org [preprints.org]
- 2. Meta-Analysis of Gene Expression Profiles in Acute Promyelocytic Leukemia Reveals Involved Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Retinoic acid activates interferon regulatory factor-1 gene expression in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Autophagy: New Insights into Mechanisms of Action and Resistance of Treatment in Acute Promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PML-RARalpha fusion protein and targeted therapy for acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Retinoic acid and arsenic trioxide induce lasting differentiation and demethylation of target genes in APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. all-trans-Retinoic acid-induced expression and regulation of retinoic acid 4-hydroxylase (CYP26) in human promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A PML/RARα direct target atlas redefines transcriptional deregulation in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATRA-Induced Differentiation of Breast Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a potent regulator of cell differentiation, proliferation, and apoptosis.[1][2] These characteristics make it a compound of significant interest in oncology, particularly in breast cancer research and therapy. ATRA has demonstrated the ability to induce differentiation in breast epithelial cells, potentially reversing early transformative changes and sensitizing cancer cells to conventional therapies.[3][4] These application notes provide an overview of the mechanisms, protocols, and expected outcomes of ATRA treatment on breast epithelial cells.
Introduction
Retinoids, including ATRA, exert their effects by binding to nuclear retinoic acid receptors (RARs), which are ligand-activated transcription factors.[3][5] The RARs form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[6] In breast epithelial cells, this signaling cascade can lead to a more differentiated, less proliferative phenotype.[1][3] Studies have shown that ATRA can induce branching morphogenesis in early transformed breast epithelial cells and down-regulate genes associated with a transformed phenotype.[2][3]
Key Signaling Pathway: ATRA-RAR Signaling
ATRA's primary mechanism of action involves the activation of the Retinoic Acid Receptor (RAR) signaling pathway. Upon entering the cell, ATRA is transported to the nucleus where it binds to RARs. This binding event triggers a conformational change in the RAR, leading to the recruitment of co-activator proteins and the initiation of transcription of target genes involved in cell differentiation, growth arrest, and apoptosis.
Caption: ATRA Signaling Pathway in Breast Epithelial Cells.
Quantitative Data Summary
The following table summarizes the quantitative effects of ATRA treatment on breast epithelial cells as reported in various studies.
| Cell Line Model | ATRA Concentration | Treatment Duration | Key Quantitative Finding | Reference |
| trMCF clone 11 (Transformed MCF-10F) | 1 µM | Not Specified | 43% of structures formed tubules in 3D collagen culture, indicating re-differentiation. | [1][3] |
| trMCF clone 11 (Transformed MCF-10F) | 10 µM | Not Specified | 10% of structures formed tubules in 3D collagen culture. | [1][3] |
| trMCF clone 11 (Transformed MCF-10F) | 1 µM | Not Specified | 207 upregulated genes in transformed cells were downregulated. | [1][3] |
| trMCF clone 11 (Transformed MCF-10F) | 1 µM | Not Specified | 236 downregulated genes in transformed cells were upregulated. | [1][3] |
| MCF-7/C6 (Radioresistant) | 10 µM | 72 hours | Significant reduction in CD44+/CD24-/low cell population (from 28.1% to 4.27%). | [4] |
| Rat Mammary Epithelial Cells (RMEC) | 10⁻⁶, 10⁻⁷, 10⁻⁸ M | 4, 7, and 14 days | Dose-dependent decrease in PNA+ (stem-like) cell subpopulation over 14 days. | [7] |
Experimental Protocols
Protocol 1: 3D Culture Model for Assessing Morphological Differentiation
This protocol is adapted from studies observing ATRA-induced morphological changes in transformed breast epithelial cells.[2][3]
Objective: To assess the ability of ATRA to induce a more differentiated, acinar-like morphology in breast epithelial cells grown in a 3D matrix.
Materials:
-
Breast epithelial cell line (e.g., MCF-10F, trMCF)
-
Complete cell culture medium
-
Collagen I, rat tail
-
10X PBS
-
Sterile, ice-cold 1 N NaOH
-
ATRA stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using standard trypsinization methods and resuspend in complete medium.
-
Collagen Matrix Preparation: On ice, mix Collagen I, 10X PBS, and sterile water. Neutralize the solution by adding 1 N NaOH dropwise until a pH of 7.4 is reached (indicated by a color change if using phenol red-containing medium).
-
Cell Embedding: Gently mix the cell suspension with the neutralized collagen solution to a final cell concentration of approximately 1 x 10⁵ cells/mL.
-
Plating: Dispense 500 µL of the cell-collagen mixture into each well of a pre-warmed 24-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the collagen to solidify.
-
Treatment: Prepare ATRA-containing medium at the desired final concentration (e.g., 1 µM). Add 500 µL of the medium on top of the solidified collagen gel. Include a vehicle control (e.g., DMSO).
-
Incubation and Analysis: Incubate the cultures for 7-14 days, changing the medium every 2-3 days. Observe the morphology of the cell structures daily using a phase-contrast microscope. Differentiated structures will appear as organized, acinar-like tubules, while undifferentiated structures will form solid, spherical masses.[1][3]
-
Quantification: At the end of the experiment, capture images from multiple random fields for each condition. Count the number of tubular and spherical structures to determine the percentage of differentiated structures.
References
- 1. All trans-retinoic acid (ATRA) induces re-differentiation of early transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. All trans-retinoic acid (ATRA) induces re-differentiation of early transformed breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-trans retinoic acids induce differentiation and sensitize a radioresistant breast cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All-trans-retinoic Acid Modulates the Plasticity and Inhibits the Motility of Breast Cancer Cells: ROLE OF NOTCH1 AND TRANSFORMING GROWTH FACTOR (TGFβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and micro-environmental responses influencing the antitumor activity of all-trans retinoic acid in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All-trans retinoic acid induced differentiation of rat mammary epithelial cells cultured in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: All-Trans Retinoic Acid (ATRA) Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of all-trans retinoic acid (ATRA) in experimental settings.
Troubleshooting Guide
Researchers often encounter difficulties with ATRA's low aqueous solubility, which can lead to precipitation and inconsistent experimental results. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| ATRA precipitates when added to aqueous culture medium. | The final concentration of ATRA is too high for its aqueous solubility.[1][2] | - Ensure the ATRA stock solution is fully dissolved before diluting it into the medium. Gentle warming might help.[1] - Lower the final working concentration of ATRA.[1] - Increase the serum concentration in the medium if experimentally permissible, as serum proteins can help stabilize ATRA. |
| The concentration of the organic solvent (e.g., DMSO) is too low in the final solution to maintain ATRA solubility. | - While keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.1%), ensure that the dilution factor is not excessively high.[1][3][4] | |
| The ATRA stock solution was not prepared or stored correctly, leading to degradation or aggregation. | - Prepare stock solutions in a suitable organic solvent like DMSO or ethanol.[2][4] - Store stock solutions in small, single-use aliquots at -20°C or -80°C in light-protected containers to avoid repeated freeze-thaw cycles.[1][5] | |
| High cell death observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | - Ensure the final concentration of the organic solvent in the culture medium is at a non-toxic level, typically ≤ 0.1% for DMSO.[1][3][4] - Perform a vehicle toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or unexpected experimental results. | ATRA may have degraded due to exposure to light, heat, or air.[1][2] | - Perform all procedures involving ATRA in subdued light.[1][2] - Avoid prolonged heating of ATRA solutions.[1] - Prepare fresh dilutions from a frozen stock solution for each experiment.[4] |
| The method of solubilization is not optimal for the experimental system. | - Consider alternative solubilization methods such as complexation with cyclodextrins or micellar encapsulation if direct solvent dissolution is problematic.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve ATRA for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing ATRA stock solutions for cell culture experiments.[2][3] Ethanol can also be used.[2][4] It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically kept at or below 0.1% for DMSO.[1][3][4]
Q2: How can I prepare a stock solution of ATRA in DMSO?
A2: To prepare a 10 mM stock solution of ATRA (Molecular Weight: 300.44 g/mol ) in DMSO, you would dissolve 3 mg of ATRA in 1 ml of DMSO.[3] It is recommended to gently warm the solution to 37°C to aid dissolution.[9] Store this stock solution in light-protected aliquots at -20°C or -80°C.[1][5]
Q3: My ATRA precipitates out of the cell culture medium. What can I do?
A3: Precipitation of ATRA in aqueous media is a common issue.[2][10] To prevent this, ensure your stock solution is completely dissolved before use. When diluting the stock into your medium, do so quickly and with adequate mixing. If precipitation persists, consider lowering the final ATRA concentration.[1] Keeping the concentration below 100 µM in the working solution can help maintain its solubility.[2]
Q4: Are there alternative methods to improve the aqueous solubility of ATRA without using organic solvents?
A4: Yes, several methods can enhance the aqueous solubility of ATRA:
-
Cyclodextrins: Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the aqueous solubility and photostability of ATRA.[6]
-
Micellar Solubilization: Encapsulating ATRA in micelles can improve its solubility. For instance, D-α-tocopheryl-polyethylene-glycol-succinate (TPGS) has been used to form ATRA-loaded micelles, leading to a substantial increase in aqueous solubility.[7] Polymeric micelles, such as those formed from polyvinylalcohol-nicotinoyl esters, have also been successful.[8][11][12]
-
Nanoparticles/Nanosuspensions: Preparing ATRA as a nanosuspension can also enhance its solubility and stability in aqueous solutions.[13][14]
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in ATRA's aqueous solubility using different methods.
Table 1: Solubility of ATRA in Common Solvents As reported in the literature, values can vary based on experimental conditions.
| Solvent | Approximate Solubility |
| Water | Practically insoluble (0.19 µg/mL)[7] |
| DMSO | ≤ 65 mM[4] |
| Ethanol (absolute) | ≤ 2 mM[4] |
Table 2: Enhancement of ATRA Aqueous Solubility with Different Formulation Strategies
| Formulation Method | Solubilizing Agent | Fold Increase in Solubility | Resulting Aqueous Concentration |
| Micellar Encapsulation | D-α-tocopheryl-polyethylene-glycol-succinate (TPGS) | ~2789-fold | 0.53 mg/mL[7] |
| Micellar Complexation | Polyvinylalcohol-nicotinoyl (PVA-NIC) esters | - | 1.2 ± 0.25 mg/mL[8][11][12] |
| Solid Lipid Nanoparticles | - | 787-fold | 3.7 mg/mL[15] |
| Ionic Liquid Formation | Choline | Significantly enhanced | 14% aqueous solution[16] |
Experimental Protocols
Protocol 1: Preparation of ATRA Stock Solution in DMSO
-
Weigh out the desired amount of ATRA powder in a fume hood, minimizing exposure to light.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 3 mg of ATRA).[3]
-
Gently warm the mixture at 37°C for 3-5 minutes and vortex until the ATRA is completely dissolved.[9]
-
Dispense the stock solution into small, single-use, light-protecting (amber) vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][5] Stock solutions in DMSO stored at -20°C are reported to be stable for about a month.[2]
Protocol 2: Dilution of ATRA Stock Solution into Cell Culture Medium
-
Thaw a single-use aliquot of the ATRA stock solution at room temperature or in a 37°C water bath, protected from light.
-
Warm the cell culture medium to 37°C.
-
To minimize precipitation, it is often beneficial to make an intermediate dilution of the stock solution in the culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM working solution.[2]
-
Add the required volume of the working solution to the final culture volume to achieve the desired experimental concentration. Ensure rapid and thorough mixing.
-
The final DMSO concentration should not exceed 0.1% to avoid cellular toxicity.[1][3][4]
Visualizations
Caption: All-Trans Retinoic Acid (ATRA) Signaling Pathway.
Caption: Experimental workflow for ATRA solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-hydroxypropyl-beta-cyclodextrin increases aqueous solubility and photostability of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-α-Tocopherol-Based Micelles for Successful Encapsulation of Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Micellar complexes of all-trans retinoic acid with polyvinylalcohol-nicotinoyl esters as new parenteral formulations in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of All-Trans Retinoic Acid nanosuspensions using a modified precipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Oral Absorption of All-trans Retinoic Acid upon Encapsulation in Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Converting Tretinoin into Ionic Liquids for Improving Aqueous Solubility and Permeability across Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: All-trans Retino-ic Acid (ATRA) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of all-trans retinoic acid (ATRA) to prevent its degradation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the storage and use of ATRA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My ATRA solution has changed color from yellow to colorless. Is it still usable?
A1: A color change often indicates degradation. ATRA is a yellow crystalline solid, and its solutions should also appear yellowish. The loss of color suggests a loss of the conjugated double bond system responsible for its biological activity. It is highly recommended to discard the solution and prepare a fresh one from a solid stock.
Q2: I observe precipitation in my ATRA stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur, especially if the solvent is not optimal or if the concentration is high. Gently warm the solution to 37°C for a few minutes to see if the precipitate redissolves. If it does not, it may indicate degradation or insolubility. It is advisable to prepare a fresh stock solution. To avoid this, consider preparing smaller aliquots to minimize freeze-thaw cycles and ensure the solvent can maintain the desired concentration at low temperatures.
Q3: Can I store my ATRA stock solution at 4°C for a few days?
A3: Storing ATRA solutions at 4°C is not recommended for extended periods. Studies have shown significant degradation of ATRA in plasma when stored at 4°C for a week. For short-term storage (a few hours), it should be protected from light. For longer-term storage, -80°C is the recommended temperature.
Q4: Is it necessary to use an inert gas when preparing and storing ATRA solutions?
A4: Yes, it is highly recommended. ATRA is susceptible to oxidation.[1] Purging the solvent with an inert gas like argon or nitrogen before dissolving the ATRA and storing the solution under an inert atmosphere can significantly reduce oxidative degradation.
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of ATRA stock or working solutions. | Prepare fresh stock solutions from solid ATRA. Aliquot and store at -80°C under an inert gas and protected from light. Prepare working solutions fresh for each experiment. |
| Low cell response to ATRA treatment | ATRA has degraded in the cell culture medium. | ATRA is unstable in aqueous solutions, especially in the absence of proteins.[1] Prepare ATRA-supplemented media immediately before use. For longer experiments, replace the media with freshly prepared ATRA-containing media every 24 hours. The presence of serum or bovine serum albumin (BSA) can help stabilize ATRA in culture. |
| Appearance of extra peaks in HPLC analysis | Isomerization or degradation of ATRA. | This is a clear indication of degradation. Review your storage and handling procedures. Ensure protection from light, oxygen, and high temperatures at all steps. Use of amber vials and subdued lighting during preparation is crucial. |
Quantitative Data on ATRA Degradation
The following table summarizes the degradation of ATRA under various conditions.
| Condition | Solvent/Matrix | Degradation | Time |
| UV light (254 nm) | Plasma | ~40% reduction | 3 hours |
| Storage at 4°C | Plasma | ~51% reduction | 1 week |
| Freeze-thaw cycles | Plasma | ~14% reduction | 3 cycles |
| Storage at -80°C | Ethanol or Methanol | Stable | 2 weeks |
| Storage at -80°C | DMSO | Degradation observed | 3 weeks |
| Ambient light (fluorescent) | Ethanol (in clear vial) | Significant isomerization and degradation | 1-6 hours |
| Storage at 25°C (in dark) | Cream formulation | ~13-14% remaining | 90 days |
| Sunlight exposure | Cream formulation | Rapid degradation | Not specified |
Experimental Protocols
Protocol for Preparation of ATRA Stock Solution
-
Materials:
-
All-trans retinoic acid (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps
-
Pipettes and tips
-
Vortex mixer
-
-
Procedure:
-
Perform all steps under subdued light to minimize photodegradation.
-
Weigh the desired amount of solid ATRA in an amber vial.
-
Purge the vial containing the solid ATRA and the solvent with an inert gas for 1-2 minutes.
-
Add the desired volume of solvent (e.g., DMSO or ethanol) to the vial to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the ATRA is completely dissolved. Gentle warming to 37°C can aid dissolution in DMSO.[2]
-
Aliquot the stock solution into smaller volume amber vials to avoid multiple freeze-thaw cycles.
-
Purge the headspace of each aliquot vial with inert gas before capping.
-
Store the aliquots at -80°C.
-
Protocol for Stability Testing of ATRA by HPLC
This protocol provides a general framework. The specific mobile phase and column may need optimization based on the available instrumentation and the nature of the sample.
-
Materials and Equipment:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol:water with 0.1% formic acid or acetic acid)
-
ATRA stock solution and samples to be tested
-
Amber autosampler vials
-
-
Procedure:
-
Sample Preparation: Prepare ATRA solutions at a known concentration in the desired solvent or matrix. Expose the samples to the conditions being tested (e.g., specific temperature, light intensity). At predetermined time points, take an aliquot of the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Set the detector wavelength to the maximum absorbance of ATRA (approximately 350 nm).
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample into the HPLC system.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to ATRA based on its retention time, which should be confirmed using a fresh, undegraded standard.
-
The appearance of new peaks or a decrease in the area of the ATRA peak indicates degradation.
-
Quantify the amount of remaining ATRA by comparing the peak area to a calibration curve generated with known concentrations of a fresh ATRA standard.
-
Calculate the percentage of degradation over time.
-
-
Visualizing Degradation and Prevention
ATRA Degradation and Prevention Workflow
Caption: Factors leading to ATRA degradation and corresponding preventive measures.
References
Technical Support Center: Optimizing ATRA Dosage for High-Risk APL Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing All-Trans Retinoic Acid (ATRA) dosage in high-risk Acute Promyelocytic Leukemia (APL) treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard ATRA dosage for treating high-risk APL?
A1: The most commonly used dosage of ATRA for adult patients with high-risk APL is 45 mg/m²/day, administered orally in two divided doses.[1][2][3][4][5] This dosage is typically continued until complete remission is achieved or for a maximum of 60 days during the induction phase.[2]
Q2: Are there alternative ATRA dosing strategies for high-risk APL?
A2: Yes, some protocols have explored a dose-escalation strategy to mitigate the risk of differentiation syndrome, particularly in patients with hyperleukocytosis. This approach involves initiating ATRA at a lower dose, such as 25 mg/m², and escalating to the standard 45 mg/m² once the white blood cell count is controlled.[6] A lower dose of 25 mg/m² is also commonly used in the pediatric population to reduce the risk of intracranial hypertension.[1]
Q3: How is ATRA typically combined with other agents for high-risk APL?
A3: For high-risk APL, ATRA is rarely used as a monotherapy. It is most effective when combined with other agents. Current frontline treatment options include:
-
ATRA + Arsenic Trioxide (ATO): This combination has become a standard of care and has shown superiority over ATRA plus chemotherapy in several studies.[3][4][5][7][8]
-
ATRA + Chemotherapy: Anthracyclines like idarubicin or daunorubicin are often used in combination with ATRA.[3][4][6][9]
-
ATRA + ATO + a third agent: For very high-risk patients, a third agent like gemtuzumab ozogamicin (an anti-CD33 antibody-drug conjugate) may be added to the ATRA+ATO backbone.[1][10]
Q4: What is the role of maintenance therapy with ATRA in high-risk APL?
A4: The role of maintenance therapy is evolving. While historically used in ATRA plus chemotherapy regimens, studies involving ATRA+ATO have shown excellent long-term outcomes without the need for maintenance therapy.[6][11] For patients treated with chemotherapy-based consolidation, maintenance with ATRA, often combined with low-dose chemotherapy, may still be considered.[11]
Troubleshooting Guides
Scenario 1: Patient develops symptoms of Differentiation Syndrome (DS).
-
Issue: Differentiation syndrome is a common and potentially life-threatening complication of ATRA therapy, especially in high-risk APL.
-
Troubleshooting Steps:
-
Temporarily discontinue ATRA: If DS is suspected, immediately withhold ATRA.
-
Administer corticosteroids: Promptly initiate high-dose corticosteroids (e.g., dexamethasone 10 mg intravenously every 12 hours).
-
Provide supportive care: This may include respiratory support and management of fluid retention.
-
Re-initiate ATRA: Once symptoms of DS have resolved, ATRA can be cautiously restarted, sometimes at a lower dose.[6]
-
Scenario 2: Evidence of ATRA resistance or disease relapse.
-
Issue: Resistance to ATRA can occur, leading to treatment failure or relapse.
-
Underlying Mechanisms:
-
Genetic Mutations: Mutations in the ligand-binding domain (LBD) of the PML-RARA fusion gene can impair ATRA binding.[12][13][14]
-
Epigenetic Modifications: Alterations in histone methylation and acetylation can lead to the repression of ATRA target genes.[12][14]
-
Activation of other signaling pathways: Upregulation of pro-survival pathways can counteract the differentiating effects of ATRA.[15]
-
-
Troubleshooting and Experimental Approaches:
-
Molecular Testing: Sequence the PML-RARA LBD to identify potential resistance mutations.
-
Switching Therapy: For patients who relapse after ATRA-based therapy, arsenic trioxide (ATO) is an effective salvage agent.[7][13]
-
Investigational Agents: For refractory cases, consider clinical trials with novel agents that target resistance mechanisms, such as synthetic retinoids with higher binding affinity (e.g., tamibarotene) or inhibitors of other oncogenic pathways.[13]
-
Quantitative Data Summary
Table 1: Common ATRA Dosage Regimens in High-Risk APL Clinical Trials
| Trial/Protocol | ATRA Dosage | Combination Agents | Key Outcomes |
| APOLLO Trial | 45 mg/m²/day | ATO + Idarubicin | 2-year event-free survival: 88%[3][4][5] |
| APML4 Protocol | 45 mg/m²/day | ATO + Idarubicin | 5-year disease-free survival: 100%[9] |
| Dose-Escalation Approach | 25 mg/m² initially, escalated to 45 mg/m² | DNR + Hydroxyurea | Well-tolerated with no reported relapses at 1.9 years median follow-up[6] |
| GIMEMA APL0406 (Low/Intermediate Risk) | 45 mg/m²/day | ATO | Superior event-free survival compared to ATRA + chemotherapy[1] |
Experimental Protocols
Protocol 1: Assessment of ATRA-induced Differentiation in APL Cell Lines
-
Cell Culture: Culture APL cells (e.g., NB4) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
ATRA Treatment: Treat cells with varying concentrations of ATRA (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 48-72 hours.
-
Differentiation Assays:
-
Morphological Analysis: Prepare cytospin slides and perform May-Grünwald-Giemsa staining to observe cellular morphology changes indicative of granulocytic differentiation.
-
Flow Cytometry: Stain cells with antibodies against myeloid differentiation markers such as CD11b and CD11c and analyze by flow cytometry.
-
NBT Reduction Assay: Assess the functional differentiation of cells by measuring their ability to reduce nitroblue tetrazolium (NBT).
-
Protocol 2: Analysis of PML-RARA Ligand-Binding Domain Mutations
-
RNA Extraction: Isolate total RNA from patient bone marrow or peripheral blood mononuclear cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the PML-RARA ligand-binding domain region using specific primers.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to identify any point mutations or deletions.
-
Sequence Analysis: Compare the obtained sequence to the wild-type PML-RARA sequence to identify any alterations.
Visualizations
Caption: ATRA signaling pathway in APL cells.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. All-Trans Retinoic Acid and Arsenic Trioxide in High-Risk Acute Promyelocytic Leukemia - The ASCO Post [ascopost.com]
- 4. Arsenic Trioxide and All-Trans Retinoic Acid Combination Therapy for the Treatment of High-Risk Acute Promyelocytic Leukemia: Results From the APOLLO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Walking a Tightrope: Dosage Modifications and Treatment Outcomes of All-Trans-Retinoic Acid, Arsenic Trioxide, and Daunorubicin for High-Risk Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.hematologybd.org [journal.hematologybd.org]
- 8. ashpublications.org [ashpublications.org]
- 9. High Risk Acute Promyelocytic Leukemia - An Enigma for Hematologists: Optimizing Treatment with APML-4 Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Acute Promyelocytic Leukemia Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 12. preprints.org [preprints.org]
- 13. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming treatment resistance in acute promyelocytic leukemia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of ATRA Treatment in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of All-trans retinoic acid (ATRA) treatment in a clinical study setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of ATRA treatment observed in clinical studies?
A1: The most frequently reported side effects of ATRA therapy include dryness of the skin and mucous membranes, headache, and gastrointestinal symptoms such as nausea and vomiting.[1][2][3] Other common adverse events are fever, bone pain, fatigue, and skin rash.[4][5]
Q2: What is Differentiation Syndrome (formerly Retinoic Acid Syndrome), and why is it a major concern?
A2: Differentiation Syndrome is a serious and potentially fatal complication of ATRA treatment, occurring in about 25% of patients with Acute Promyelocytic Leukemia (APL) who are not receiving prophylactic measures.[6] It is characterized by a constellation of symptoms including unexplained fever, sudden weight gain, respiratory distress with pulmonary infiltrates, pleural or pericardial effusions, hypotension, and renal failure.[7][8] The syndrome is thought to be caused by a massive release of cytokines from differentiating leukemia cells.[6] Early recognition and prompt management are crucial to reduce mortality, which has decreased from 30% to between 5% and 10% with appropriate intervention.[7]
Q3: How does ATRA affect liver function, and what monitoring is required?
A3: ATRA treatment can lead to reversible elevations in liver enzymes (AST/ALT) and serum bilirubin.[3][9][10] Regular monitoring of liver function tests is essential. It is recommended to perform these tests 2 to 3 times per week for the first 3 weeks of induction therapy, and then weekly thereafter.[9]
Q4: What is pseudotumor cerebri, and how is it managed in patients receiving ATRA?
A4: Pseudotumor cerebri (PC), or idiopathic intracranial hypertension, is a rare but serious side effect of ATRA characterized by increased pressure around the brain.[2][11] Symptoms include severe headache, changes in vision (like blurry or double vision), nausea, and vomiting.[5][12] Management typically involves discontinuing ATRA, and may include treatment with diuretics (like acetazolamide), high-volume lumbar punctures, and corticosteroids.[10][13][14] In some cases, ATRA can be restarted at a reduced dose after symptoms resolve.[15][16]
Q5: What are the typical dermatological side effects of ATRA, and are they serious?
A5: The most common dermatological side effects are dryness of the skin, lips, and mouth, as well as skin rash and pruritus (itching).[1][3][17] These are generally mild and manageable. However, more severe reactions like exfoliative dermatitis have been reported, though they are rare.[17][18]
Troubleshooting Guides
Issue 1: Patient presents with fever, respiratory distress, and weight gain during ATRA therapy.
Possible Cause: Differentiation Syndrome (DS).
Troubleshooting Steps:
-
Immediate Assessment: Clinically evaluate the patient for the signs and symptoms of DS: unexplained fever, weight gain, peripheral edema, dyspnea with pulmonary infiltrates, pleuropericardial effusion, hypotension, and acute renal failure.[8]
-
Initiate Dexamethasone: Do not wait for all symptoms to be present. At the earliest suspicion of DS, promptly initiate treatment with dexamethasone 10 mg intravenously every 12 hours.[8][19][20][21]
-
Temporary Discontinuation of ATRA: For patients with severe DS, characterized by significant respiratory compromise or renal dysfunction requiring intensive care, temporarily discontinue ATRA treatment.[8][11]
-
Supportive Care: Institute supportive measures, which may include oxygen therapy, diuretics for fluid overload, and vasopressors for hypotension.[20]
-
Manage Hyperleukocytosis: If the patient develops a high white blood cell count, cytoreductive therapy with agents like hydroxyurea or anthracyclines may be necessary.[11]
-
Resumption of Therapy: Once the signs and symptoms of DS have resolved, ATRA can typically be resumed.[7][8]
Issue 2: Patient develops a severe, persistent headache and visual disturbances.
Possible Cause: Pseudotumor Cerebri (PC).
Troubleshooting Steps:
-
Neurological and Ophthalmological Examination: Conduct a thorough neurological exam and an ophthalmologic exam to check for papilledema.[10]
-
Imaging and Lumbar Puncture: Perform brain imaging (MRI or CT scan) to rule out other intracranial pathologies. A lumbar puncture is necessary to measure the cerebrospinal fluid (CSF) opening pressure.[10][14]
-
Discontinue ATRA: If PC is confirmed, ATRA should be withheld.[13][14]
-
Medical Management: Initiate treatment with acetazolamide.[10][16] Therapeutic high-volume lumbar punctures can also help to relieve symptoms.[10][14] Corticosteroids may also be used.[13][14]
-
Rechallenge with ATRA: After neurological symptoms have resolved, ATRA may be cautiously reintroduced, often at a reduced dose (e.g., 25 mg/m²/day).[15][16]
Issue 3: Liver function tests show a significant elevation.
Possible Cause: ATRA-induced hepatotoxicity.
Troubleshooting Steps:
-
Confirm Abnormality: Repeat liver function tests (serum bilirubin, AST, ALT) to confirm the elevation.
-
Discontinue ATRA: If serum bilirubin, AST, or ALT levels are greater than 5 times the upper limit of normal, discontinue ATRA.[9]
-
Monitor for Resolution: Continue to monitor liver function tests.
-
Resume at Reduced Dose: Once the values decrease to less than 4 times the upper limit of normal, ATRA can be resumed at 50% of the previous dose.[9]
-
Escalate to Full Dose: If liver enzymes continue to normalize, the dose can be increased back to the full dosage.[9]
-
Permanent Discontinuation: If hepatotoxicity recurs upon rechallenge, ATRA should be permanently discontinued.[9]
Data Presentation
Table 1: Incidence of Common ATRA-Related Side Effects
| Side Effect | Incidence Rate | References |
| Dry Skin/Mucosae | ~82% | [1] |
| Headache | Common | [3][11][22] |
| Differentiation Syndrome | ~25% (without prophylaxis) | [6][11] |
| Hepatotoxicity (Elevated Liver Enzymes) | Frequent, manageable | [23] |
| Pseudotumor Cerebri | Rare | [11] |
| Thrombosis | ~19% | [1] |
Table 2: Monitoring Protocols for ATRA Treatment
| Parameter | Frequency | Notes | References |
| Complete Blood Count (CBC) with differential | Daily for the first week, then 3 times weekly | Monitor for hyperleukocytosis | [9] |
| Coagulation Studies (PT, aPTT, Fibrinogen) | Daily until normalization, then twice weekly | To manage coagulopathy associated with APL | [9] |
| Liver Function Tests (AST, ALT, Bilirubin) | 2-3 times per week for 3 weeks, then weekly | To detect hepatotoxicity | [9] |
| Serum Chemistry (including creatinine) | 2-3 times per week for 3 weeks, then weekly | [9] | |
| Clinical assessment for Differentiation Syndrome | Daily for the first 21 days | Early detection is critical | [7][11] |
Experimental Protocols
Protocol 1: Monitoring and Management of Coagulopathy in APL during ATRA Treatment
-
Baseline Assessment: At the initiation of ATRA therapy, perform baseline coagulation studies including prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen level, and a complete blood count (CBC) to assess platelet count.[19]
-
Daily Monitoring: Monitor PT, aPTT, fibrinogen, and platelet count at least twice daily during the initial phase of treatment.[19]
-
Supportive Therapy:
-
Continued Monitoring: Once the coagulopathy shows signs of resolution, monitoring frequency can be reduced to daily until morphological remission is achieved.[19]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple adverse drug reactions during all-trans retinoic acid treatment for acute promyelocytic leukemia: differentiation syndrome, bradycardia, intestinal necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Chemo Drugs for Acute Promyelocytic Leukemia (APL) | American Cancer Society [cancer.org]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 5. All-Trans Retinoic Acid - Chemocare [chemocare.com]
- 6. Retinoic acid syndrome. Recognition, prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Arsenic Trioxide and Tretinoin (AsO/ATRA) for Acute Promyelocytic Leukemia (APL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. All-Trans Retinoic Acid-Induced Pseudotumor Cerebri during Induction Therapy for Acute Promyelocytic Leukemia: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Promyelocytic Leukemia (APL) Treatment & Management: Approach Considerations, Consultations, Induction Therapy [emedicine.medscape.com]
- 12. dam.upmc.com [dam.upmc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Pseudotumor cerebri in acute promyelocytic leukemia patients on Intergroup Protocol 0129: clinical description and recommendations for new diagnostic criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. mjpath.org.my [mjpath.org.my]
- 17. Disseminated Exfoliative Dermatitis Associated with All-Transretinoic Acid in the Treatment of Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rare incidence of severe dermatological toxicities triggered by concomitant administration of all-trans retinoic acid and triazole antifungal in patients with acute promyelocytic leukemia: a case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 20. wikem.org [wikem.org]
- 21. Retinoic acid syndrome - Wikipedia [en.wikipedia.org]
- 22. oncolink.org [oncolink.org]
- 23. ashpublications.org [ashpublications.org]
Technical Support Center: Stability of All-Trans Retinoic Acid (ATRA) in Nanoparticle Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of all-trans retinoic acid (ATRA) in various nanoparticle formulations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formulation, characterization, and stability testing of ATRA-loaded nanoparticles.
1. Formulation & Encapsulation Issues
-
Question: My ATRA-loaded nanoparticles are aggregating. What are the possible causes and solutions?
-
Answer: Nanoparticle aggregation is a common issue that can affect the stability and efficacy of your formulation. Here are some potential causes and corresponding solutions:
-
Insufficient Surface Charge: A low zeta potential (typically between -30 mV and +30 mV) can lead to aggregation due to weak electrostatic repulsion between particles.
-
Solution: Incorporate charged lipids or polymers into your formulation. For lipid-based nanoparticles, consider adding charged surfactants. For polymeric nanoparticles, using polymers with charged functional groups can help.
-
-
Inadequate Steric Stabilization: Insufficient coating with stabilizing agents like polyethylene glycol (PEG) can result in aggregation.
-
Solution: Optimize the concentration of PEGylated lipids or polymers in your formulation to ensure adequate surface coverage.
-
-
Improper Storage Conditions: Storing nanoparticle suspensions at inappropriate temperatures or pH can induce aggregation.
-
High Nanoparticle Concentration: Concentrated dispersions are more prone to aggregation.
-
Solution: If possible, work with more dilute suspensions. If a high concentration is necessary, ensure optimal surface stabilization.
-
-
-
-
Question: I am experiencing low encapsulation efficiency (%EE) of ATRA in my nanoparticles. How can I improve it?
-
Answer: Low encapsulation efficiency can be a significant hurdle. Consider the following factors and solutions:
-
Poor Drug-Matrix Interaction: ATRA, being lipophilic, needs to have a good affinity for the nanoparticle core.
-
Solution: For solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), select lipids in which ATRA has high solubility. For polymeric nanoparticles, the choice of polymer is crucial; ensure it has favorable interactions with ATRA.[3]
-
-
Drug Expulsion During Formulation: During the nanoparticle formation process, ATRA might be expelled from the matrix, especially in highly ordered crystalline structures.
-
Rapid Drug Partitioning to the External Phase: During preparation methods like emulsification-solvent evaporation, rapid partitioning of the drug into the aqueous phase can occur.
-
Solution: Optimize the solvent evaporation rate and the composition of the aqueous phase to minimize drug loss.
-
-
Suboptimal Drug-to-Lipid/Polymer Ratio: An excessively high drug concentration relative to the matrix material can lead to saturation and low encapsulation.[3]
-
Solution: Experiment with different drug-to-lipid or drug-to-polymer ratios to find the optimal loading capacity of your system.
-
-
-
2. Stability & Degradation Issues
-
Question: My ATRA formulation is showing rapid chemical degradation, even when encapsulated. What could be the reason?
-
Answer: While nanoparticle encapsulation generally enhances ATRA stability, degradation can still occur. Here are the primary reasons and preventive measures:
-
Photodegradation: ATRA is highly sensitive to light, particularly UV radiation. Exposure to light can cause isomerization and degradation.[8]
-
Solution: Protect your formulation from light at all stages of preparation, storage, and handling by using amber-colored vials or wrapping containers in aluminum foil. The crystalline structure of some nanoparticles can also help to reflect and scatter UV radiation, offering some protection.[9]
-
-
Oxidation: ATRA is prone to oxidation, which can be accelerated by the presence of certain excipients or exposure to air.
-
Solution: Incorporate antioxidants such as α-tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) into your formulation.[3] Additionally, purging your formulation with an inert gas like nitrogen or argon can help to minimize oxidative degradation.
-
-
Inappropriate pH: The pH of the formulation can influence the stability of ATRA.
-
Solution: Maintain the pH of the aqueous phase of your nanoparticle suspension within a stable range for ATRA, which is often slightly acidic to neutral. Elevated pH can sometimes negatively impact stability.[3]
-
-
-
-
Question: I am observing a burst release of ATRA from my nanoparticles. How can I achieve a more sustained release profile?
-
Answer: A significant initial burst release often indicates a high concentration of ATRA adsorbed on the nanoparticle surface.
-
Solution:
-
Optimize Formulation: For SLNs, a more ordered lipid core can slow down drug diffusion. However, this might reduce encapsulation efficiency. A balance is needed. In polymeric nanoparticles, a higher polymer concentration or a polymer with a higher glass transition temperature can lead to a more sustained release.
-
Washing/Purification: Ensure that your nanoparticle purification process (e.g., centrifugation or dialysis) is effective in removing any unencapsulated or surface-adsorbed drug.
-
Coating: Coating the nanoparticles with a secondary layer, such as chitosan, can help to control the release rate.
-
-
-
3. Lyophilization & Reconstitution Issues
-
Question: My ATRA nanoparticles are aggregating after lyophilization and reconstitution. How can I prevent this?
-
Answer: Lyophilization can be a stressful process for nanoparticles. Aggregation upon reconstitution is a common problem that can be addressed as follows:
-
Inadequate Cryoprotection: The formation of ice crystals during freezing can force nanoparticles together, leading to irreversible aggregation.
-
Solution: Use cryoprotectants such as sucrose, trehalose, or mannitol in your formulation before lyophilization. These sugars form a glassy matrix that protects the nanoparticles from freezing-induced stress.[1][10][11][12] The choice and concentration of the cryoprotectant are critical and need to be optimized for your specific formulation.[13]
-
-
Suboptimal Freezing Protocol: The rate of freezing can impact the size of ice crystals and the stress on the nanoparticles.
-
Solution: Optimize the freezing protocol (e.g., slow vs. fast freezing) to minimize nanoparticle aggregation.
-
-
Reconstitution Method: The way you reconstitute the lyophilized powder can also affect aggregation.
-
Solution: Gently swirl or vortex the vial after adding the reconstitution medium. Avoid vigorous shaking, which can induce aggregation.
-
-
-
Data Presentation: Stability of ATRA in Nanoparticle Formulations
The following tables summarize quantitative data on the stability of ATRA in different nanoparticle formulations under various conditions.
Table 1: Comparative Stability of ATRA in Different Nanoparticle Types
| Nanoparticle Type | Preparation Method | Storage Conditions | Duration | % ATRA Remaining | Reference |
| Solid Lipid Nanoparticles (SLN) | Solvent Injection | Room Temperature, Light Exposure | 24 hours | > 60% | [3] |
| Nanostructured Lipid Carriers (NLC) | Melt High Pressure Homogenization | Not Specified | Not Specified | Less stable than SLN | [14] |
| Nanoemulsion (NE) | Melt High Pressure Homogenization | Not Specified | Not Specified | Less stable than SLN | [14] |
| Polymeric Nanoparticles (PLGA) | Nanoprecipitation | Not Specified | Not Specified | Encapsulation improves stability | [15] |
| ATRA in Methanol Solution | - | Room Temperature, Light Exposure | 24 hours | < 20% | [3] |
Table 2: Effect of Antioxidants and Storage Form on ATRA Stability in SLNs
| Formulation | Storage Conditions | Duration | % ATRA Remaining | Reference |
| ATRA-SLN (without antioxidant) | Room Temperature, in the dark | 48 hours | < 1% | |
| ATRA-SLN with BHT-BHA | Room Temperature, in the dark | 48 hours | > 50% | |
| ATRA-SLN Powder (Lyophilized) | Not Specified | 3 months | > 90% | [16] |
Experimental Protocols
1. Preparation of ATRA-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase:
-
Weigh the desired amount of solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5) and place it in a beaker.
-
Heat the lipid to 5-10°C above its melting point with continuous stirring until a clear, homogenous lipid melt is obtained.
-
Dissolve the required amount of ATRA and any lipophilic antioxidants (e.g., α-tocopherol) in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size.
-
Alternatively, continue high-shear homogenization while allowing the emulsion to cool down to room temperature. The solidification of the lipid droplets will lead to the formation of SLNs.
-
-
Purification:
-
The resulting SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated ATRA and excess surfactant.
-
2. Stability Assessment of ATRA in Nanoparticles by HPLC
-
Sample Preparation:
-
To determine the total ATRA content, disrupt the nanoparticles by adding a suitable solvent (e.g., methanol, acetonitrile) to a known volume of the nanoparticle dispersion. Vortex and sonicate to ensure complete dissolution of the nanoparticles and extraction of ATRA.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
To assess degradation, incubate the nanoparticle dispersion under desired stress conditions (e.g., elevated temperature, light exposure). At specified time points, withdraw an aliquot and prepare it for analysis as described above.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector at the maximum absorbance wavelength of ATRA (approximately 340-350 nm).
-
Quantification: Create a standard curve of ATRA in the mobile phase to quantify the concentration in the samples.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of all-trans retinoic acid (ATRA).
Caption: Experimental workflow for preparing and testing ATRA-loaded SLNs.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to De… [ouci.dntb.gov.ua]
- 8. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of lyoprotectants on long-term stability and transfection efficacy of lyophilized poly(lactide-co-glycolide)-graft-polyethylenimine/plasmid DNA polyplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid‐Based Nanoparticles for mRNA and DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Stability for All-trans Retinoic Acid Nanosuspensions and Lipid Nanoparticle Formulations | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. Development of Inhalable ATRA-Loaded PLGA Nanoparticles as Host-Directed Immunotherapy against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Altered chemical and biological activities of all-trans retinoic acid incorporated in solid lipid nanoparticle powders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: All-Trans Retinoic Acid (ATRA) Toxicity in Peripheral Blood Mononuclear Cells (PBMCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with All-Trans Retinoic Acid (ATRA) and Peripheral Blood Mononuclear Cells (PBMCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using ATRA with PBMCs?
A1: For general cell culture and immunological studies, concentrations of ATRA up to 10 µM are considered safe for PBMCs and do not significantly impact cell viability or proliferation.[1][2] Higher concentrations, specifically in the range of 0.1-1 mM, have been shown to cause extensive cell death.[2] The optimal concentration is application-dependent and should be determined empirically through dose-response experiments.
Q2: How should I prepare and store ATRA stock solutions?
A2: ATRA is sensitive to light, air, and high temperatures.[3][4] It is recommended to prepare stock solutions fresh before each experiment.[5][6] ATRA has low solubility in aqueous media.[6][7] A common solvent is DMSO, with a stock solution of 10 mM being typical.[6][8] For cell culture, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[6] While stock solutions in DMSO can be stored at -20°C, it's important to note that ATRA can degrade in DMSO over several weeks.[5][6] Aliquoting into working volumes is advised to avoid repeated freeze-thaw cycles.[6]
Q3: Is ATRA stable in cell culture media?
A3: ATRA's stability in culture media is a critical factor. It is significantly less stable in serum-free media compared to serum-supplemented media.[3][4] The presence of bovine serum albumin (BSA) at concentrations around 6 mg/ml can help stabilize retinoids in serum-free conditions.[3][4] For optimal results, it is best to add the diluted ATRA to the culture medium immediately before use.[6] All cell culture work with ATRA should be performed under yellow light to minimize light-induced degradation.[3][4]
Q4: What are the primary mechanisms of ATRA-induced toxicity in cells?
A4: ATRA's effects, including toxicity, are mediated through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that act as transcription factors.[8][9] At high concentrations, ATRA can induce apoptosis (programmed cell death) and cell cycle arrest.[10][11][12] In the context of Acute Promyelocytic Leukemia (APL) therapy, a significant clinical toxicity is "differentiation syndrome," which results from a rapid induction of differentiation in leukemic cells.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with ATRA and PBMCs.
Issue 1: High Cell Death or Low Viability in ATRA-Treated PBMCs
Possible Causes & Solutions
| Cause | Recommended Action |
| ATRA Concentration Too High | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific PBMC donor and experimental duration. Start with concentrations at or below 10 µM.[2] |
| ATRA Degradation | Prepare fresh ATRA stock solutions for each experiment.[5][6] Protect all ATRA solutions and treated cells from light.[3][5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below 0.1%.[6] Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Poor PBMC Quality | Use freshly isolated PBMCs whenever possible for optimal viability.[15] If using cryopreserved cells, ensure a high viability post-thaw (>90%) and allow for a resting period before treatment. |
| Serum-Free Medium Instability | If using serum-free medium, be aware that ATRA is less stable.[3][4] Consider adding BSA to stabilize ATRA or use serum-supplemented medium if compatible with your experimental goals.[3][4] |
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Causes & Solutions
| Cause | Recommended Action |
| ATRA Inactivity | Confirm the integrity of your ATRA stock. If it's old or has been improperly stored, purchase a new batch. ATRA is susceptible to oxidation and isomerization when exposed to light, air, and high temperatures.[3] |
| Inaccurate Cell Counting | PBMC preparations can be contaminated with red blood cells (RBCs), leading to inaccurate cell counts.[16][17] Use an RBC lysis buffer or a counting method that distinguishes between PBMCs and RBCs.[16] |
| Cell Clumping | Cell clumping can lead to inaccurate pipetting and variable cell numbers across wells. Gently pipette to break up clumps or treat with DNase if clumping is due to cell death.[17] |
| Donor-to-Donor Variability | The response of PBMCs to ATRA can vary between donors. If possible, use PBMCs from multiple donors to ensure your results are reproducible. |
Quantitative Data Summary
The following tables summarize quantitative data on ATRA's effects from various studies. Note that IC50 values are highly cell-type dependent.
Table 1: ATRA Concentrations and Effects on Cell Viability
| Cell Type | ATRA Concentration | Observed Effect | Reference |
| Human PBMCs & CD4+ T cells | ≤ 10 µM | No significant decrease in viability | [1][2] |
| Human PBMCs & CD4+ T cells | 0.1 - 1 mM | Extensive cell death | [2] |
| Cholangiocarcinoma (KKU-100) | 10.29 ± 3.86 µM | IC50 at 48 hours | [18] |
| Cholangiocarcinoma (KKU-213B) | 4.58 ± 1.90 µM | IC50 at 48 hours | [18] |
| Acute Promyelocytic Leukemia (NB4) | 2 µM | IC50 | [19] |
Table 2: ATRA-Induced Apoptosis
| Cell Type | ATRA Concentration | Apoptosis Rate | Reference |
| Cholangiocarcinoma (KKU-100) | 1.25 µM | 22% at 48 hours | [18] |
| Cholangiocarcinoma (KKU-100) | 2.5 µM | 38% at 48 hours | [18] |
| Cholangiocarcinoma (KKU-213B) | 1.25 µM | 22% at 48 hours | [18] |
| Cholangiocarcinoma (KKU-213B) | 2.5 µM | 41% at 48 hours | [18] |
Experimental Protocols
1. PBMC Isolation using Density Gradient Centrifugation
This is a standard protocol for isolating PBMCs from whole blood.
-
Workflow Diagram:
PBMC Isolation Workflow
2. Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Seed PBMCs in a 96-well plate at a desired density and treat with various concentrations of ATRA. Include untreated and vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
3. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Workflow Diagram:
Apoptosis Detection Workflow
Signaling Pathway
ATRA Signaling Pathway Leading to Gene Transcription
ATRA exerts its effects by modulating gene expression. This diagram illustrates the canonical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of all-trans retinoic acid (ATRA) on viability, proliferation, activation and lineage-specific transcription factors of CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. The effects of all-trans retinoic acid on immune cells and its formulation design for vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Retinoic Acid in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of growth and induction of apoptosis by all-trans retinoic acid in lymphoid cell lines transfected with the PML/RAR alpha fusion gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]
- 12. All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bloodcancer.org.uk [bloodcancer.org.uk]
- 14. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells | MDPI [mdpi.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Accurate measurement of peripheral blood mononuclear cell concentration using image cytometry to eliminate RBC-induced counting error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nanostring.com [nanostring.com]
- 18. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silymarin in combination with ATRA enhances apoptosis induction in human acute promyelocytic NB4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Intracellular ATRA Availability in Neuroblastoma Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with All-Trans Retinoic Acid (ATRA) in neuroblastoma cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and effectively increase the intracellular availability of ATRA.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that limit the intracellular concentration of ATRA in neuroblastoma cells?
A1: The intracellular concentration of All-Trans Retinoic Acid (ATRA) in neuroblastoma cells is primarily limited by two main factors:
-
Rapid Metabolic Degradation: The cytochrome P450 enzyme, particularly CYP26A1, rapidly metabolizes ATRA into less active forms.[1][2][3][4] The expression of CYP26A1 can be induced by ATRA itself, creating a negative feedback loop that contributes to resistance.[1][2]
-
Active Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump ATRA out of the cell, reducing its intracellular accumulation.[5][6]
Additionally, the expression and activity of Cellular Retinoic Acid Binding Proteins (CRABPs) can influence the availability of "free" ATRA to bind to its nuclear receptors.[1][2][7]
Q2: I am not observing the expected differentiation or growth arrest in my neuroblastoma cell line after ATRA treatment. What could be the reason?
A2: Several factors could contribute to a lack of response to ATRA treatment:
-
ATRA Resistance: The neuroblastoma cell line you are using may have intrinsic or acquired resistance to ATRA. This can be due to high levels of CYP26 enzymes that rapidly degrade ATRA, overexpression of drug efflux pumps like P-glycoprotein, or alterations in the retinoic acid receptor (RAR) signaling pathway.[2][8][9]
-
Suboptimal ATRA Concentration: The concentration of ATRA in your culture medium may not be sufficient to achieve a therapeutic intracellular level. This could be due to degradation of ATRA in the medium (it is light and air-sensitive) or rapid metabolism by the cells.
-
Cell Line-Specific Differences: Different neuroblastoma cell lines exhibit varying sensitivities to ATRA.[10][11] For example, cell lines with MYCN amplification may respond differently than those without.[12][13]
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence the cellular response to ATRA.
Q3: How can I increase the intracellular concentration of ATRA in my experiments?
A3: You can employ several strategies to enhance the intracellular availability of ATRA:
-
Inhibit ATRA Metabolism: Use specific inhibitors of the CYP26 enzymes. For example, R116010 and talarozole have been shown to inhibit ATRA metabolism and increase its intracellular levels and biological activity.[1][2][3][4] Ketoconazole can also inhibit CYP26 enzymes.[3][14]
-
Modulate CRABP Activity: Compounds like acitretin can bind to Cellular Retinoic Acid Binding Proteins (CRABPs), potentially reducing the sequestration of ATRA and making more of it available to bind to nuclear receptors.[1][2]
-
Combination Therapies: Co-treatment with other agents can potentiate the effects of ATRA. Examples include:
-
Histone Deacetylase (HDAC) Inhibitors: Synergistic effects have been observed when combining ATRA with HDAC inhibitors like vorinostat.[15][16]
-
LOX/COX Inhibitors: Inhibitors of lipoxygenases (LOX) and cyclooxygenases (COX), such as caffeic acid and celecoxib, can enhance ATRA-induced differentiation.[17]
-
Molecular Iodine: Co-administration of molecular iodine has been shown to synergize with ATRA's anti-tumor effects.[18]
-
-
Novel Delivery Systems: Utilize nanoparticle or liposomal formulations to improve the stability and cellular uptake of ATRA.[19][20][21][22]
Troubleshooting Guides
Problem: Low or inconsistent intracellular ATRA levels detected by HPLC.
| Possible Cause | Troubleshooting Step |
| ATRA Degradation | ATRA is sensitive to light, air, and temperature. Prepare ATRA solutions fresh and protect them from light. Use amber-colored tubes and minimize exposure to air. |
| Rapid Cellular Metabolism | Co-incubate cells with a CYP26 inhibitor (e.g., R116010, talarozole) to reduce metabolic degradation of ATRA.[1][3][4] |
| Inefficient Cell Lysis/Extraction | Ensure your cell lysis and extraction protocol is optimized for retinoids. Use a robust method, such as sonication or a suitable lysis buffer, and perform the extraction on ice and in the dark. |
| Low Cell Number | Ensure you have a sufficient number of cells for the extraction to yield a detectable concentration of ATRA. |
| HPLC Method Not Optimized | Verify the sensitivity and specificity of your HPLC method for ATRA detection. Check the column, mobile phase, and detector settings. |
Problem: Neuroblastoma cells show signs of ATRA resistance.
| Possible Cause | Troubleshooting Step |
| High CYP26A1 Expression | Measure the baseline and ATRA-induced expression of CYP26A1 mRNA via qRT-PCR. If high, consider using a CYP26 inhibitor in combination with ATRA.[1][2][3] |
| P-glycoprotein Mediated Efflux | Assess the expression and activity of P-glycoprotein. If it is a contributing factor, consider using a P-glycoprotein inhibitor.[6][23][24] |
| Altered RAR Signaling | Investigate the expression levels of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Mutations in the RAR ligand-binding domain can also confer resistance.[8] |
| MYCN Amplification Status | Determine the MYCN status of your cell line. Some resistance mechanisms are linked to MYCN amplification.[9][12][13] |
Quantitative Data Summary
Table 1: Effect of Acitretin and R116010 on Intracellular ATRA Concentration in SH-SY5Y Cells
| Treatment | Intracellular ATRA Concentration (µM, mean ± s.e.m.) | Fold Increase vs. ATRA alone | Reference |
| 10 µM ATRA alone | 39.1 ± 7.4 | - | [1] |
| 10 µM ATRA + 10 µM Acitretin | 115.7 ± 35.5 | ~2.96 | [1] |
| 10 µM ATRA + 50 µM Acitretin | 113.5 ± 28.7 | ~2.90 | [1] |
| 10 µM ATRA + 1 µM R116010 | Selective increase observed (exact value not specified in abstract) | Potentiated RA-induced gene expression | [1][2] |
| 10 µM ATRA + 10 µM R116010 | Selective increase observed (exact value not specified in abstract) | Potentiated RA-induced gene expression | [1][2] |
Table 2: IC50 Values of Novel CYP26 Inhibitors
| Compound | IC50 in Microsomal Assay | Reference |
| Various novel compounds | <10 nM | [25] |
Experimental Protocols
Protocol 1: Quantification of Intracellular ATRA by HPLC
This protocol is a general guideline based on methodologies described in the literature.[1][26][27]
Materials:
-
Neuroblastoma cells
-
All-Trans Retinoic Acid (ATRA)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Internal standard (e.g., a synthetic retinoid not present in cells)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator or homogenizer
-
HPLC system with a UV or mass spectrometry detector
Procedure:
-
Cell Culture and Treatment: Plate neuroblastoma cells at a desired density and allow them to adhere. Treat the cells with ATRA and/or other compounds for the desired time period.
-
Cell Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction:
-
Add a known volume of extraction solvent (e.g., methanol or a mixture of hexane and isopropanol) containing the internal standard to the cell pellet.
-
Lyse the cells by sonication or homogenization on ice. Protect samples from light.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation: Carefully transfer the supernatant containing the extracted retinoids to a new tube. Evaporate the solvent under a stream of nitrogen.
-
Reconstitution and HPLC Analysis: Reconstitute the dried extract in a small, known volume of the HPLC mobile phase. Inject the sample into the HPLC system.
-
Data Analysis: Quantify the ATRA concentration by comparing the peak area of ATRA to that of the internal standard and a standard curve generated with known concentrations of ATRA. Normalize the concentration to the cell number or total protein content.
Protocol 2: Analysis of CYP26A1 Gene Expression by qRT-PCR
This protocol provides a general framework for assessing changes in CYP26A1 expression.[28]
Materials:
-
Treated and untreated neuroblastoma cells
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for CYP26A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for CYP26A1 and the housekeeping gene, and the qRT-PCR master mix.
-
Run the reaction on a qRT-PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis: Analyze the amplification data. Calculate the relative expression of CYP26A1 using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
Caption: ATRA signaling and metabolism pathway in neuroblastoma cells.
Caption: Troubleshooting workflow for low intracellular ATRA.
References
- 1. Increasing the intracellular availability of all-trans retinoic acid in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing the intracellular availability of all-trans retinoic acid in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targeting of retinoic acid metabolism in neuroblastoma: the role of the CYP26 inhibitor R116010 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Trends in ATRA Delivery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein expression as a predictor of the outcome of therapy for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRABP1 cellular retinoic acid binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid rewires the adrenergic core regulatory circuitry of childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific high-affinity binding and biologic action of retinoic acid in human neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Cellular retinoic acid-binding protein II is a direct transcriptional target of MycN in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Researchers Solve Mystery of Retinoic Acid’s Potency Against High-Risk Neuroblastoma | Dana-Farber [blog.dana-farber.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Combination therapies improve the anticancer activities of retinoids in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of ATRA-induced differentiation of neuroblastoma cells with LOX/COX inhibitors: an expression profiling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular iodine synergized and sensitized neuroblastoma cells to the antineoplastic effect of ATRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ATRA derived lipid nanoparticles for co-delivery of siCYP26A1 to overcome metabolic limitations of differentiation therapy in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Nanoparticles May Exploit Tumor Weaknesses to Selectively Attack Cancers | Children's Hospital of Philadelphia [chop.edu]
- 23. Double impact on p-glycoprotein by statins enhances doxorubicin cytotoxicity in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ERBB and P‐glycoprotein inhibitors break resistance in relapsed neuroblastoma models through P‐glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. All-trans retinoic acid pharmacokinetics and bioavailability in acute promyelocytic leukemia: intracellular concentrations and biologic response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics of intravenously administered liposomal all-trans-retinoic acid (atra) and orally administered atra in healthy volunteers. [sites.ualberta.ca]
- 28. Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
why is my ATRA treatment not inducing cell differentiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with All-Trans Retinoic Acid (ATRA) treatment for inducing cell differentiation.
Frequently Asked Questions (FAQs)
Q1: My ATRA solution appears to have precipitated. Is it still usable?
A1: No, precipitated ATRA is not recommended for use as the effective concentration will be unknown and inconsistent. ATRA is highly hydrophobic and can precipitate in aqueous culture media.[1] To avoid this, prepare a high-concentration stock solution in a solvent like DMSO and store it in small aliquots at -20°C or -80°C, protected from light.[1] When diluting into your culture medium, ensure rapid mixing and consider pre-warming the medium.[1] The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.
Q2: I don't observe any morphological changes in my cells after ATRA treatment. What is the expected timeframe?
A2: The timeframe for observing morphological changes indicative of differentiation varies significantly between cell lines. For instance, in the OCI-AML3 cell line, changes can be seen as early as day 2, while the HL-60 cell line may require longer exposure.[2] It is recommended to perform a time-course experiment (e.g., 2, 4, 6 days) to determine the optimal treatment duration for your specific cell model. In clinical settings with Acute Promyelocytic Leukemia (APL), incomplete blast maturation can be observed for up to 50 days after starting treatment.[3]
Q3: Can ATRA induce apoptosis instead of differentiation in some cell lines?
A3: Yes, in some cellular contexts, ATRA can induce apoptosis without signs of differentiation.[4][5] For example, the leukemic cell line PLB-985 undergoes apoptosis in response to RA without expressing differentiation markers.[4] This response may depend on the activation of both RAR and RXR receptors.[4] If you observe high levels of cell death without corresponding increases in differentiation markers, you may be observing an apoptotic rather than a differentiative response.
Troubleshooting Guide: Why is My ATRA Treatment Not Inducing Cell Differentiation?
If your ATRA treatment is not yielding the expected cell differentiation, several factors at the molecular and experimental level could be responsible. This guide provides a systematic approach to troubleshooting common issues.
Problem Area 1: Reagent and Experimental Setup
Your first step should be to rule out issues with the ATRA compound itself and your experimental protocol.
| Potential Cause | Troubleshooting Steps |
| ATRA Degradation | ATRA is sensitive to light and oxidation. Ensure it is stored properly (protected from light, under inert gas if possible) and that stock solutions are not subjected to repeated freeze-thaw cycles. |
| Incorrect ATRA Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations that are too low may be ineffective, while excessively high concentrations can be toxic.[2] |
| Suboptimal Treatment Duration | As mentioned in the FAQs, differentiation is a time-dependent process. Conduct a time-course experiment to identify the point of maximal differentiation. |
| Cell Culture Conditions | Ensure cell density is optimal. Overly confluent or sparse cultures can respond differently to differentiation stimuli. Verify the health and passage number of your cell line, as high-passage-number cells can lose their differentiation potential. |
Problem Area 2: Cellular and Molecular Mechanisms of Resistance
If you have ruled out experimental artifacts, the lack of response may be due to intrinsic or acquired resistance in your cell model.
| Potential Mechanism of Resistance | Suggested Verification Experiment | Experimental Protocol |
| Altered Receptor Expression | Quantify the mRNA and protein levels of Retinoic Acid Receptors (RARα, β, γ) and Retinoid X Receptors (RXRα, β, γ). Reduced expression of these receptors can impair ATRA signaling.[6] | Quantitative PCR (qPCR) and Western Blotting. |
| Mutations in RARα | Sequence the ligand-binding domain (LBD) of the RARα gene. Mutations in this region can prevent ATRA from binding effectively, which is a known resistance mechanism in APL.[7][8][9] | Sanger Sequencing of PCR-amplified RARα LBD. |
| Increased ATRA Metabolism | Measure the expression of CYP26 enzymes (e.g., CYP26A1), which are responsible for degrading ATRA.[6][10] Overexpression of these enzymes can lead to rapid clearance of ATRA, preventing it from reaching its nuclear targets.[10] | qPCR for CYP26A1 mRNA levels. |
| Epigenetic Silencing | Assess the methylation status of the RARβ2 promoter. Hypermethylation can silence this key ATRA target gene, contributing to resistance.[6] | Methylation-Specific PCR (MSP) or Bisulfite Sequencing. |
| Activation of Pro-Survival Pathways | Analyze the phosphorylation status (activation) of key proteins in the PI3K/Akt and ERK/MAPK pathways.[11][12] Constitutive activation of these pathways can override ATRA's differentiation signals.[12] | Western Blotting for phospho-Akt and phospho-ERK. |
Key Experimental Protocols
Protocol 1: Assessment of Cell Differentiation by Flow Cytometry
This protocol is used to quantify the expression of cell surface markers associated with myeloid differentiation.
-
Cell Preparation: Treat cells with ATRA for the desired duration. Include a vehicle-treated control (e.g., DMSO).
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash cells once with cold PBS containing 1% Bovine Serum Albumin (BSA).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of PBS/1% BSA. Add fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD11c). Incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash cells twice with cold PBS/1% BSA.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of PBS/1% BSA. Analyze on a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of cells positive for the differentiation markers.
Protocol 2: Western Blot for RARα and Pro-Survival Pathway Activation
This protocol assesses protein levels and activation states.
-
Cell Lysis: After ATRA treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-RARα, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Pathways and Workflows
ATRA Signaling and Resistance Pathways
The following diagrams illustrate the canonical ATRA signaling pathway and points where resistance can emerge.
Caption: Canonical ATRA signaling pathway and key resistance mechanisms.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues with ATRA-induced differentiation experiments.
Caption: A systematic workflow for troubleshooting failed ATRA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. ashpublications.org [ashpublications.org]
- 5. An ATRActive future for differentiation therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Differentiation Therapy Sometimes Fails: Molecular Mechanisms of Resistance to Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ATRA-Induced Gene Expression: A Guide to Quantitative PCR
For researchers, scientists, and drug development professionals, accurately quantifying changes in gene expression is paramount to understanding the molecular effects of therapeutic compounds. All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in cell differentiation, particularly in the context of acute promyelocytic leukemia (APL) treatment.[1][2] Validating the transcriptional changes induced by ATRA is a critical step in both basic research and drug development.
This guide provides a comprehensive comparison of quantitative real-time PCR (qPCR) with other methods for validating ATRA-induced gene expression changes. It includes detailed experimental protocols, quantitative data from published studies, and visualizations to clarify complex pathways and workflows.
The ATRA Signaling Pathway: From Diffusion to Transcription
ATRA freely diffuses across the cell membrane and enters the nucleus.[1] Inside the nucleus, it binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[1][3] This ATRA-RAR/RXR complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This binding event initiates the recruitment of coactivators and displacement of corepressors, leading to the activation or repression of gene transcription.[4] This signaling cascade is fundamental to ATRA's ability to induce cell differentiation and arrest the cell cycle.[1]
Quantitative PCR: The Gold Standard for Validation
Quantitative PCR, also known as real-time PCR (qPCR), is the most widely used method for quantifying gene expression levels due to its high sensitivity, specificity, and broad dynamic range.[5][6] It remains the gold standard for validating results from large-scale discovery experiments like microarrays.[6] The technique allows for the precise measurement of the amount of a specific transcript in a sample, making it ideal for confirming the upregulation or downregulation of genes in response to ATRA treatment.
Experimental Workflow for qPCR Validation
The process of validating ATRA-induced gene expression changes using qPCR follows a standardized workflow, from sample preparation to data analysis. This ensures reproducibility and accuracy of the results.
Detailed Experimental Protocol
This protocol provides a representative method for validating ATRA-induced gene expression in a human APL cell line, such as NB4.
1. Cell Culture and Treatment:
-
Culture NB4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 5 x 10^5 cells/mL.
-
Treat the cells with 1 µM ATRA (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours) post-treatment.[7]
2. Total RNA Extraction:
-
Harvest the cells by centrifugation.
-
Extract total RNA using a reagent like TRIzol or a column-based kit according to the manufacturer's instructions.[8]
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose gel.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[8]
-
The resulting cDNA will be used as the template for qPCR. Dilute the cDNA 1:10 in nuclease-free water.[8]
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture. A typical 15 µL reaction includes: 7.5 µL of 2x SYBR Green Supermix, 0.25 µM of each forward and reverse primer, 2 µL of diluted cDNA template, and nuclease-free water.[8]
-
Use primers specific to the target genes of interest (e.g., RARB, CD11b, TFEB) and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
Perform the qPCR on a real-time PCR instrument. A typical cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in both ATRA-treated and control samples.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:
-
ΔΔCt = ΔCt_treated - ΔCt_control
-
Fold Change = 2^(-ΔΔCt)
-
Quantitative Data Summary: ATRA-Induced Gene Expression Changes
The following table summarizes quantitative data from studies that used qPCR to validate gene expression changes following ATRA treatment in various cell lines.
| Target Gene | Cell Line | ATRA Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| Upregulated Genes | |||||
| RARB | Human Cardiomyocytes | 1 µM | 48 hours | ~3.5-fold increase | [9] |
| RARG | Human Cardiomyocytes | 1 µM | 48 hours | ~1.5-fold increase | [9] |
| TFEB | NB4 (APL) | 1 µM | 72 hours | ~3-fold increase | [8] |
| ATG16L1 | NB4 (APL) | 1 µM | 72 hours | ~2.5-fold increase | [8] |
| CD11b | NB4 (APL) | 1 µM | 72 hours | ~4-fold increase | [8] |
| GCSFR | NB4 (APL) | 1 µM | 72 hours | ~3.5-fold increase | [8] |
| HoxA1 | P19 (Embryonal Carcinoma) | 1 µM | 24 hours | Significant increase | [10] |
| Downregulated Genes | |||||
| TOP2A | Human Cardiomyocytes | 1 µM | 48 hours | ~2-fold decrease | [9] |
| TOP2B | Human Cardiomyocytes | 1 µM | 48 hours | ~2.5-fold decrease | [9] |
| CXCR4 | APL patient cells | N/A | Post-treatment | Under-expressed in some cases | [11] |
Comparison with Alternative Validation Methods
While qPCR is the gold standard for targeted gene expression validation, other methods can provide complementary information. The choice of method depends on the specific research question, budget, and required throughput.[5][12]
| Feature | Quantitative PCR (qPCR) | RNA-Sequencing (RNA-Seq) | Western Blot |
| What it Measures | Relative or absolute quantity of specific RNA transcripts. | Global, unbiased quantification of all RNA transcripts in a sample. | Abundance of specific proteins. |
| Quantification | Highly quantitative over a wide dynamic range.[5] | Highly quantitative, provides absolute and relative abundance. | Semi-quantitative to quantitative, depending on controls. |
| Sensitivity | Very high; can detect very low copy numbers.[5] | High, but depends on sequencing depth. | Moderate; depends on antibody quality and protein abundance. |
| Throughput | Low to high, depending on the instrument (96- to 384-well plates). | High; can analyze the entire transcriptome at once. | Low to moderate. |
| Primary Use | Targeted gene expression validation, quantification of known transcripts.[6] | Discovery of novel transcripts, global expression profiling, splice variant analysis. | Confirmation of gene expression changes at the protein level. |
| Cost per Sample | Low to moderate. | High. | Moderate. |
| Limitations | Limited to a small number of genes per run; requires prior sequence knowledge. | Data analysis is complex and computationally intensive. | Antibody availability and specificity can be limiting factors. |
References
- 1. researchgate.net [researchgate.net]
- 2. All-trans retinoic acid (ATRA) therapeutical effect in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR vs. qPCR: Which Should You Use for Gene Expression Studies? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All-Trans-Retinoic Acid Combined With Valproic Acid Can Promote Differentiation in Myeloid Leukemia Cells by an Autophagy Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-trans retinoic acid (ATRA) regulates key genes in the RARG-TOP2B pathway and reduces anthracycline-induced cardiotoxicity | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of All-Trans-Retinoic Acid (ATRA) Dependent Expression of CXCR4 Gene in Acute Promyelocytic Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle in APL Treatment: ATRA and Arsenic Trioxide Versus ATRA and Chemotherapy
A paradigm shift in the treatment of Acute Promyelocytic Leukemia (APL) has seen the rise of a chemotherapy-free regimen combining All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO). This guide provides a comprehensive comparison of this targeted therapy with the traditional approach of ATRA and chemotherapy, supported by key clinical trial data and mechanistic insights.
For decades, the standard of care for APL has been a combination of ATRA with anthracycline-based chemotherapy, a strategy that significantly improved survival rates. However, this approach is associated with considerable toxicity and the risk of secondary malignancies. The introduction of arsenic trioxide, which targets the hallmark PML-RARα fusion protein of APL, has paved the way for a highly effective and less toxic treatment, particularly for patients with low- to intermediate-risk disease. More recent evidence is now extending the benefits of this combination to high-risk patients.
Efficacy: A Clear Advantage for the Chemotherapy-Free Regimen
Clinical trials have consistently demonstrated the superiority of the ATRA and arsenic trioxide combination over ATRA and chemotherapy in terms of long-term outcomes.
Table 1: Comparison of Efficacy Outcomes in Low- to Intermediate-Risk APL (APL0406 Trial)
| Outcome | ATRA + Arsenic Trioxide (n=129) | ATRA + Chemotherapy (n=137) | P-value |
| Complete Remission | 100% | 97% | 0.12 |
| 50-Month Event-Free Survival | 97.3% | 80% | <0.001 |
| 50-Month Overall Survival | 99.2% | 92.6% | 0.0073 |
| Cumulative Incidence of Relapse | 1.9% | 13.9% | 0.0013 |
Data from the APL0406 trial after a median follow-up of 40.6 months.[1]
In the pivotal APL0406 study for low- to intermediate-risk APL, the ATRA-ATO regimen demonstrated significantly better event-free and overall survival, with a much lower relapse rate compared to the ATRA-chemotherapy arm.[1]
Table 2: Comparison of Efficacy Outcomes in High-Risk APL (APOLLO Trial)
| Outcome | ATRA + Arsenic Trioxide (n=68) | ATRA + Chemotherapy (n=65) | P-value |
| 2-Year Event-Free Survival | 88% | 71% | 0.02 |
| 2-Year Overall Survival | 93% | 87% | 0.36 |
| Molecular Relapse | 1.5% | 12.3% | 0.014 |
| Complete Remission | 93% | 91% | 0.65 |
Data from the APOLLO trial after a median follow-up of 37 months.[2][3][4]
The recent APOLLO trial extended these findings to high-risk APL patients, showing a superior 2-year event-free survival and a significantly lower rate of molecular relapse in the ATRA-ATO arm.[2][3][4][5][6]
Safety and Tolerability: A Favorable Profile for the Targeted Approach
The ATRA and arsenic trioxide combination is generally better tolerated than regimens containing chemotherapy. While it has a unique set of potential side effects, the overall incidence of severe adverse events is lower.
Table 3: Comparison of Key Adverse Events
| Adverse Event | ATRA + Arsenic Trioxide | ATRA + Chemotherapy |
| Hematological Toxicity | ||
| Febrile Neutropenia | Not reported | 20% (APOLLO) |
| Non-Hematological Toxicity | ||
| Serious Treatment-Emergent AEs | 32% (APOLLO) | 68% (APOLLO)[2][4] |
| Grade ≥3 AEs | 72% (APOLLO) | 92% (APOLLO)[7] |
| Hepatotoxicity (High-grade) | Significantly higher[8] | Lower[8] |
| QTc Prolongation | Higher incidence[8] | Lower incidence[8] |
| Differentiation Syndrome | Occurs in both regimens[9] | Occurs in both regimens[9] |
| Alopecia, Nausea, Diarrhea | Less common | More common[8] |
Mechanisms of Action: A Synergistic Attack on the APL Fusion Protein
ATRA and arsenic trioxide work in a complementary manner to target the oncoprotein PML-RARα, which is the molecular hallmark of APL.
ATRA, a derivative of vitamin A, induces the differentiation of leukemic promyelocytes into mature granulocytes.[12][13] It achieves this by binding to the RARα portion of the fusion protein, leading to a conformational change that releases transcriptional repressors and allows for the expression of genes involved in differentiation.[12][14]
Arsenic trioxide, on the other hand, induces both differentiation at low concentrations and apoptosis (programmed cell death) at higher concentrations.[12][13] It directly binds to the PML part of the PML-RARα fusion protein, leading to its degradation through a process involving SUMOylation and proteasomal pathways.[14][15] This degradation is crucial for eliminating the leukemia-initiating cells.[15]
Experimental Protocols
The findings presented are based on robust, multicenter, randomized clinical trials. The general workflow for these trials is outlined below.
APL0406 Protocol (Low- to Intermediate-Risk APL)
-
ATRA + Arsenic Trioxide Arm:
-
Induction: Intravenous arsenic trioxide (0.15 mg/kg daily) and oral ATRA (45 mg/m²/day) until complete remission.
-
Consolidation: Cycles of arsenic trioxide and ATRA.
-
-
ATRA + Chemotherapy Arm:
-
Induction: ATRA with idarubicin.
-
Consolidation: Three cycles of chemotherapy with ATRA.
-
Maintenance: Low-dose chemotherapy and ATRA for 2 years.
-
APOLLO Protocol (High-Risk APL)
-
ATRA + Arsenic Trioxide Arm:
-
ATRA + Chemotherapy Arm:
Logical Relationship of Treatment Outcomes
The choice of treatment regimen directly impacts both the efficacy and the safety profile, which together determine the overall therapeutic success for APL patients.
References
- 1. Retinoic Acid and Arsenic Trioxide vs Retinoic Acid and Chemotherapy in APL - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. All-Trans Retinoic Acid and Arsenic Trioxide in High-Risk Acute Promyelocytic Leukemia - The ASCO Post [ascopost.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. m.youtube.com [m.youtube.com]
- 6. ashpublications.org [ashpublications.org]
- 7. altaioncology.com [altaioncology.com]
- 8. Acute Promyelocytic Leukemia: Review of Complications Related to All-Trans Retinoic Acid and Arsenic Trioxide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bloodcancer.org.uk [bloodcancer.org.uk]
- 10. Long-term quality of life of patients with acute promyelocytic leukemia treated with arsenic trioxide vs chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term quality of life of patients with acute promyelocytic leukemia treated with arsenic trioxide vs chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of all-trans retinoic acid and arsenic trioxide in the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
A Comparative Guide to the Synergistic Apoptotic Effects of ATRA and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of all-trans retinoic acid (ATRA) and tamoxifen on the induction of apoptosis in cancer cells. The combination of these two agents has shown promise in enhancing therapeutic efficacy, particularly in breast and ovarian cancers. This document outlines the quantitative data from key studies, details the experimental protocols used to assess apoptosis, and illustrates the underlying signaling pathways.
Quantitative Assessment of Apoptosis
The synergistic pro-apoptotic effect of combining ATRA and tamoxifen has been quantified in various cancer cell lines. The following tables summarize the key findings from representative studies, showcasing the increased rate of apoptosis in cells treated with the combination compared to single-agent treatments.
Table 1: Synergistic Induction of Apoptosis in Ovarian Cancer Cells
| Cell Line | Treatment | Concentration | Total Apoptosis Rate (%) |
| SKOV3 | Control | - | Negligible |
| ATRA alone | 5 µM | 17.29 | |
| Tamoxifen alone | 10 µM | 15.78 | |
| ATRA + Tamoxifen | 5 µM + 10 µM | 29.50 [1] | |
| PEO-1 | Control | - | Negligible |
| ATRA alone | 1 µM | 17.54 | |
| Tamoxifen alone | 10 µM | 18.98 | |
| ATRA + Tamoxifen | 1 µM + 10 µM | 22.97 [1] |
Data sourced from a study on ERα-positive ovarian cancer cells. The combination treatment resulted in a nearly two-fold increase in the apoptosis rate in SKOV3 cells compared to monotherapy.[1]
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for the key experiments cited in this guide are provided below.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay is a widely used method to quantify the percentage of cells undergoing apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC) to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. Cells that are in late-stage apoptosis or are necrotic will have compromised membrane integrity and will stain positive for PI.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with ATRA, tamoxifen, or the combination for the desired time period. Include an untreated control group.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached), by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.
Procedure:
-
Protein Extraction:
-
Following treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Procedure:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled antibody that recognizes the incorporated labeled dUTP for 30 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Experimental Workflow
The synergistic induction of apoptosis by ATRA and tamoxifen involves the modulation of multiple signaling pathways. A key mechanism appears to be the involvement of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Tamoxifen has been shown to induce the secretion of active TGF-β, which can mediate apoptosis. ATRA may enhance this effect, leading to a more robust apoptotic response.
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing apoptosis and the proposed signaling pathway for the synergistic action of ATRA and tamoxifen.
References
Unraveling the Differential Efficacy of All-Trans Retinoic Acid (ATRA) Across Acute Myeloid Leukemia Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
All-trans retinoic acid (ATRA), a derivative of vitamin A, stands as a landmark in targeted cancer therapy, having revolutionized the treatment of Acute Promyelocytic Leukemia (APL), a subtype of Acute Myeloid Leukemia (AML). However, its efficacy across the diverse landscape of other AML subtypes has been a subject of intense investigation and considerable debate. This guide provides an objective comparison of ATRA's performance in various AML subtypes, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
ATRA Efficacy: A Tale of Two Leukemias
The clinical utility of ATRA in AML is starkly divided between APL and non-APL subtypes. While it is the cornerstone of APL therapy, its role in other AMLs is nuanced and often dependent on specific genetic mutations.
Acute Promyelocytic Leukemia (APL): The Paradigm of Success
In APL, characterized by the t(15;17) translocation resulting in the PML-RARA fusion oncoprotein, ATRA-based therapy, particularly in combination with arsenic trioxide (ATO), has transformed a once highly fatal disease into one with cure rates exceeding 90%.[1] ATRA induces the degradation of the PML-RARA protein, relieving transcriptional repression and allowing leukemic promyelocytes to differentiate into mature granulocytes.[2][3]
Non-APL AML: A More Complex Picture
In contrast to its profound effect in APL, ATRA monotherapy has shown limited clinical benefit in the broader group of non-APL AML patients.[4] However, emerging research indicates that specific genetic subsets of non-APL AML may be susceptible to ATRA, often in combination with other agents.
Quantitative Comparison of ATRA Efficacy
The following tables summarize the quantitative data from key clinical and preclinical studies, highlighting the differential response to ATRA across various AML subtypes.
Table 1: Clinical Efficacy of ATRA in Acute Promyelocytic Leukemia (APL)
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Event-Free Survival (EFS) | Overall Survival (OS) | Key Findings & Citation |
| ATRA + Arsenic Trioxide (ATO) | Newly Diagnosed, Non-High-Risk APL | 100% | 97% (at 2 years) | 99% (at 2 years) | Superior to ATRA + chemotherapy.[5] |
| ATRA + ATO + Idarubicin | Newly Diagnosed, High-Risk APL | Not Reported | 88% (at 2 years) | Not Reported | Significantly improved EFS compared to ATRA + chemotherapy.[6] |
| ATRA + Chemotherapy | Newly Diagnosed APL | ~90-95% | ~80% (long-term) | >80% (long-term) | Standard of care before the widespread adoption of ATO combination.[7] |
| ATRA + ATO +/- Gemtuzumab Ozogamicin | Newly Diagnosed APL (All Risk Groups) | 96% | 85% (at 5 years) | 88% (at 5 years) | Effective and safe, with durable responses.[7][8] |
Table 2: Clinical and Preclinical Efficacy of ATRA in Non-APL AML Subtypes
| AML Subtype | Treatment | Model/Patient Group | Key Efficacy Metrics | Outcome | Key Findings & Citation |
| NPM1-mutated | ATRA + Low-Dose Cytarabine & Etoposide | Elderly, Unfit Patients (Phase 3) | Median OS: 5.0 months (vs. 9.2 months with chemo alone) | Inferior | Increased toxicity and inferior overall survival with ATRA.[9] |
| ATRA + Intensive Chemotherapy | Diploid Cytogenetics (Phase 2) | CR Rate: 71% (vs. 69% without ATRA) | No Significant Difference | No improvement in CR, OS, EFS, or RFS.[10] | |
| IDH1/2-mutated | ATRA | Cell Lines & Xenograft Mice (Preclinical) | Increased CD11b expression, apoptosis; Reduced tumor burden | Effective | IDH mutations sensitize AML cells to ATRA-induced differentiation.[4][9] |
| ATRA + Enasidenib (IDH2 inhibitor) | Cell Lines & Primary Cells (Preclinical) | Synergistic induction of differentiation | Synergistic | Combination enhances differentiation compared to either drug alone. | |
| FLT3-ITD | ATRA + Sorafenib (FLT3 inhibitor) | Cell Lines & Xenograft Mice (Preclinical) | Synergistic apoptosis, reduced LSC frequency | Synergistic | ATRA enhances the anti-leukemic effects of FLT3 inhibition.[4] |
| EVI1-overexpressing | ATRA-based therapies | High-Risk AML Patients (Retrospective) | CR Rate: 53.8% (7 of 13 patients) | Effective | Suggests potential benefit in this poor-prognosis subgroup.[4] |
| ATRA | Primary AML Cells & Xenograft Mice (Preclinical) | Induced differentiation, decreased clonogenicity, reduced engraftment | Effective | EVI1-positive primary AML cases are sensitive to ATRA.[11] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ATRA's efficacy.
In Vitro Differentiation Assay
Objective: To assess the ability of ATRA to induce myeloid differentiation in AML cells.
Methodology:
-
Cell Culture: Human AML cell lines (e.g., HL-60, OCI-AML3) or primary patient-derived AML cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[12]
-
ATRA Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with a clinically achievable concentration of ATRA (typically 1 µM) or vehicle control (e.g., DMSO).[9][12]
-
Incubation: Cells are incubated for a period ranging from 48 to 96 hours to allow for differentiation to occur.
-
Flow Cytometry Staining:
-
Cells are harvested, washed with PBS, and resuspended in a staining buffer (e.g., PBS with 2% FBS).
-
Cells are incubated with a fluorochrome-conjugated antibody against a myeloid differentiation marker, most commonly CD11b (e.g., FITC-conjugated anti-CD11b), for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of CD11b-positive cells is quantified to determine the extent of differentiation. An increase in the CD11b-positive population in ATRA-treated cells compared to the control indicates induced differentiation.[13]
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following ATRA treatment.
Methodology:
-
Cell Treatment: AML cells are treated with ATRA (e.g., 1 µM) or vehicle control for a specified duration (e.g., 48-72 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[8]
-
Staining:
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are identified as early apoptotic cells.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
The percentage of apoptotic cells is calculated based on these populations.
-
Colony Forming Unit (CFU) Assay
Objective: To assess the effect of ATRA on the self-renewal and proliferative capacity of AML progenitor cells.
Methodology:
-
Cell Preparation: Single-cell suspensions of AML cell lines or primary cells are prepared.
-
ATRA Treatment (Optional Pre-treatment): Cells can be pre-treated with ATRA for a defined period before plating.
-
Plating in Semi-Solid Medium:
-
A specified number of cells (e.g., 1 x 10^3 to 1 x 10^4) are mixed with a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines.
-
The cell-methylcellulose mixture is plated in petri dishes.
-
-
Incubation: The plates are incubated at 37°C with 5% CO2 in a humidified incubator for 10-14 days, allowing colonies to form.[11]
-
Colony Counting: Colonies, typically defined as clusters of more than 40-50 cells, are counted using an inverted microscope. A decrease in the number of colonies in ATRA-treated samples compared to controls indicates an inhibition of clonogenic potential.[15]
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic activity of ATRA in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are used to prevent rejection of human cells.[5]
-
Cell Implantation: A defined number of human AML cells (from cell lines or patient-derived xenografts - PDXs) are injected into the mice, typically via tail vein (intravenous) or subcutaneous routes.[16]
-
Engraftment Confirmation: Engraftment of leukemic cells is monitored by periodic peripheral blood sampling and flow cytometry for human CD45+ cells or by bioluminescence imaging if cells are luciferase-tagged.[5][17]
-
ATRA Administration: Once engraftment is confirmed, mice are treated with ATRA (e.g., administered via oral gavage or in the diet) or a vehicle control according to a specific dosing schedule.
-
Monitoring and Endpoint Analysis:
-
Tumor burden is monitored throughout the study.
-
At the end of the study, mice are euthanized, and tissues such as bone marrow, spleen, and liver are harvested.
-
The percentage of human leukemic cells in these organs is quantified by flow cytometry.
-
Overall survival of the mice is also a key endpoint. A reduction in leukemic burden and increased survival in the ATRA-treated group indicates in vivo efficacy.[4]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the differential efficacy of ATRA.
Caption: ATRA signaling pathway in Acute Promyelocytic Leukemia (APL).
Caption: Proposed mechanism of ATRA sensitization in IDH-mutated AML.
Caption: Proposed mechanism of ATRA and ATO in NPM1-mutated AML.
Caption: A representative experimental workflow for evaluating ATRA in vitro.
Conclusion and Future Directions
The efficacy of ATRA in AML is highly dependent on the specific molecular subtype. In APL, it remains a cornerstone of curative therapy. In non-APL AML, its utility is more nuanced. While clinical trials have yielded disappointing results in broad non-APL populations and even shown potential harm in NPM1-mutated elderly patients, preclinical evidence strongly suggests that patients with IDH1/2 mutations, FLT3-ITD, and EVI1 overexpression may benefit from ATRA, particularly in combination with other targeted agents.
Future research should focus on:
-
Prospective clinical trials in genetically defined non-APL AML populations to validate the promising preclinical findings.
-
Elucidating the precise molecular mechanisms by which mutations like IDH1/2 sensitize cells to ATRA.
-
Developing novel combination strategies that can overcome ATRA resistance in non-responsive AML subtypes.
By continuing to dissect the intricate interplay between AML genetics and ATRA's mechanism of action, it may be possible to expand the remarkable success seen in APL to other subsets of this challenging disease.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. All-trans retinoic acid in non-promyelocytic acute myeloid leukemia: driver lesion dependent effects on leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. All‐trans retinoic acid (ATRA) in non‐promyelocytic acute myeloid leukemia (AML): results of combination of ATRA with low‐dose Ara‐C in three elderly patients with NPM1‐mutated AML unfit for intensive chemotherapy and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Addition of All-Trans Retinoic Acid to Chemotherapy May Not Improve the Outcome of Patient with NPM1 Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Arsenic Trioxide (ATO) cooperates with All Trans Retinoic Acid (ATRA) to enhance MAPK activation and differentiation in Human Myeloblastic Leukemia (HL-60) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Combination of All-Trans Retinoic Acid (ATRA) and Pembrolizumab: A Review of Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
The combination of All-Trans Retinoic Acid (ATRA), a derivative of vitamin A, and pembrolizumab, an immune checkpoint inhibitor targeting PD-1, is an emerging therapeutic strategy. This guide provides a comparative summary of the clinical trial data for this combination, with a focus on the underlying mechanism, experimental protocols, and clinical outcomes. The primary rationale for this combination is ATRA's ability to target myeloid-derived suppressor cells (MDSCs), a population of immature myeloid cells that dampen anti-tumor immunity and can contribute to resistance to checkpoint inhibitors.[1] By inducing the differentiation of MDSCs, ATRA is hypothesized to reduce their immunosuppressive function, thereby enhancing the anti-tumor activity of pembrolizumab.[1][2]
Clinical Trial in Metastatic Melanoma (NCT03200847)
A phase I/II clinical trial investigated the safety and efficacy of combining ATRA with pembrolizumab in patients with unresectable Stage III or Stage IV melanoma who were naive to anti-PD-1 therapy.[3][4][5]
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from this trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 24[3][4] |
| Median Age (years) | Not Reported |
| Sex | Not Reported |
| ECOG Performance Status | ≤1[3][6] |
| Stage at Enrollment | M1a: 46%, M1c: 29%[3][6] |
| Prior Therapy | 75% received no prior therapies[3][6] |
Table 2: Efficacy Results
| Endpoint | Initial Analysis (Median Follow-up: 15 months) | Long-term Follow-up (Median Follow-up: 48 months) |
| Overall Response Rate (ORR) | 71%[1][3][7] | Not Reported |
| Complete Response (CR) | 50%[3][7] | 33% (ongoing)[5] |
| Disease Control Rate (DCR) | 88%[5] | Not Reported |
| Median Progression-Free Survival (PFS) | 20.3 months[3][6][7] | Not Reported |
| 1-Year Overall Survival (OS) | 80%[3][6][7] | Not Reported |
| 5-Year Progression-Free Survival (PFS) | Not Reported | 36.1%[5] |
| 5-Year Overall Survival (OS) | Not Reported | 54.7%[5] |
Table 3: Safety and Tolerability
| Adverse Event Profile | Description |
| Most Common ATRA-related Adverse Events (Grade 1-2) | Headache, fatigue, nausea, rash.[4][5] |
| Grade 3 or Higher Adverse Events | Consistent with common immune-related adverse events (irAEs) associated with pembrolizumab.[5] |
| Overall Tolerability | The combination was well-tolerated with no significant increase in toxicity compared to pembrolizumab monotherapy.[4][5] |
Experimental Protocols
Study Design: This was a single-arm, single-institution, phase I/II study. The primary objectives were to establish the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D) of the combination, as well as to assess its safety and toxicity.[3][6] Secondary objectives included evaluating the anti-tumor activity by measuring the reduction in circulating MDSCs and progression-free survival.[3][6]
Treatment Protocol:
-
Pembrolizumab: 200 mg administered intravenously every 3 weeks.[4][5]
-
ATRA: 150 mg/m² administered orally for 3 consecutive days, starting one day before each of the first four infusions of pembrolizumab.[2][4][5]
-
Duration of Treatment: Patients continued to receive pembrolizumab for up to two years, or until confirmed disease progression or unacceptable toxicity.[4][5]
Biomarker Analysis:
-
The frequency of circulating MDSCs (defined as CD3-CD19-CD56-CD11b+CD33+HLA-DR-/low) was assessed at baseline and 4-6 weeks after the last dose of ATRA.[4][8] A significant and sustained decrease in both the absolute numbers and percentage of circulating MDSCs was observed.[4]
Visualizations
Clinical Trial in Lymphoma (NCT06484920)
A phase II clinical trial is currently evaluating the combination of ATRA and pembrolizumab for the treatment of relapsed or refractory Hodgkin Lymphoma and B-Non-Hodgkin Lymphoma.[9][10]
Study Overview
As this trial is ongoing, efficacy data is not yet available. The study design and objectives are summarized below.
Table 4: Lymphoma Trial (NCT06484920) Overview
| Aspect | Description |
| Phase | II[10] |
| Status | Recruiting[11] |
| Patient Population | Patients with relapsed or refractory Hodgkin Lymphoma or B-Non-Hodgkin Lymphoma who have failed at least one prior line of systemic therapy (for HL) or two prior lines (for B-NHL).[10] |
| Primary Objective | To evaluate the safety and toxicity of the combination therapy.[9] |
| Secondary Objectives | To assess the anti-tumor activity of the combination and its effect on the frequency and suppressive function of MDSCs.[9] |
| Treatment Protocol | Pembrolizumab 200 mg IV every 3 weeks, plus ATRA 150 mg/m² orally for 3 days (Day -1, 0, +1) surrounding each of the first four pembrolizumab infusions.[10][12] |
Comparison and Future Directions
The clinical trial in metastatic melanoma has demonstrated that the combination of ATRA and pembrolizumab is well-tolerated and shows promising anti-tumor activity, with a high overall response rate and durable responses.[3][5] The observed reduction in circulating MDSCs provides clinical evidence supporting the proposed mechanism of action.[4] These encouraging results have prompted further investigation of this combination in other malignancies, such as lymphoma, where MDSCs are also implicated in immune evasion.
The lymphoma trial will provide valuable insights into the broader applicability of this treatment strategy. Key areas for future research include the identification of predictive biomarkers to select patients most likely to benefit from this combination and the exploration of this regimen in other tumor types characterized by high levels of MDSC infiltration. The long-term follow-up from the melanoma study underscores the potential for durable clinical benefit with this combination, warranting further exploration in larger, randomized trials.[5]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pembrolizumab and all-trans retinoic acid combination treatment of advanced melanoma: long-term survival update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Targeting MDSC Differentiation Using ATRA: A Phase I/II Clinical Trial Combining Pembrolizumab and All-Trans Retinoic Acid for Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide: Oral RIF-ATRA vs. Intravenous ATO-ATRA in Acute Promyelocytic Leukemia (APL) Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent therapeutic regimens for Acute Promyelocytic Leukemia (APL): the orally administered combination of Rifampicin (RIF) and All-trans retinoic acid (ATRA), and the intravenous administration of Arsenic Trioxide (ATO) with ATRA. This document synthesizes clinical trial data, delves into the mechanistic underpinnings of each therapy, and provides detailed experimental protocols for key assays relevant to APL research.
Executive Summary
The treatment of Acute Promyelocytic Leukemia has been revolutionized by targeted therapies that induce differentiation and apoptosis of leukemic cells. The combination of All-trans retinoic acid (ATRA) and intravenous Arsenic Trioxide (ATO) has become the standard of care for low-to-intermediate risk APL, demonstrating high rates of complete remission and overall survival. More recently, an oral formulation containing Realgar-Indigo naturalis formula (RIF), a compound containing tetraarsenic tetrasulfide, has emerged as a viable alternative to intravenous ATO. Clinical studies have shown that the oral RIF-ATRA regimen is non-inferior to the intravenous ATO-ATRA regimen in terms of efficacy, with the added benefits of improved patient convenience, reduced hospital stays, and lower medical costs. This guide presents the available data to facilitate an informed comparison between these two therapeutic approaches.
Data Presentation: Clinical Efficacy and Safety
The following tables summarize the key efficacy and safety data from comparative clinical trials of oral RIF-ATRA versus intravenous ATO-ATRA in patients with APL.
Table 1: Efficacy Outcomes
| Outcome | Oral RIF-ATRA | Intravenous ATO-ATRA | p-value | Citation |
| Complete Remission (CR) Rate | 99.1% | 97.2% | p = 0.62 | [1] |
| 2-Year Event-Free Survival (EFS) | 97% | 94% | Non-inferiority confirmed | [2] |
| 3-Year Overall Survival (OS) | 99.1% | 96.6% | p = 0.18 | [1] |
| 2-Year Disease-Free Survival (DFS) | 97% | 98% | p = 0.99 | [3] |
Table 2: Adverse Events
| Adverse Event | Oral RIF-ATRA | Intravenous ATO-ATRA | Citation |
| Differentiation Syndrome | 5.7% | 3.0% | [4] |
| QTc Prolongation | Commonly reported, generally manageable | Commonly reported, requires monitoring | [2] |
| Hepatotoxicity (Elevated Liver Enzymes) | Commonly reported, generally manageable | Commonly reported, generally manageable | [2] |
Table 3: Pharmacokinetic Parameters
| Parameter | Oral RIF (as tetraarsenic tetrasulfide) | Intravenous ATO | Citation |
| Bioavailability | Orally bioavailable | 100% (intravenous) | [5] |
| Steady-State Trough Concentration (Css, trough) | 47.43 µg/L (pediatric patients) | Not directly comparable due to different dosing regimens | [6] |
| Elimination | Eliminated after discontinuation | - | [2] |
Mechanisms of Action
Both ATRA and arsenic compounds target the oncoprotein PML-RARα, which is the hallmark of APL. Their synergistic action leads to the degradation of this fusion protein, thereby restoring normal cellular differentiation and inducing apoptosis in leukemic cells.
-
All-trans retinoic acid (ATRA): ATRA binds to the RARα portion of the PML-RARα fusion protein. This binding induces a conformational change that leads to the dissociation of co-repressors and recruitment of co-activators, ultimately reactivating the transcription of genes involved in myeloid differentiation. ATRA also promotes the degradation of the PML-RARα oncoprotein through the proteasome pathway.
-
Arsenic Trioxide (ATO) and Realgar-Indigo naturalis formula (RIF): Arsenic compounds, including ATO and the tetraarsenic tetrasulfide in RIF, target the PML moiety of the PML-RARα fusion protein. Arsenic binding leads to the SUMOylation and subsequent ubiquitination of PML-RARα, marking it for degradation by the proteasome. This degradation restores the formation of PML nuclear bodies, which are essential for regulating cell growth and apoptosis.
The dual targeting of both the PML and RARα components of the oncoprotein by the combination of an arsenic compound and ATRA results in a potent synergistic anti-leukemic effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ATRA and Arsenic in APL.
Caption: Workflow for APL Drug Efficacy Testing.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
APL cell line (e.g., NB4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed APL cells into a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with various concentrations of RIF-ATRA or ATO-ATRA and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
APL cells treated as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Differentiation Assay (CD11b Expression by Flow Cytometry)
This assay quantifies the expression of the myeloid differentiation marker CD11b on the surface of APL cells.
Materials:
-
APL cells treated as described above
-
FITC-conjugated anti-human CD11b antibody
-
Isotype control antibody (FITC-conjugated mouse IgG)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the anti-CD11b antibody or the isotype control antibody to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells by flow cytometry, measuring the percentage of CD11b-positive cells.
PML-RARα Degradation Assay (Western Blot)
This assay detects the levels of the PML-RARα oncoprotein in APL cells following treatment.
Materials:
-
APL cells treated as described above
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody: anti-RARα antibody (recognizes the RARα portion of the fusion protein)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL reagents and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of PML-RARα protein.
Conclusion
The available evidence strongly suggests that oral RIF-ATRA is a non-inferior and potentially more advantageous therapeutic option compared to intravenous ATO-ATRA for the treatment of APL, particularly for low-to-intermediate risk patients. The oral regimen offers comparable efficacy with the significant benefits of home-based administration, leading to improved quality of life and reduced healthcare costs. The choice of therapy should be made on a case-by-case basis, considering patient risk stratification, comorbidities, and healthcare system resources. Further long-term follow-up studies will continue to refine our understanding of the optimal use of these powerful targeted therapies in APL.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Oral Realgar-Indigo Naturalis Formula Plus Retinoic Acid for Acute Promyelocytic Leukemia [frontiersin.org]
- 3. Arsenic trioxide versus Realgar-Indigo naturalis formula in non-high-risk acute promyelocytic leukemia: a multicenter, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation syndrome and coagulation disorder - comparison between treatment with oral and intravenous arsenics in pediatric acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
APOLLO Trial Analysis: ATRA-ATO Emerges as a Superior Treatment for High-Risk Acute Promyelocytic Leukemia
A landmark study, the APOLLO trial, has demonstrated the superior efficacy and improved safety profile of a combination therapy of all-trans retinoic acid (ATRA) and arsenic trioxide (ATO) compared to the standard ATRA plus chemotherapy regimen in patients with newly diagnosed high-risk acute promyelocytic leukemia (APL). The findings from this pivotal European intergroup study suggest a potential paradigm shift in the first-line treatment of this aggressive form of leukemia.[1]
The APOLLO trial, a randomized, phase 3 study, was designed to compare the outcomes of ATRA-ATO with the conventional ATRA and chemotherapy approach in high-risk APL patients, who are characterized by a high white blood cell count at diagnosis.[1][2][3] Although the trial was terminated early due to recruitment challenges during the COVID-19 pandemic, the results from the 131 to 133 evaluable patients provided significant insights.[1][4][5][6]
Key Outcomes: A Clear Advantage for ATRA-ATO
The primary endpoint of the APOLLO trial was the 2-year event-free survival (EFS). The ATRA-ATO arm demonstrated a significantly higher 2-year EFS rate of 88% compared to 70-71% in the ATRA-chemotherapy arm.[1][2][4][7] This indicates a substantial reduction in the risk of events such as relapse, death, or failure to achieve remission for patients receiving the chemotherapy-free regimen.
Further analysis of secondary endpoints underscored the superiority of the ATRA-ATO combination. The 2-year overall survival (OS) rate was numerically higher in the ATRA-ATO group at 93%, compared to 87% in the standard therapy arm.[1][2] A striking difference was also observed in the cumulative incidence of relapse. The molecular relapse rate was significantly lower in the ATRA-ATO arm, with only 1.5% of patients experiencing a relapse compared to 12.3% in the chemotherapy group.[4][7] In fact, some reports indicated no molecular relapses in the ATRA-ATO arm versus six in the standard treatment group.[1]
Comparative Performance Data: APOLLO Trial
| Outcome Metric | ATRA-ATO Arm | ATRA-Chemotherapy Arm | p-value |
| 2-Year Event-Free Survival (EFS) | 88% | 70-71% | 0.02[1][4] |
| 2-Year Overall Survival (OS) | 93% | 87% | 0.36[4] |
| 2-Year Cumulative Incidence of Relapse | 1.6% | 14.0% | 0.011[2][8] |
| Molecular Relapse Rate | 1.5% | 12.3% | 0.014[4][7] |
| Complete Remission (CR/CRi) Rate | 93% | 90% | 0.654[8][9] |
| Serious Treatment-Emergent Adverse Events | 32% | 68% | < 0.01[4][7] |
Enhanced Safety Profile
A significant advantage of the ATRA-ATO regimen is its more favorable safety profile. Patients in the ATRA-ATO arm experienced significantly fewer serious treatment-emergent adverse events compared to those receiving chemotherapy (32% vs. 68%).[4][7] Hematologic toxicities, such as thrombocytopenia and severe neutropenia, were notably less frequent in the ATRA-ATO group, particularly during the consolidation phase of treatment.[2]
Experimental Protocols
The APOLLO trial was a multicenter, open-label, randomized phase 3 trial.[3][10]
Patient Population: The study enrolled adult patients (aged 18-65 years) with newly diagnosed, high-risk APL, defined by a white blood cell count greater than 10 x 10⁹/L at diagnosis.[3][9][10]
Treatment Arms:
-
ATRA-ATO Arm: Patients received induction therapy with oral ATRA (45 mg/m²) and intravenous ATO (0.15 mg/kg daily), supplemented with two doses of idarubicin (12 mg/m²).[4][6] This was followed by four cycles of consolidation therapy with ATRA and ATO.[6]
-
ATRA-Chemotherapy Arm (AIDA regimen): This arm received the standard AIDA induction regimen of ATRA plus idarubicin, followed by three cycles of chemotherapy-based consolidation and a 2-year maintenance therapy.[6][9]
The primary endpoint was event-free survival at 2 years.[2][6] Secondary endpoints included overall survival, cumulative incidence of relapse, and safety.[10]
Visualizing the APOLLO Trial Workflow and ATRA-ATO Mechanism
To better understand the trial's design and the underlying mechanism of the treatment, the following diagrams are provided.
References
- 1. APOLLO: Superior outcomes with ATRA-ATO regimen in high-risk acute promyelocytic leukemia - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 2. APOLLO: ATRA plus ATO meets expectations in high-risk APL - Medical Conferences [conferences.medicom-publishers.com]
- 3. ATRA-ATO regimen improves event-free survival in patients with newly diagnosed high-risk acute promyelocytic leukaemia - BJH [bjh.be]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. medscape.com [medscape.com]
- 8. onclive.com [onclive.com]
- 9. Acute promyelocytic leukaemia - APOLLO trial results - BJH [bjh.be]
- 10. library.ehaweb.org [library.ehaweb.org]
ATRA's therapeutic effect in APL compared to conventional chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The treatment of Acute Promyelocytic Leukemia (APL) has been revolutionized by the introduction of All-Trans Retinoic Acid (ATRA), shifting the paradigm from cytotoxic chemotherapy to differentiation therapy. This guide provides an objective comparison of the therapeutic effects of ATRA-based regimens and conventional chemotherapy in APL, supported by clinical trial data, mechanistic insights, and detailed experimental protocols.
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have consistently demonstrated the superiority of ATRA-based regimens, particularly in combination with arsenic trioxide (ATO), over conventional chemotherapy for APL, especially in low-to-intermediate-risk patients.
Key Clinical Trial Outcomes
| Outcome | ATRA-based Therapy (ATRA + ATO) | Conventional Chemotherapy (ATRA + Anthracyclines) | Reference |
| Complete Remission (CR) Rate | 97% - 100% | 90% - 95% | [1][2] |
| 2-Year Overall Survival (OS) | ~99% | ~91% | [1] |
| 2-Year Event-Free Survival (EFS) | ~97% | ~86% | [1] |
| 2-Year Disease-Free Survival (DFS) | ~97% | ~90% | [1][3] |
| 2-Year Cumulative Incidence of Relapse | ~1% | ~6% | [3] |
Note: Data primarily from the APL0406 trial for low-to-intermediate-risk APL.[1][3] For high-risk APL, recent studies like the APOLLO trial suggest superior event-free survival with an ATRA/ATO plus idarubicin regimen compared to standard ATRA/chemotherapy.[4][5]
Mechanisms of Action: A Tale of Two Strategies
The distinct therapeutic outcomes of ATRA and conventional chemotherapy stem from their fundamentally different mechanisms of action at the molecular level.
ATRA: Inducing Differentiation and Oncoprotein Degradation
ATRA's primary target in APL is the pathognomonic PML-RARα fusion oncoprotein, which results from the t(15;17) chromosomal translocation.[6] This oncoprotein blocks the normal differentiation of myeloid progenitor cells at the promyelocyte stage.
ATRA, at pharmacological concentrations, binds to the RARα moiety of the fusion protein. This binding induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, thereby reactivating the transcription of genes necessary for myeloid differentiation.[7] Consequently, the leukemic promyelocytes mature into granulocytes, which then undergo natural cell death.
Furthermore, ATRA and ATO induce the degradation of the PML-RARα oncoprotein through the ubiquitin-proteasome pathway, a critical step for eradicating leukemia-initiating cells.[8][9]
References
- 1. Pre-Clinical Validation of a Novel, Highly Sensitive Assay to Detect PML-RARα mRNA Using Real-Time Reverse-Transcription Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new quantitative nitroblue tetrazolium reduction assay based on kinetic colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute quantification of the pretreatment PML-RARA transcript defines the relapse risk in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Eradication of acute promyelocytic leukemia-initiating cells through PML-RARA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PML-RARalpha fusion protein and targeted therapy for acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cellular Fate: A Comparative Guide to ATRA-Induced Differentiation in Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced responses of different cancer cell lines to therapeutic agents is paramount. All-trans retinoic acid (ATRA), a derivative of vitamin A, has emerged as a potent differentiation-inducing agent, particularly in the context of hematological malignancies. However, its efficacy and the cellular pathways it modulates vary significantly across different cancer types. This guide provides a comprehensive comparison of ATRA-induced differentiation in various cancer cell lines, supported by experimental data and detailed protocols.
Unraveling the Differential Response to ATRA
ATRA's primary mechanism of action involves its binding to nuclear retinoic acid receptors (RARs), which then heterodimerize with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating a cascade of transcriptional changes that can lead to cell cycle arrest, differentiation, and apoptosis. The cellular context, including the presence of specific co-activators and co-repressors, and the mutational status of key signaling proteins, dictates the ultimate outcome of ATRA treatment.
This guide focuses on a comparative analysis of ATRA's effects on well-established cancer cell lines, including those from acute promyelocytic leukemia (APL), neuroblastoma, and breast cancer.
Quantitative Comparison of ATRA-Induced Differentiation
The following tables summarize the quantitative effects of ATRA on various cancer cell lines, focusing on key markers of differentiation, cell cycle arrest, and changes in surface antigen expression.
Table 1: Induction of Differentiation Markers by ATRA
| Cell Line | Cancer Type | Differentiation Marker | ATRA Concentration | Treatment Duration | % of Differentiated Cells / Fold Increase | Reference |
| HL-60 | Acute Promyelocytic Leukemia | NBT Reduction | 1 µM | 72-96 h | ~80-90% NBT-positive cells | [1] |
| NB4 | Acute Promyelocytic Leukemia | NBT Reduction | 1 µM | 120 h | 5-fold increase in granulocytic activity | [2] |
| SK-N-SH | Neuroblastoma | Neurite Outgrowth | 10 µM | 72 h | Significant increase in neurite length | [3] |
| SH-SY5Y | Neuroblastoma | Neurite Outgrowth | 1 µM | 7-14 days | Morphological changes and neurite extension observed | [4] |
| MCF-7 | Breast Cancer | Involucrin/Syndecan 3 | 1 µM | 72 h | Increased expression of differentiation markers | [5] |
| trMCF | Transformed Breast Epithelial | Tubule Formation (in 3D culture) | 1 µM | - | 43% of structures were tubules | [6] |
Table 2: Changes in Cell Surface Marker Expression Induced by ATRA
| Cell Line | Marker | Baseline Expression | Post-ATRA Expression (Fold Change) | ATRA Concentration | Treatment Duration | Reference |
| HL-60 | CD11b | Low | 45.3-fold increase | 200 nM | 96 h | [7] |
| CD38 | Low | 234-fold increase | 200 nM | 96 h | [7] | |
| NB4 | CD11b | Low | Major increase | 200 nM | 72 h | [8] |
| CD14 | Low | 16.6-fold increase | 200 nM | 72 h | [8] | |
| CD65 | Low | 139-fold increase | 200 nM | 72 h | [8] |
Table 3: Effect of ATRA on Cell Cycle Progression
| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (ATRA-treated) | ATRA Concentration | Treatment Duration | Reference |
| HL-60 | Not specified | Significant G1/G0 enrichment | 1 µM | 72 h | [9] |
| U-937 | Not specified | Onset of G0/G1 arrest observed | Not specified | Not specified | [10] |
| MCF-7/C6 | 21.53 ± 1.63 (S phase) | 31.26 ± 1.82 (S phase) | 1.0 µM | 24 h | [5] |
| NB4 | Not specified | 82-85% in G1 phase | 1 µM | 120 h | [1] |
Visualizing the Mechanisms of Action
To better understand the complex processes underlying ATRA-induced differentiation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: ATRA signaling pathway leading to cellular differentiation.
Caption: Experimental workflow for assessing ATRA-induced differentiation.
Detailed Experimental Protocols
1. ATRA Treatment of Cancer Cell Lines
-
Cell Seeding: Plate cancer cells (e.g., HL-60, NB4, SK-N-SH) at a density of 2 x 10^5 cells/mL in their respective complete growth medium.
-
ATRA Preparation: Prepare a stock solution of ATRA (e.g., 10 mM in DMSO) and store at -20°C in the dark.
-
Treatment: Dilute the ATRA stock solution in culture medium to the desired final concentration (typically 1 µM). Add the ATRA-containing medium to the cells. For control plates, add an equivalent volume of DMSO-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, 96, or 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
2. Wright-Giemsa Staining for Morphological Assessment
-
Cell Preparation: Harvest cells and prepare a cell smear on a glass slide. Air-dry the smear completely.
-
Fixation: Fix the smear with methanol for 3 minutes.
-
Staining:
-
Cover the slide with Wright-Giemsa stain solution for 3-4 minutes.
-
Add an equal volume of phosphate buffer (pH 6.5) and allow it to stand for twice the staining time.
-
Rinse the slide with distilled water or phosphate buffer until the edges of the smear appear pinkish-red.
-
-
Drying and Mounting: Air-dry the slide and mount with a coverslip using a suitable mounting medium.
-
Analysis: Observe the cellular morphology under a light microscope. Differentiated granulocytic cells will exhibit a condensed and segmented nucleus and cytoplasmic granules.
3. Nitroblue Tetrazolium (NBT) Reduction Assay
-
Cell Preparation: Harvest and resuspend cells in phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.
-
Assay:
-
To 100 µL of cell suspension, add 100 µL of 0.2% NBT solution in saline and 100 µL of PBS.
-
Incubate the mixture at 37°C for 15 minutes, followed by 15 minutes at room temperature.
-
-
Smear Preparation and Staining:
-
Create a smear on a glass slide, fix with methanol for 3 minutes, and stain with a suitable counterstain (e.g., Pappenheim's stain) for 3-5 minutes.
-
-
Analysis: Count the percentage of NBT-positive cells (containing blue-black formazan deposits) under a light microscope.
4. Flow Cytometry for CD11b Expression
-
Cell Preparation: Harvest cells and wash twice with cold PBS containing 1% bovine serum albumin (BSA).
-
Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add a PE-conjugated anti-CD11b antibody (or an isotype control antibody) at the recommended concentration.
-
Incubate for 30-60 minutes at 2-8°C in the dark.
-
-
Washing: Wash the cells twice with staining buffer.
-
Analysis: Resuspend the cells in 500 µL of staining buffer and analyze on a flow cytometer. The percentage of CD11b-positive cells and the mean fluorescence intensity can be quantified.
5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from ATRA-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or β-actin), and a suitable SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR system.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The response of cancer cells to ATRA is a complex and multifaceted process that is highly dependent on the specific cell line and its underlying molecular characteristics. While APL cell lines like HL-60 and NB4 show robust differentiation into granulocyte-like cells, the response in solid tumor cell lines such as those from neuroblastoma and breast cancer can be more varied, often involving changes in morphology, cell cycle arrest, and the expression of specific differentiation markers. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of ATRA and for developing novel differentiation-based cancer therapies. Further research is needed to fully elucidate the intricate signaling networks that govern these differential responses and to identify predictive biomarkers for ATRA sensitivity in a broader range of cancers.
References
- 1. Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans retinoic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Retinoic Acid Derivative Induces Differentiation and Growth Arrest in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. All trans-retinoic acid (ATRA) induces re-differentiation of early transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. All-trans retinoic acid induces different immunophenotypic changes on human HL60 and NB4 myeloid leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid-induced cell cycle arrest of human myeloid cell lines is associated with sequential down-regulation of c-Myc and cyclin E and posttranscriptional up-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A General Framework
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For any substance, including the placeholder "ATHR," a comprehensive understanding of its chemical properties and associated hazards is paramount before any disposal protocol can be established. Without the specific chemical identity or Chemical Abstracts Service (CAS) number for "this compound," a definitive disposal procedure cannot be provided. Disposal protocols are highly regulated and chemical-specific, designed to mitigate risks to personnel and the environment.
Researchers, scientists, and drug development professionals are urged to consult the Safety Data Sheet (SDS) for any specific chemical they intend to dispose of. The SDS provides detailed information regarding handling, storage, hazards, and disposal. In the absence of specific information for "this compound," a general workflow for the safe disposal of hazardous laboratory chemicals is outlined below. This framework provides the essential steps to be followed, ensuring that all safety and regulatory considerations are met.
General Chemical Disposal Workflow
The following diagram illustrates a standardized workflow for the disposal of laboratory chemicals. This process is designed to be a starting point and should be adapted to comply with institutional, local, and federal regulations.
Key Procedural Steps for Chemical Disposal
1. Identification and Hazard Assessment:
-
The first crucial step is to identify a chemical as waste.[1][2] This occurs when the material is no longer needed, has expired, or is a byproduct of a completed experiment.
-
Once identified as waste, the Safety Data Sheet (SDS) must be consulted to understand the chemical's specific hazards.[3][4] The SDS will provide critical information on physical and chemical properties, toxicity, and reactivity.
-
Based on the SDS, determine the primary hazards associated with the waste (e.g., flammability, corrosivity, reactivity, toxicity). This will dictate the required handling and disposal procedures.
2. Segregation and Containment:
-
It is imperative to segregate chemical waste based on compatibility to prevent dangerous reactions.[2][5] For instance, acids should be stored separately from bases, and oxidizers away from flammable materials.
-
Select a waste container that is compatible with the chemical.[1][2] For example, corrosive wastes should not be stored in metal containers.[1] The container must be in good condition, with a secure, tight-fitting lid.[2]
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards.[2][6]
-
Waste containers should be stored in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Disposal and Record Keeping:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Proper documentation, such as a hazardous waste manifest, must be completed to track the waste from its point of generation to its final disposal.[6][7]
-
Final disposal must be carried out by a licensed hazardous waste disposal facility in accordance with all federal, state, and local regulations.[7][8]
To receive specific disposal procedures for "this compound," please provide the full chemical name or CAS number. This will enable a detailed and accurate response that ensures the safety of all laboratory personnel and compliance with regulatory standards.
References
- 1. enviroserve.com [enviroserve.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 4. 11 Rules for Safe Handling of Hazardous Materials - Total Environmental & Safety [totalenviron.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. epa.gov [epa.gov]
- 8. jmnspecialties.com [jmnspecialties.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
